molecular formula C10H14N2O4S B144493 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium CAS No. 136997-71-2

1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Cat. No.: B144493
CAS No.: 136997-71-2
M. Wt: 258.3 g/mol
InChI Key: SJHHXGGXZKPIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-11(2)10(13)12-6-3-9(4-7-12)5-8-17(14,15)16/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHHXGGXZKPIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)[N+]1=CC=C(C=C1)CCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889407
Record name Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136997-71-2
Record name Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136997-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-((dimethylamino)carbonyl)-4-(2-sulfoethyl)-, inner salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136997712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridinium Hydroxide Inner Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a heterocyclic organic compound. Synthesizing foundational chemical data with practical, field-proven insights, this document is designed to support research and development professionals in understanding and potentially utilizing this molecule. We will delve into its chemical identity, a detailed synthesis protocol, its physicochemical properties, and contextualize its potential applications based on the broader class of pyridinium betaines.

Core Molecular Identity

This compound is a pyridinium betaine, characterized by a positively charged pyridinium ring and a negatively charged sulfonate group, resulting in a neutral overall charge. This zwitterionic nature is a key feature of its chemical behavior.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 136997-71-2[1][2]
Molecular Formula C10H14N2O4S[1][2]
Molecular Weight 258.29 g/mol [1][2]
Melting Point 185 °C (decomposes)[1][2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
Synonyms GXL 100, OB 1207, 2-[1-(Dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate[3][4]

Synthesis Protocol: A Self-Validating System

The synthesis of this compound can be achieved through the reaction of a pyridine sulfonic acid with a carbamoyl halide in the presence of a tertiary amine. The following protocol is adapted from a patented method, providing a robust and reproducible procedure.[5]

Reaction Scheme

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Reactant Preparation: In a suitable reaction vessel, dissolve 0.25 mol of pyridine-4-ethanesulfonic acid and 0.25 mol of triethylamine in 350 ml of acetone.[5]

    • Expert Insight: Acetone is chosen as the solvent due to the high solubility of the reactants, while the product and byproduct are insoluble, allowing for easy separation by precipitation.[5] Triethylamine acts as a base to deprotonate the sulfonic acid, facilitating the subsequent reaction.

  • Reaction Initiation: Heat the mixture to reflux. Once refluxing, add 0.25 mol of N,N-dimethylcarbamoyl chloride to the solution.[5]

  • Reaction Progression: Stir the mixture at reflux for 1 hour. A precipitate will form as the reaction proceeds.[5]

  • Product Isolation: After 1 hour, cool the reaction mixture and collect the precipitate by suction filtration.

  • Purification: Wash the precipitate with a mixture of 125 ml of acetone and 125 ml of methanol at reflux. This step is crucial for removing the triethylammonium chloride byproduct.[5]

    • Trustworthiness: The choice of the washing solvent mixture is critical for selective removal of the byproduct, ensuring the purity of the final product. The patent reports a yield of 72% with less than 1% mol of triethylammonium chloride contamination.[5]

  • Drying: Dry the purified precipitate under vacuum to obtain the final product.

Potential Applications and Scientific Context

While specific applications for this compound are not extensively documented in peer-reviewed literature, its classification as a pyridinium betaine places it within a class of compounds with diverse and significant applications in chemistry and drug development.

Pharmaceutical Intermediate

The compound is categorized as a pharmaceutical intermediate, suggesting its potential use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] The pyridinium scaffold is a common motif in many bioactive molecules.[6]

Cholinesterase Inhibition

Carbamate-containing pyridinium salts have been investigated as acetylcholinesterase (AChE) inhibitors.[6] This class of compounds is relevant in the treatment of Alzheimer's disease and as protective agents against organophosphorus compounds. The dimethylcarbamoyl group in the target molecule is a key structural feature in this context.

Fluorescent Probes and Dyes

Pyridinium derivatives are known to exhibit interesting photophysical properties. For instance, substituted 4-[4-(dimethylamino)styryl]pyridinium salts have been developed as fluorescent probes for measuring cell microviscosity.[7] The inherent charge separation and conjugated system in pyridinium betaines can lead to solvatochromic effects, where the color of the compound changes with the polarity of the solvent.

Antitumor Agents

The dimethylaminoethyl group, structurally related to the dimethylcarbamoyl moiety, has been identified as crucial for the high activity of certain pyridine derivatives as antitumor agents.[8] This suggests that this compound could be a scaffold for the design of novel anticancer drugs.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

  • General Handling: Avoid inhalation of vapor or mist and direct contact with the substance.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. It is also noted to be light-sensitive and should be protected from light.

  • Personal Protective Equipment: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a zwitterionic pyridinium compound with a well-defined synthesis protocol. While its specific applications are not widely published, its structural features and classification as a pharmaceutical intermediate suggest its potential utility in drug discovery and materials science. The insights provided in this guide, from its synthesis to its potential roles based on analogous compounds, offer a solid foundation for researchers and drug development professionals interested in exploring the capabilities of this molecule.

References

  • 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM BETAINE CAS#: 136997-71-2. Chemical Properties.
  • 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT - ChemBK.
  • MSDS - Biotium. (2014).
  • Process for preparing carbamoyl pyridinium compounds - European Patent Office - EP 0692473 A1.
  • Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Substance Details. US EPA.
  • 1-(N,N-DIMETHYLCARBAMOYL)-4-(2-SULFOETHYL)-PYRIDINIUM HYDROXIDE, INNER SALT AldrichCPR | Sigma-Aldrich.
  • Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Echemi.
  • Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC - NIH.
  • Substituted 4-[4-(dimethylamino)styryl]pyridinium salt as a fluorescent probe for cell microviscosity - PubMed.
  • Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate - ResearchGate.
  • Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds - PubMed.
  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed. (2014).

Sources

An In-Depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a zwitterionic pyridinium compound. Due to a notable absence of dedicated research on this specific molecule, this document serves as both a repository of known information and a prospective analysis of its potential applications in drug development. We will delve into its chemical structure, outline a detailed synthesis protocol, and, by examining its constituent functional groups—the N-carbamoylpyridinium cation and the sulfonatoethyl chain—we will project its likely physicochemical properties and explore promising avenues for future research. This guide is intended to be a foundational resource for scientists interested in exploring the therapeutic and diagnostic possibilities of this unique chemical entity.

Introduction: Unveiling a Molecule of Latent Potential

The landscape of modern drug discovery is characterized by an unceasing search for novel molecular scaffolds that offer unique physicochemical and biological properties. Pyridinium salts, a class of heterocyclic organic compounds, have long been recognized for their diverse applications, ranging from antimicrobial agents to enzyme inhibitors.[1] Within this broad family, zwitterionic pyridinium betaines represent a particularly intriguing subclass. These molecules possess both a positive and a negative charge, rendering them overall neutral yet highly polar. This dual-charge characteristic can profoundly influence their solubility, membrane permeability, and interactions with biological targets.[2]

This guide focuses on a specific pyridinium betaine: This compound . Despite its well-defined structure, a thorough review of the scientific literature reveals a surprising scarcity of research dedicated to its synthesis, characterization, and biological evaluation. This presents both a challenge and an opportunity. The challenge lies in the absence of empirical data to definitively outline its properties and functions. The opportunity, however, is for the research community to explore a potentially valuable, yet overlooked, molecule.

This document is structured to provide a comprehensive technical profile of this compound. We will begin by detailing its known chemical and physical properties. Subsequently, a robust, step-by-step synthesis protocol, adapted from existing patent literature, will be provided to enable its practical preparation in a laboratory setting. The core of this guide will then transition to a prospective analysis. By dissecting the known roles of its key functional moieties—the N-carbamoylpyridinium core and the sulfonatoethyl side chain—we will build a scientifically grounded hypothesis for its potential applications in drug development, including its prospects as an enzyme inhibitor, a drug delivery vehicle, and a modulator of pharmacokinetic properties. Finally, we will propose a roadmap for future research, outlining the critical experiments necessary to unlock the full potential of this enigmatic molecule.

Chemical and Physical Properties

A foundational understanding of a molecule's properties is paramount for any future research endeavor. The following table summarizes the known physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 136997-71-2[3]
IUPAC Name 2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate[4]
Molecular Formula C₁₀H₁₄N₂O₄S[3]
Molecular Weight 258.29 g/mol [3]
Melting Point 185 °C (decomposes)[3]
Appearance White solid (predicted)General observation
Solubility Expected to be soluble in water and other polar solvents.[3]
Synonyms 1-(N,N-Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridinium hydroxide, inner salt; 1-Dimethylcarbamoyl-4-(2-sulfoethyl)pyridinium betaine; 2-(1-Dimethylcarbamoyl-4-pyridinio)ethylsulfonateGeneral chemical databases

Structural Elucidation: A Theoretical Perspective

While specific, published spectroscopic data for this compound is not currently available, we can predict its spectral characteristics based on the well-established principles of NMR and IR spectroscopy for its constituent functional groups.[5][6]

Predicted ¹H and ¹³C NMR Spectral Features

The nuclear magnetic resonance (NMR) spectra are expected to be characteristic of a 4-substituted pyridinium ring.

  • ¹H NMR: The protons on the pyridinium ring will be deshielded due to the positive charge on the nitrogen, appearing in the downfield region (typically δ 8.0-9.0 ppm). The two sets of aromatic protons will likely appear as distinct doublets. The methylene protons of the sulfonatoethyl group will exhibit characteristic splitting patterns, with the protons adjacent to the pyridinium ring appearing further downfield than those adjacent to the sulfonate group. The methyl protons of the dimethylcarbamoyl group will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon atoms of the pyridinium ring will resonate at low field (δ 140-160 ppm). The carbonyl carbon of the carbamoyl group will also be in the downfield region (δ 160-170 ppm). The carbons of the ethyl chain and the methyl groups will appear at higher field.

Predicted Infrared (IR) Spectroscopy Absorption Bands

The infrared (IR) spectrum will be dominated by the strong absorption bands of the sulfonate and carbamoyl groups.

  • Sulfonate Group (SO₃⁻): Strong and characteristic stretching vibrations are expected in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹.[6]

  • Carbamoyl Group (C=O): A strong carbonyl stretch will be prominent in the region of 1670-1640 cm⁻¹.[7]

  • Pyridinium Ring: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1600-1475 cm⁻¹ region.[7]

Predicted Mass Spectrometry Fragmentation

In mass spectrometry, the molecule is expected to exhibit a clear molecular ion peak. Fragmentation patterns will likely involve the loss of the dimethylcarbamoyl group, cleavage of the sulfonatoethyl side chain, and fragmentation of the pyridinium ring.[8][9]

Figure 1: Chemical Structure of this compound

Synthesis and Mechanism

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The following protocol is adapted from the procedure described in European Patent EP 0692473 A1.[10]

Reaction Scheme

Figure 2: Synthesis Pathway of this compound reactants Pyridine-4-ethanesulfonic acid + N,N-Dimethylcarbamoyl chloride reagents Triethylamine (Base) Acetone (Solvent) reactants->reagents product This compound reagents->product byproduct Triethylammonium chloride product->byproduct +

Figure 2: Synthesis Pathway
Detailed Experimental Protocol

Materials:

  • Pyridine-4-ethanesulfonic acid

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine

  • Acetone (anhydrous)

  • Methanol (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-4-ethanesulfonic acid and an equimolar amount of triethylamine in anhydrous acetone.

  • Addition of Reagent: Heat the solution to reflux. Slowly add an equimolar amount of N,N-dimethylcarbamoyl chloride to the refluxing mixture.

  • Reaction: Stir the reaction mixture at reflux for 1-2 hours. A precipitate of the product and triethylammonium chloride will form.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

  • Purification: Wash the precipitate with a mixture of acetone and methanol while heating at reflux to selectively dissolve the triethylammonium chloride byproduct.

  • Final Product: Collect the purified product by vacuum filtration and dry under vacuum.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point analysis and, if possible, by NMR and IR spectroscopy, comparing the obtained data with the predicted spectral features outlined in Section 3.

Prospective Applications in Drug Development

The true potential of this compound lies in its yet-to-be-explored biological activities. Based on the known pharmacology of its constituent moieties, several promising research avenues can be proposed.

Potential as an Enzyme Inhibitor

The pyridinium ring is a well-established pharmacophore in the design of enzyme inhibitors.[11][12] The positively charged nitrogen can engage in crucial electrostatic interactions within the active site of various enzymes. The N-carbamoyl group can act as a hydrogen bond donor and acceptor, further enhancing binding affinity. It is plausible that this compound could exhibit inhibitory activity against enzymes such as:

  • Acetylcholinesterase (AChE): Many pyridinium-based compounds are known AChE inhibitors, relevant for the treatment of Alzheimer's disease.

  • Kinases: The pyridine scaffold is present in numerous kinase inhibitors used in oncology.[11]

  • NAD⁺-dependent enzymes: The pyridinium structure is a core component of the cofactor NAD⁺, suggesting potential for competitive inhibition of NAD⁺-dependent enzymes.[13]

Role in Drug Delivery and Pharmacokinetic Modulation

The zwitterionic nature of this molecule suggests significant potential in drug delivery and formulation science.[2][14][15]

  • Enhanced Solubility: The sulfonate group is a strong solubilizing moiety, often incorporated into drug candidates to improve their aqueous solubility and bioavailability.[3][16][17] This could make this compound a valuable intermediate for modifying poorly soluble parent drugs.

  • "Stealth" Properties for Drug Delivery: Zwitterionic materials are known to resist non-specific protein adsorption, leading to a "stealth effect" that can prolong the circulation time of nanocarriers in the bloodstream.[14][18] This compound could be used to functionalize liposomes or nanoparticles for targeted drug delivery.

  • Modulation of Membrane Permeability: The balance of the charged groups could be exploited to fine-tune the membrane permeability of drug conjugates.

A Roadmap for Future Research: From Bench to Bedside

To translate the theoretical potential of this compound into tangible applications, a systematic and rigorous research plan is required.

Foundational Characterization

The immediate priority is to perform a comprehensive characterization of the synthesized compound. This includes:

  • Spectroscopic Analysis: Obtain and interpret high-resolution ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm its structure and purity.

  • Physicochemical Profiling: Experimentally determine its solubility in various solvents, its pKa, and its logP value.

  • Stability Studies: Assess its stability at different pH values and temperatures.

Biological Screening and Target Identification

Once fully characterized, the compound should be subjected to a broad-based biological screening to identify its potential therapeutic areas.

  • High-Throughput Screening (HTS): Screen the compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels.[19][20][21][22]

  • Phenotypic Screening: Evaluate its effects in various cell-based assays to identify potential activities in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Figure 3: Proposed Research Workflow cluster_0 Phase 1: Foundational Science cluster_1 Phase 2: Biological Exploration cluster_2 Phase 3: Preclinical Development Synthesis Synthesis & Purification Characterization Spectroscopic & Physicochemical Characterization Synthesis->Characterization HTS High-Throughput Screening Characterization->HTS Phenotypic Phenotypic Screening Characterization->Phenotypic Target_ID Target Identification & Validation HTS->Target_ID Phenotypic->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo

Figure 3: Proposed Research Workflow

Conclusion

This compound stands as a molecule of significant, yet largely untapped, potential. While the current body of literature on this specific compound is sparse, a detailed analysis of its structural components provides a strong rationale for its investigation as a novel therapeutic agent or as a valuable tool in drug delivery and formulation. This technical guide has aimed to bridge the existing knowledge gap by providing a comprehensive summary of its known properties, a detailed synthesis protocol, and a forward-looking perspective on its potential applications. It is our hope that this document will serve as a catalyst for further research, inspiring scientists to explore the promising avenues that this unique zwitterionic pyridinium compound presents. The path from a chemical entity to a therapeutic reality is long and challenging, but for this compound, the journey has just begun.

References

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (URL not available)
  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]

  • BETA-GLUCOSIDASE INHIBITORS INCORPORATING PYRIDINIUM AS A GLUCOSYL MIMIC. UBC Chemistry. [Link]

  • Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. Langmuir. [Link]

  • Nicotinamide adenine dinucleotide. Wikipedia. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. PubMed. [Link]

  • How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Capital Resin Corporation. [Link]

  • Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. PMC. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Screening Strategies Used in Drug Discovery. Technology Networks. [Link]

  • Zwitterions in Drug Delivery. ZwitterCo. [Link]

  • The utility of sulfonate salts in drug development. PubMed. [Link]

  • Screening and Design in Drug Discovery. Longdom Publishing. [Link]

  • Multiple pH responsive zwitterionic micelles for stealth delivery of anticancer drugs. (URL not available)
  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. [Link]

  • A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxyl
  • Zwitterionic polymers in drug delivery: A review. PubMed. [Link]

  • The utility of sulfonate salts in drug development. Semantic Scholar. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (URL not available)
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC. [Link]

  • Betaines of pyridinium benzimidazolate containing polymethylene interannular spacers. arkat usa. [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL not available)
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (URL not available)
  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. MSU chemistry. [Link]

  • A Guide to In Silico Drug Design. PMC. [Link]

  • N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Process for preparing carbamoyl pyridinium compounds.
  • The Utility of Sulfonate Salts in Drug Development. Request PDF. [Link]

  • (PDF) Synthesis of Pyridinium – indan-1,3-dion-2-ide Betaine Dyes and Use as Indicators of Carboxylic Acids' Polarity. ResearchGate. [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • Process for the preparation of 2-carbamoyl-pyridines.
  • Basic 1H- and 13C-NMR Spectroscopy. (URL not available)
  • Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. PubMed. [Link]

  • Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. MDPI. [Link]

  • Exploring the Neuroprotective Potential of N-Methylpyridinium against LPS-Induced Neuroinflammation: Insights from Molecular Mechanisms. PubMed. [Link]

  • Marine Bioactives: Pharmacological Properties and Potential Applications against Inflammatory Diseases. MDPI. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Pharmacological Activities and Applications of Spicatoside A. PMC. [Link]

Sources

1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium CAS number 136997-71-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium (CAS 136997-71-2)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 136997-71-2), a specialized zwitterionic pyridinium salt. While primarily documented for its industrial application as a gelatin hardening agent, its unique chemical structure warrants consideration by researchers in materials science and drug development. This document consolidates available data on its synthesis, chemical properties, and mechanism of action in its principal application. It further explores the potential relevance of its constituent functional groups—a reactive carbamoylpyridinium cation and a stable sulfonate anion—within the context of pharmaceutical and biological sciences, while transparently addressing the current gaps in publicly available biological and spectral data.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound existing as a stable inner salt, or zwitterion. It features a positively charged pyridinium ring, activated by an N-dimethylcarbamoyl group, and a negatively charged sulfonatoethyl group appended at the 4-position. This unique bifunctional nature dictates its chemical reactivity and physical properties.

Its primary established application is as a highly effective covalent cross-linking agent, or "hardener," for gelatin-based emulsions, particularly within the photographic industry.[1] The N-carbamoyl group renders the pyridinium ring highly susceptible to nucleophilic attack, providing the chemical basis for its cross-linking capabilities. The sulfonate moiety, a strong acid anion, ensures the zwitterionic nature of the molecule and influences its solubility. While categorized by suppliers as a "pharmaceutical intermediate,"[2] its direct application in the synthesis of active pharmaceutical ingredients (APIs) is not documented in peer-reviewed literature. However, the structural motifs present are of significant interest in medicinal chemistry, suggesting potential for future exploration.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is compiled from various chemical suppliers and regulatory databases.

PropertyValueSource(s)
CAS Number 136997-71-2[1]
IUPAC Name 2-[1-(Dimethylcarbamoyl)-4-pyridiniumyl]ethanesulfonate
Synonyms Hardener 1207, Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt[1]
Molecular Formula C₁₀H₁₄N₂O₄S[1]
Molecular Weight 258.30 g/mol [1]
Appearance Beige to grey-blue crystalline powder[1]
Melting Point 172 - 178 °C; 185 °C (decomposes)[1][3]
Solubility Soluble in water (forms an almost transparent solution)[4]
pH (10% aq. solution) 4.0 - 5.0[1]

Synthesis Protocol

The most detailed and efficient synthesis is described in European Patent EP 0692473 A1, where the compound is referred to as "H1". The process involves the reaction of a pyridine sulfonic acid with a carbamoyl chloride in the presence of a tertiary amine within a ketone solvent.

Causality of Experimental Design

The choice of a ketone solvent (e.g., acetone) is critical for the success of this synthesis. The reactants, pyridine-4-ethanesulfonic acid and triethylamine, are highly soluble in acetone, allowing for a homogeneous reaction mixture. Conversely, the desired zwitterionic product and the triethylammonium chloride byproduct are insoluble in acetone. This differential solubility causes the products to precipitate as they form, driving the reaction to completion and simplifying the initial recovery of the product mixture. The subsequent wash with a methanol/acetone mixture is a selective purification step, as triethylammonium chloride has higher solubility in this solvent mixture than the target compound.

Detailed Synthesis Workflow

G cluster_reactants Reactants & Solvent cluster_process Reaction & Recovery cluster_purification Purification R1 Pyridine-4-ethanesulfonic acid Mix Dissolve R1 & R2 in Acetone R1->Mix R2 Triethylamine R2->Mix R3 N,N-Dimethylcarbamoyl chloride Solv Acetone Solv->Mix Heat Heat to Reflux Mix->Heat Add Add R3 Heat->Add React Stir at Reflux (1 hour) Add->React Precip Precipitate Forms (Product + Byproduct) React->Precip Filter1 Suction Filter Precipitate Precip->Filter1 Wash Wash with Acetone/Methanol Filter1->Wash Filter2 Suction Filter Solid Wash->Filter2 Dry Dry Filter2->Dry Product Final Product: 1-Dimethylcarbamoyl-4- (2-sulfonatoethyl)pyridinium (Yield: 72%) Dry->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

(Adapted from EP 0692473 A1, Example 4)[5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 46.85 g (0.25 mol) of pyridine-4-ethanesulfonic acid and 25.3 g (0.25 mol) of triethylamine in 350 ml of acetone.

  • Initiation: Heat the solution to reflux.

  • Reagent Addition: Once refluxing, add 26.9 g (0.25 mol) of N,N-dimethylcarbamoyl chloride to the mixture.

  • Reaction: Stir the reaction mixture at reflux for 1 hour. A precipitate will form during this time.

  • Initial Recovery: After the reaction period, cool the mixture and recover the precipitate by suction filtration.

  • Purification: Wash the filtered solid with a mixture of 125 ml of acetone and 125 ml of methanol at reflux.

  • Final Isolation: Recover the purified solid by suction filtration and dry under vacuum.

  • Yield: The reported yield of this compound is 46.5 g (72%).

Core Application: Mechanism as a Gelatin Hardener

The primary documented function of this compound is to act as a hardener for gelatin.[1] Gelatin is a protein derived from collagen and is rich in amino acids such as lysine and arginine, which possess primary amine groups (ε-amino group for lysine) in their side chains.[6] These amine groups are nucleophilic and serve as reaction sites for cross-linking agents.

Proposed Mechanism of Action

The hardening process is a covalent cross-linking reaction. The N-dimethylcarbamoyl group on the pyridinium ring is a strong electron-withdrawing group, which makes the ring highly activated and an excellent leaving group. It functions as an acylating agent, specifically transferring the dimethylcarbamoyl moiety to the nucleophilic primary amine groups of gelatin.

  • Nucleophilic Attack: The ε-amino group of a lysine residue in a gelatin chain acts as a nucleophile, attacking the carbonyl carbon of the dimethylcarbamoyl group on the pyridinium salt.

  • Acyl Transfer: This attack leads to the formation of a stable N,N-dimethylurea linkage (an amide bond) between two gelatin chains, with the pyridine moiety acting as the leaving group.

  • Cross-Link Formation: This reaction, occurring between multiple gelatin strands, creates a robust, covalently cross-linked three-dimensional protein network. This network structure is responsible for the increased mechanical strength, reduced water swellability, and higher melting point of the hardened gelatin.[7]

Recent studies on other pyridinium-based esters have confirmed their high reactivity and selectivity towards lysine residues for protein modification, supporting this proposed mechanism.[8]

Caption: Proposed reaction mechanism for gelatin cross-linking.

Analytical Characterization

  • ¹H and ¹³C NMR Spectroscopy:

    • Suggested Protocol: Dissolve the sample in a suitable deuterated solvent such as D₂O or DMSO-d₆. Acquire standard 1D spectra for ¹H and ¹³C, along with 2D experiments like COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.

    • Expected Features: The ¹H spectrum would show characteristic signals for the aromatic protons on the pyridinium ring (typically downfield), the ethyl group protons (A₂B₂ system), and the two methyl groups on the carbamoyl moiety. The ¹³C spectrum would show corresponding signals for the aromatic, ethyl, methyl, and carbonyl carbons.

  • Mass Spectrometry (MS):

    • Suggested Protocol: Electrospray Ionization (ESI) is well-suited for analyzing permanently charged and zwitterionic compounds.[3] Analysis in both positive and negative ion modes should be performed.

    • Expected Features: In positive mode, the protonated molecule [M+H]⁺ at m/z 259.07 would be expected. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 257.05 could be observed, though fragmentation is also likely. High-resolution mass spectrometry (HRMS) would provide an exact mass for elemental composition confirmation.

  • Infrared (IR) Spectroscopy:

    • Suggested Protocol: Acquire a spectrum using KBr pellet or Attenuated Total Reflectance (ATR).

    • Expected Features: Characteristic absorption bands would be expected for the S=O stretching of the sulfonate group (~1200 and ~1040 cm⁻¹), C=O stretching of the carbamoyl group (~1680-1700 cm⁻¹), and C=C/C=N stretching of the pyridinium ring (~1640 and ~1500 cm⁻¹).

Toxicology and Safety

According to available Safety Data Sheets (SDS), this compound is classified as a skin sensitizer (Hazard Statement H317).[9] This indicates that repeated skin contact may cause an allergic reaction. Standard laboratory precautions, including the use of protective gloves, clothing, and eye protection, are mandatory when handling this compound.

Relevance for Drug Development Professionals

While there is no direct evidence of this compound's use in drug synthesis or as a therapeutic agent, its structural components are highly relevant in medicinal chemistry.

  • Zwitterionic Nature: The compound is a zwitterion, a class of molecules that is important in drug design. Zwitterions can exhibit improved solubility, reduced toxicity, and unique transport properties.[10] The presence of both a permanent cation and a permanent anion can influence interactions with biological targets and affect pharmacokinetic properties such as membrane permeability.[11]

  • Sulfonate Group: The sulfonate group is a strong acid and exists as an anion at all physiological pH values. This functional group is often incorporated into drug candidates to dramatically increase aqueous solubility.[12] However, its permanent charge can also hinder passage across the blood-brain barrier and other biological membranes, a property that can be exploited to limit systemic exposure.[13]

  • Pyridinium Salt Moiety: The pyridinium scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[2] Quaternary pyridinium salts are known to possess a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.[14] They can also be used as reactive intermediates in synthesis, for example, in deaminative cross-coupling reactions where an amine is converted into a pyridinium salt to act as a leaving group.

  • Dimethylcarbamoyl Group: This group acts as a stable amide, capable of participating in hydrogen bonding as an acceptor. It can influence a molecule's conformation and binding affinity to protein targets.

For a drug development professional, this compound could be viewed as a potential starting material or scaffold. The reactive N-carbamoylpyridinium handle could be used for bioconjugation or for linking to other pharmacophores, while the sulfonate group could ensure water solubility. Its lack of documented biological activity presents a tabula rasa for screening in various therapeutic areas.

Conclusion

This compound (CAS 136997-71-2) is a well-defined chemical entity with a clear, industrially significant application as a gelatin hardener. Its synthesis is robust and high-yielding, and its mechanism of action is understood through the principles of nucleophilic acyl substitution on an activated pyridine ring. For researchers in materials science and chemical engineering, it represents an effective covalent cross-linking agent. For medicinal chemists and drug development professionals, it stands as an unexplored zwitterionic scaffold. While its biological potential is currently unknown, its combination of a reactive electrophilic center and a solubilizing anionic group makes it an intriguing, if speculative, candidate for future investigation in bioconjugation and drug design.

References

  • WeylChem ORGANICA. (2022). SPECIFICATION Hardener 1207. [Link]

  • Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(14), e202200258. [Link]

  • Tamura, K., et al. (1982). Reaction of N-aminopyridinium derivatives. II. The reactions of 1-(N-acylalkylamino)pyridinium salt derivatives with cyanide ion. (A new synthesis of primary amines). Chemical & Pharmaceutical Bulletin, 30(5), 1576-1583. [Link]

  • Takács-Kovács, K., & Szász, G. (2019). Physicochemical Properties of Zwitterionic Drugs in Therapy. ResearchGate. [Link]

  • Selvaraj, B. A., et al. (2002). Characterization of betaines using electrospray MS/MS. Phytochemistry, 59(7), 759-765. [Link]

  • ZwitterCo. (2023). Zwitterions in Drug Delivery. [Link]

  • Pires, B. R. B., et al. (2023). Bioactivity of selenium-containing pyridinium salts: Prospecting future pharmaceutical constituents to treat liver diseases involving oxidative stress. Journal of Biochemical and Molecular Toxicology, 37(10), e23535. [Link]

  • Wang, Y., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 15(12), 4437-4445. [Link]

  • Blass, B. E. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(9), 3717-3721. [Link]

  • Mishra, S., et al. (2008). Quaternary Pyridinium Salts: A Review. Journal of Oleo Science, 57(9), 487-497. [Link]

  • Powers, D. C., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • U.S. Environmental Protection Agency. (2023). Substance Details: Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt. [Link]

  • Anderson, K. W., et al. (2010). The Utility of Sulfonate Salts in Drug Development. ResearchGate. [Link]

  • ChemBK. (2024). 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT. [Link]

  • European Patent Office. (1996). Process for preparing carbamoyl pyridinium compounds (EP 0692473 A1). [Link]

  • Reis, B. F., et al. (2019). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. ACS Catalysis, 9(1), 589-593. [Link]

  • El-Faham, A., et al. (2019). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 24(16), 2881. [Link]

  • Zeugolis, D. I., et al. (2019). Cross-Linking Strategies for Electrospun Gelatin Scaffolds. Polymers, 11(8), 1298. [Link]

  • El-Sayed, W. M., & Al-Omair, M. A. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 13(1), 81-96. [Link]

  • Powers, D. C., & Baran, P. S. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Trends in Chemistry, 4(9), 781-793. [Link]

  • Bigi, A., et al. (2015). Crosslinking Structures of Gelatin Hydrogels Crosslinked with Genipin or a Water-Soluble Carbodiimide. Journal of Biomedical Materials Research Part A, 103(12), 3841-3848. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. [Link]

  • Ward, C. C., et al. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Nature Chemistry, 9(10), 1024-1031. [Link]

  • Sionkowska, A., et al. (2020). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. Materials, 13(19), 4299. [Link]

  • Bar, D., et al. (2022). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Journal of the American Chemical Society, 144(1), 214-224. [Link]

  • What is Gelatin Cross-linking and how does it affect Dissolution? (2022, January 28). YouTube. [Link]

  • Mi, F. L., et al. (2013). Preparation and characterization of IPN hydrogels composed of chitosan and gelatin cross-linked by genipin. Carbohydrate Polymers, 92(2), 1378-1386. [Link]

  • ResearchGate. (n.d.). Proteome-wide quantification of lysine reactivity. [Link]

  • Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-495. [Link]

  • Irie, K., et al. (1998). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. Journal of the American Chemical Society, 120(37), 9579-9586. [Link]

  • Hearn, B. R., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. MedChemComm, 12(5), 925-931. [Link]

  • Pawlowska, Z., et al. (2011). The photophysics of pyridinium betaines studied by ultrafast transient absorption spectroscopy: focus on the photoinduced intramolecular charge transfer process. Physical Chemistry Chemical Physics, 13(28), 12895-12905. [Link]

  • Gong, P., et al. (2014). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. European Journal of Medicinal Chemistry, 84, 345-356. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium Betaine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium betaine, a novel zwitterionic compound with potential applications in medicinal chemistry and materials science. This document details the underlying chemical principles, a step-by-step experimental protocol, and the analytical methods for the characterization of the target molecule and its precursor. The proposed synthesis is a two-step process commencing with the sulfonation of 4-vinylpyridine to yield the key intermediate, 4-(2-sulfonatoethyl)pyridine. This intermediate is subsequently reacted with dimethylcarbamoyl chloride to afford the final betaine product. This guide is intended for an audience with a background in synthetic organic chemistry.

Introduction

Pyridinium betaines are a class of inner salts characterized by a positively charged pyridinium ring and a negatively charged group covalently attached to a substituent on the ring. This unique zwitterionic structure imparts distinct physicochemical properties, including high polarity, aqueous solubility, and unique reactivity, making them valuable scaffolds in various scientific domains. The title compound, this compound betaine, incorporates a dimethylcarbamoyl group at the nitrogen atom of the pyridine ring and a sulfonatoethyl group at the 4-position. The introduction of the dimethylcarbamoyl moiety can influence the molecule's stability and biological activity, while the sulfonate group enhances its water solubility and introduces a potential site for electrostatic interactions. This guide outlines a logical and feasible synthetic pathway to access this novel compound.

Synthetic Strategy

The synthesis of this compound betaine is proposed to proceed via a two-step sequence. The retrosynthetic analysis identifies 4-(2-sulfonatoethyl)pyridine and dimethylcarbamoyl chloride as the key precursors.

Step 1: Synthesis of 4-(2-sulfonatoethyl)pyridine

The initial step involves the synthesis of the crucial intermediate, 4-(2-sulfonatoethyl)pyridine, also known as 4-pyridinylethanesulfonic acid. This is proposed to be achieved through a Michael-type addition of a bisulfite salt to 4-vinylpyridine. This reaction is a well-established method for the sulfonation of activated alkenes.

Step 2: Formation of the Pyridinium Betaine

The second step is the N-acylation of the synthesized 4-(2-sulfonatoethyl)pyridine with dimethylcarbamoyl chloride. The lone pair of electrons on the pyridine nitrogen will act as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride. This results in the formation of the desired this compound betaine.[1][2]

Experimental Protocols

Step 1: Synthesis of 4-(2-sulfonatoethyl)pyridine

This protocol is based on the general principle of nucleophilic addition of bisulfite to an activated alkene.[3]

Materials:

  • 4-Vinylpyridine

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.5 g (0.1 mol) of 4-vinylpyridine in 100 mL of a 1:1 ethanol/water mixture.

  • To this solution, add 11.4 g (0.11 mol) of sodium bisulfite.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will protonate the pyridine nitrogen and precipitate the sulfonic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure 4-(2-sulfonatoethyl)pyridine.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound Betaine

This protocol is adapted from general procedures for the synthesis of N-acyl pyridinium salts.[4][5]

Materials:

  • 4-(2-sulfonatoethyl)pyridine

  • Dimethylcarbamoyl chloride

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 9.36 g (0.05 mol) of 4-(2-sulfonatoethyl)pyridine in 100 mL of anhydrous acetonitrile.

  • To this suspension, add 5.92 g (0.055 mol) of dimethylcarbamoyl chloride dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction mixture should become homogeneous as the product forms.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, add anhydrous diethyl ether to induce precipitation.

  • Collect the white solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound betaine.

Characterization

The synthesized compounds should be characterized using standard analytical techniques.

4-(2-sulfonatoethyl)pyridine:

  • ¹H NMR (D₂O): δ 8.6 (d, 2H, pyridine H-2, H-6), 7.5 (d, 2H, pyridine H-3, H-5), 3.4 (t, 2H, -CH₂-SO₃⁻), 3.2 (t, 2H, -CH₂-pyridine).

  • ¹³C NMR (D₂O): δ 150 (pyridine C-2, C-6), 148 (pyridine C-4), 126 (pyridine C-3, C-5), 55 (-CH₂-SO₃⁻), 34 (-CH₂-pyridine).

  • FT-IR (KBr, cm⁻¹): 3100-3000 (C-H aromatic), 1600 (C=N), 1200 & 1040 (S=O stretching).

  • Mass Spectrometry (ESI-MS): m/z 188.04 [M+H]⁺.

This compound Betaine:

  • ¹H NMR (D₂O): δ 9.0 (d, 2H, pyridinium H-2, H-6), 8.0 (d, 2H, pyridinium H-3, H-5), 3.5 (t, 2H, -CH₂-SO₃⁻), 3.3 (t, 2H, -CH₂-pyridinium), 3.1 (s, 6H, -N(CH₃)₂).[6][7][8]

  • ¹³C NMR (D₂O): δ 165 (C=O), 148 (pyridinium C-2, C-6), 145 (pyridinium C-4), 128 (pyridinium C-3, C-5), 54 (-CH₂-SO₃⁻), 37 (-N(CH₃)₂), 33 (-CH₂-pyridinium).

  • FT-IR (KBr, cm⁻¹): 3100-3000 (C-H aromatic), 1680 (C=O amide), 1630 (C=N pyridinium), 1210 & 1050 (S=O stretching).

  • Mass Spectrometry (ESI-MS): m/z 259.08 [M+H]⁺.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePredicted Yield (%)
4-(2-sulfonatoethyl)pyridineC₇H₉NO₃S187.22White Solid70-80
This compound betaineC₁₀H₁₄N₂O₄S258.30White Solid85-95

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Synthesis of 4-(2-sulfonatoethyl)pyridine cluster_step2 Step 2: Formation of the Betaine reagent1 4-Vinylpyridine reaction1 Michael Addition (EtOH/H₂O, Reflux) reagent1->reaction1 reagent2 Sodium Bisulfite reagent2->reaction1 intermediate 4-(2-sulfonatoethyl)pyridine reaction2 N-Acylation (Acetonitrile, Reflux) intermediate->reaction2 reaction1->intermediate reagent3 Dimethylcarbamoyl Chloride reagent3->reaction2 product This compound betaine reaction2->product

Caption: Overall workflow for the synthesis of the target betaine.

Reaction Mechanism

Reaction_Mechanism cluster_step2_mech Step 2: N-Acylation Mechanism Pyridine 4-(2-sulfonatoethyl)pyridine (Nucleophile) Intermediate Tetrahedral Intermediate Pyridine->Intermediate Nucleophilic Attack DMCC Dimethylcarbamoyl Chloride (Electrophile) DMCC->Intermediate Product Product (Betaine) Intermediate->Product Chloride Elimination

Caption: Mechanism of the N-acylation step to form the pyridinium betaine.

Conclusion

This technical guide presents a viable and scientifically sound synthetic route for this compound betaine. The two-step synthesis, involving a Michael addition followed by N-acylation, utilizes readily available starting materials and employs standard organic chemistry techniques. The provided experimental protocols and characterization data serve as a solid foundation for researchers and scientists interested in synthesizing and exploring the properties and potential applications of this novel pyridinium betaine. Further optimization of reaction conditions may be necessary to maximize yields and purity.

References

  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

  • Katritzky, A. R., et al. N-Amino Pyridinium Salts in Organic Synthesis. PMC, 2018. Available at: [Link]

  • Al-Soud, Y. A., et al. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 2003. Available at: [Link]

  • Sarkar, A. M., et al. A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. The Journal of Organic Chemistry, 2024. Available at: [Link]

  • ResearchGate. What kind of redox initiator can be used to improve graft polymerization of 4-Vinylpyridine? Available at: [Link]

  • Organic Syntheses. 4-PYRIDINESULFONIC ACID. Available at: [Link]

  • Al-Masoudi, N. A., et al. Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science, 2019. Available at: [Link]

  • Schmidt, A., et al. Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. ARKIVOC, 2012. Available at: [Link]

  • Google Patents. Production process for 4-vinylpyridine.
  • PubChem. Pyridinium sulfonate. Available at: [Link]

  • ResearchGate. The HNMR Spectra of Molten Asymmetric Pyridinium Salts. Available at: [Link]

  • Google Patents. Method for synthesizing 4-vinyl pyridine propanesulfonic acid ylide.
  • Semantic Scholar. The photophysics of pyridinium betaines studied by ultrafast transient absorption spectroscopy : focus on the photoinduced intramolecular charge transfer process. Available at: [Link]

  • Sci-Hub. Novel and efficient synthesis of 4-sulfonyl-2-pyridones. Available at: [Link]

  • ResearchGate. ¹H NMR spectra of the reaction between the pyridinium salt 9 and... Available at: [Link]

  • Google Patents. Process for the polymerization of 4-vinyl pyridine monomers.
  • PubMed. Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. Available at: [Link]

  • Arkat USA. Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. Available at: [Link]

  • DOI. Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a zwitterionic pyridinium compound. Drawing from established synthetic methodologies and spectroscopic analysis of analogous structures, this document provides a foundational understanding for its utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is a unique molecule characterized by a positively charged pyridinium ring and a negatively charged sulfonate group, classifying it as an inner salt or betaine. This zwitterionic nature governs many of its physical and chemical properties.

The core structure consists of a pyridine ring substituted at the 4-position with a 2-sulfonatoethyl group. The pyridinium nitrogen is further functionalized with a dimethylcarbamoyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 136997-71-2[1]
Molecular Formula C₁₀H₁₄N₂O₄S[1]
Molecular Weight 258.29 g/mol [1]
Appearance White solid (predicted)General observation for similar compounds
Melting Point 185 °C (decomposes)[1]
Water Solubility Soluble (predicted based on ionic nature)General knowledge of zwitterions

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of a pyridine sulfonic acid with a carbamoyl chloride in the presence of a tertiary amine. A detailed procedure is outlined in European Patent EP 0 692 473 A1.[1]

Synthetic Pathway

The synthesis is a two-step process conceptually, starting from 4-vinylpyridine. The first step involves the formation of the sulfonatoethyl group at the 4-position, followed by the N-acylation of the pyridine nitrogen with dimethylcarbamoyl chloride.

G cluster_0 Step 1: Formation of Pyridine-4-ethanesulfonic acid cluster_1 Step 2: N-Acylation 4-Vinylpyridine 4-Vinylpyridine Pyridine-4-ethanesulfonic_acid Pyridine-4-ethanesulfonic_acid 4-Vinylpyridine->Pyridine-4-ethanesulfonic_acid NaHSO3, H2O Target_Molecule This compound Pyridine-4-ethanesulfonic_acid->Target_Molecule Dimethylcarbamoyl chloride, Triethylamine, Acetone

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the inventive example in patent EP 0 692 473 A1.[1]

Materials:

  • Pyridine-4-ethanesulfonic acid

  • Triethylamine

  • Acetone

  • N,N-Dimethylcarbamoyl chloride

  • Methanol

Procedure:

  • Dissolve 46.85 g (0.25 mol) of pyridine-4-ethanesulfonic acid and 25.3 g (0.25 mol) of triethylamine in 350 ml of acetone in a suitable reaction vessel.

  • Heat the mixture to reflux.

  • Add 26.9 g (0.25 mol) of N,N-dimethylcarbamoyl chloride to the refluxing mixture.

  • Stir the reaction mixture at reflux for 1 hour. A precipitate will form.

  • After the reaction is complete, cool the mixture and collect the precipitate by suction filtration.

  • Wash the precipitate with a mixture of 125 ml of acetone and 125 ml of methanol at reflux.

  • Collect the washed product by suction filtration and dry.

Yield: 46.5 g (72%) of this compound containing less than 1% mol of triethylammonium chloride.[1]

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinium ring, the ethyl group, and the dimethylcarbamoyl group.

  • Pyridinium Protons: The protons on the pyridinium ring will be significantly deshielded due to the positive charge on the nitrogen atom. The protons at the 2 and 6 positions (alpha to the nitrogen) will appear as a doublet at a higher chemical shift (estimated around δ 9.0-9.5 ppm) compared to the protons at the 3 and 5 positions (beta to the nitrogen), which will also appear as a doublet (estimated around δ 8.0-8.5 ppm).

  • Ethyl Protons: The methylene group adjacent to the pyridinium ring (-CH₂-CH₂-SO₃⁻) will be deshielded and is expected to appear as a triplet. The methylene group adjacent to the sulfonate group (-CH₂-SO₃⁻) will also be a triplet at a slightly lower chemical shift.

  • Dimethylcarbamoyl Protons: The two methyl groups of the dimethylcarbamoyl moiety are expected to be non-equivalent due to restricted rotation around the C-N bond, potentially appearing as two distinct singlets (estimated around δ 3.0-3.5 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Pyridinium Carbons: The carbons of the pyridinium ring will be deshielded, with the carbons at the 2, 4, and 6 positions appearing at higher chemical shifts than those at the 3 and 5 positions.

  • Carbamoyl Carbonyl Carbon: The carbonyl carbon of the dimethylcarbamoyl group is expected to have a chemical shift in the range of δ 160-170 ppm.

  • Ethyl Carbons: The two carbons of the ethyl group will appear in the aliphatic region of the spectrum.

  • Dimethylamino Carbons: The carbons of the two methyl groups attached to the nitrogen of the carbamoyl group will appear in the upfield region of the spectrum.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the electrophilic nature of the N-acylpyridinium moiety and the nucleophilic character of the sulfonate group.

N-Acylpyridinium Moiety

The N-dimethylcarbamoyl group makes the pyridinium ring highly susceptible to nucleophilic attack, particularly at the 2- and 6-positions. This reactivity is a hallmark of N-acylpyridinium salts and can be exploited for various chemical transformations. The dimethylcarbamoyl group itself can act as a leaving group in the presence of strong nucleophiles, leading to the formation of pyridine-4-ethanesulfonic acid.

Zwitterionic Character

The presence of both a positive and a negative charge within the same molecule influences its solubility and intermolecular interactions. It is expected to be soluble in polar protic solvents like water and to exhibit strong intermolecular electrostatic interactions in the solid state. This zwitterionic nature is a key feature of many biologically relevant molecules and can be advantageous in designing compounds with specific pharmacokinetic properties.

G cluster_0 Reactivity Profile Target_Molecule This compound Nucleophilic_Attack Nucleophilic Attack at Pyridinium Ring Target_Molecule->Nucleophilic_Attack Leaving_Group_Displacement Displacement of Dimethylcarbamoyl Group Target_Molecule->Leaving_Group_Displacement Intermolecular_Interactions Strong Intermolecular Electrostatic Interactions Target_Molecule->Intermolecular_Interactions

Caption: Key reactivity aspects of this compound.

Potential Applications in Drug Development and Research

While specific applications for this compound are not extensively documented, its structural features suggest several potential areas of interest for researchers in drug development.

  • Drug Delivery: The zwitterionic nature of the molecule could be leveraged in the design of drug delivery systems. The charged moieties can enhance water solubility and potentially interact with biological membranes.

  • Prodrug Strategies: The N-acylpyridinium linkage is known to be labile under certain physiological conditions. This suggests that the dimethylcarbamoyl group could be replaced with a therapeutic agent, creating a prodrug that releases the active compound at a target site.

  • Bioconjugation: The reactive nature of the pyridinium ring could be utilized for bioconjugation, allowing the molecule to be attached to larger biomolecules such as proteins or antibodies for targeted delivery or diagnostic purposes.

  • Ionic Liquids: Pyridinium salts are a well-known class of ionic liquids. The unique combination of the carbamoyl and sulfonate groups may impart interesting properties, making it a candidate for investigation as a task-specific ionic liquid in biocatalysis or as a medium for enzymatic reactions.

Conclusion

This compound is a fascinating zwitterionic molecule with a well-defined synthetic route. While detailed experimental characterization is yet to be widely published, its chemical properties can be reasonably predicted based on its structural components. The combination of a reactive N-acylpyridinium system and a stable sulfonate anion makes it a promising scaffold for further investigation in various fields, particularly in the design of novel drug delivery systems, prodrugs, and functional materials. This guide provides a solid starting point for researchers and scientists interested in exploring the potential of this and related pyridinium betaines.

References

  • Fife, T. H., & Pu, Q. (1984). The reaction of 3-methylpyridine-1-oxide with dimethylcarbamoyl chloride to give 3-methyl-1-dimethylcarbamoyloxypyridinium chloride. Heterocycles, 22(1), 93-96.
  • Lee, I., Kim, C. K., & Lee, B. S. (2001). Structure-reactivity relationships in the pyridinolysis of N-methyl-N-arylcarbamoyl chlorides in dimethyl sulfoxide. The Journal of Organic Chemistry, 66(25), 8549–8555.
  • European Patent Office. (1996). Process for preparing carbamoyl pyridinium compounds (EP 0 692 473 A1). Retrieved from [Link]

  • Gómez-Benítez, V., et al. (2022). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Molecules, 27(19), 6529.
  • Sowmiah, S., Esperança, J. M. S. S., & Afonso, C. A. M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493.
  • Skelly, N. F. (1977). Determination of low levels of dimethylcarbamoyl chloride in air. Analytical Chemistry, 49(6), 879-881.
  • Human Metabolome Database. (n.d.). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]

  • Johnson, S. L. (1966). Nucleophilic Reactions of 1-(N,N-Dimethylcarbamoyl)pyridinium Chloride. Journal of the American Chemical Society, 88(24), 5769-5775.
  • Al-Mousawi, S. M., et al. (2014). An efficient route to the synthesis of novel zwitterionic pyridinium-cyanopropenides with 3-heteroaryl-substituted trimethinium salts. RSC Advances, 4(109), 64253-64260.
  • PrepChem. (n.d.). Synthesis of 3-methyl-1-dimethylcarbamoyloxypyridinium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)... Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the 1 H NMR spectra of 4-(2-thioethyl)pyridine (a),... Retrieved from [Link]

  • Jo, T. S. (2008). Synthesis and characterizations of pyridinium salts including poly(pyridinium salt)s. University of Massachusetts Lowell.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1-(carboxymethyl)pyridinium chloride {[cmpy]Cl} in DMSO-d6 as solvent. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Carboxymethyl)pyridinium chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-vinyl pyridine propanesulfonic acid ylide.
  • ResearchGate. (n.d.). ¹H NMR spectra of the reaction between the pyridinium salt 9 and... Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(2-Cyano-1-mercapto-prop-2-yl)-pyridine. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(16), 2748.
  • Polymer Chemistry (RSC Publishing). (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(11), 1645-1656.
  • Google Patents. (n.d.). Production process for 4-vinylpyridine.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of compound 2 (pyridine- d , 125 MHz). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2020). 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections. International Journal of Molecular Sciences, 21(21), 8205.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H₂O, predicted). Retrieved from [Link]

  • PubMed. (2022). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(4-vinylpyridine). Retrieved from [Link]

  • MDPI. (2022). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a specialty chemical with significant applications in industrial processes. This document delves into its synthesis, known physical properties, and its primary role as an electroplating additive. While categorized by some suppliers as a pharmaceutical intermediate, its principal documented use lies within the realm of materials science.

Chemical Identity and Structure

This compound is a zwitterionic compound, also known as an inner salt or betaine. It possesses both a positively charged quaternary ammonium ion within the pyridinium ring and a negatively charged sulfonate group. This unique structure dictates its physical properties and its functional behavior in various applications.

The chemical structure of this compound is as follows:

G start Start: Reactants reactants Pyridine-4-ethanesulfonic acid N,N-Dimethylcarbamoyl chloride Tertiary amine (e.g., Triethylamine) start->reactants reaction Reaction Mixture in Kettle reactants->reaction solvent Ketone Solvent (e.g., Acetone) solvent->reaction heating Heat to Reflux reaction->heating precipitation Precipitation of Product and Byproduct heating->precipitation filtration Filtration precipitation->filtration washing Washing with Selective Solvent filtration->washing drying Drying washing->drying end Final Product: This compound drying->end

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol based on the principles outlined in the patent literature. [1]

  • Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, condenser, and heating mantle, charge the pyridine sulfonic acid precursor (e.g., Pyridine-4-ethanesulfonic acid) and a ketone solvent (e.g., acetone).

  • Addition of Tertiary Amine: Add a tertiary amine (e.g., triethylamine) to the mixture. The tertiary amine acts as a base to neutralize the hydrogen halide formed during the reaction.

  • Addition of Carbamoyl Chloride: Slowly add N,N-dimethylcarbamoyl chloride to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain it at this temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

  • Precipitation and Recovery: Upon completion of the reaction, the desired carbamoyl pyridinium compound and the tertiary ammonium halide byproduct will precipitate out of the ketone solvent. The solid mixture is then recovered by filtration.

  • Purification: The recovered solid mixture is washed with a selective solvent that dissolves the tertiary ammonium halide but not the desired product. This step is crucial for achieving high purity.

  • Drying: The purified product is then dried under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

  • Ketone Solvent: The choice of a ketone solvent is strategic. The reactants are soluble in it, while the product and the byproduct are not, which facilitates their separation from the reaction medium via precipitation. [1]* Tertiary Amine: The tertiary amine is essential for driving the reaction to completion by scavenging the hydrogen halide byproduct.

  • Selective Washing: The final washing step is a critical purification measure to remove the salt byproduct, ensuring the high purity of the final product.

Physical Properties

Comprehensive data on the physical properties of this compound is limited in the public domain. However, some key properties have been reported by chemical suppliers.

PropertyValueSource
CAS Number 136997-71-2[2][3]
Molecular Formula C10H14N2O4S[3][4]
Molecular Weight 258.29 g/mol [3][5]
Melting Point 185 °C (with decomposition)[2][4]
Water Solubility "almost transparency" (qualitative)[4][5]
XLogP3 0.67230[4][5]

Note on Data Availability: It is important for researchers to note that detailed analytical data, such as NMR, IR, and UV-Vis spectra, as well as pKa and LogD values, are not readily available from public repositories or major chemical suppliers for this specific compound. [6]

Applications in Electroplating

The primary and well-documented application of this compound and similar pyridinium compounds is as an additive in electroplating baths, particularly for nickel, copper, and zinc plating. [3][4][5][7]

Role as a Brightener and Leveling Agent

In electroplating, this compound functions as a brightener and a leveling agent .

  • Brightening: It contributes to the formation of a bright, lustrous, and mirror-like metallic deposit on the substrate.

  • Leveling: It promotes the formation of a smooth and even coating by influencing the metal deposition rate at different points on the substrate's surface. It preferentially adsorbs onto areas of high current density (peaks), inhibiting deposition there and encouraging it in areas of low current density (valleys). This results in a leveled surface.

The diagram below illustrates the leveling action of this compound during electroplating.

G cluster_0 Without Leveling Agent cluster_1 With this compound node1 Uneven Substrate Metal Deposit node1:f1->node1:f0 Uneven Deposition node2 Uneven Substrate with Adsorbed Leveling Agent Leveled Metal Deposit node2:f1->node2:f0 Controlled Deposition

Caption: Mechanism of action as a leveling agent in electroplating.

Potential in Drug Development

While some chemical suppliers categorize this compound as a "pharmaceutical intermediate," there is a lack of specific, publicly available research or patents that detail its use in the synthesis of any particular drug. [8]Pyridinium salts, in general, are a class of compounds with diverse biological activities, and some are investigated as potential therapeutic agents. [9][10][11]However, the direct role of this specific compound in drug development remains largely undocumented in scientific literature.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for handling chemical compounds, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a specialty chemical with a well-defined role as a brightener and leveling agent in the electroplating industry. Its synthesis is achievable through established chemical processes. While its physical properties are not exhaustively characterized in the public domain, some key data points are available. Its potential as a pharmaceutical intermediate is noted but not substantially supported by current literature. This guide provides a foundational understanding of this compound for researchers and professionals in materials science and chemical synthesis.

References

  • Vertex AI Search Result 1
  • Vertex AI Search Result 2
  • Vertex AI Search Result 3
  • Vertex AI Search Result 4
  • Vertex AI Search Result 5
  • Vertex AI Search Result 6
  • Vertex AI Search Result 7
  • Vertex AI Search Result 8
  • Vertex AI Search Result 9
  • European Patent Office. (n.d.). Process for preparing carbamoyl pyridinium compounds - European Patent Office - EP 0692473 A1.
  • Vertex AI Search Result 11
  • Vertex AI Search Result 12
  • Vertex AI Search Result 13
  • Vertex AI Search Result 14

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, with a primary focus on its solubility and stability. As a zwitterionic pyridinium salt, this compound possesses unique characteristics that are critical to understand for its application in pharmaceutical and chemical research. This document synthesizes available data and provides field-proven insights into its handling, analysis, and potential degradation pathways.

Introduction to this compound

This compound is a pyridinium inner salt, also known as a betaine, characterized by a positively charged pyridinium ring and a negatively charged sulfonate group.[1][2][3][4] The presence of the N,N-dimethylcarbamoyl group at the 1-position of the pyridine ring further influences its electronic and steric properties.[5][6][7][8] Such compounds are of interest in various applications, including as potential therapeutic agents and in materials science.[9] Understanding the solubility and stability of this molecule is paramount for its effective use in research and development, particularly in formulation and analytical method development.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some suppliers provide this compound for early discovery research and may not collect extensive analytical data.[5][10] Therefore, experimental verification of these properties is recommended.

PropertyValueSource
CAS Number 136997-71-2[1][3][4]
Molecular Formula C₁₀H₁₄N₂O₄S[1][3][4]
Molecular Weight 258.29 g/mol [1][3][4]
Melting Point 185 °C (decomposition)[1][3]
Appearance Crystalline solid[11]
Water Solubility "almost transparency" (qualitative)[1][2][3]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation possibilities.[12]

Aqueous Solubility

This compound is described as having "almost transparency" in water, which suggests good aqueous solubility.[1][2][3] This is expected due to its zwitterionic nature, with the permanently charged pyridinium cation and the sulfonate anion enhancing its interaction with polar solvents like water. The solubility of pyridinium salts is influenced by the nature of the counter-ion; in this case, the intramolecular sulfonate group promotes solubility in aqueous media.

Solubility in Organic Solvents
  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to have moderate to good solubility in these solvents due to hydrogen bonding opportunities with the sulfonate and carbamoyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents, which can effectively solvate both the cationic pyridinium ring and the anionic sulfonate group. A patent describing the synthesis of related compounds utilizes dimethylformamide (DMF) as a solvent, suggesting solubility in this medium.[13]

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in non-polar solvents due to the highly polar and ionic nature of the molecule.

Factors Influencing Solubility
  • pH: The solubility of this compound is likely to be relatively independent of pH over a wide range, as both the pyridinium nitrogen and the sulfonic acid group are permanently ionized. However, at extreme pH values, degradation may occur, which could affect the apparent solubility.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[12] This relationship should be experimentally determined for specific solvent systems.

  • Salting-in/Salting-out: The presence of salts in the aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of the compound. This effect will depend on the nature and concentration of the salt.

Stability Profile

The chemical stability of a compound is crucial for its storage, handling, and the reliability of experimental results. The stability of this compound can be influenced by several factors, including pH, temperature, and light.

pH-Dependent Stability and Hydrolysis

The N-carbamoylpyridinium moiety is a key functional group to consider for hydrolytic stability. N-acylpyridinium salts are known to be susceptible to hydrolysis.[14] The rate of hydrolysis is often pH-dependent.

  • Acidic Conditions: In acidic media, the carbamoyl group may be susceptible to hydrolysis, leading to the formation of dimethylamine and a carboxylated pyridinium species. Fast degradation of some pyridinium compounds has been observed at acidic pH.[15]

  • Neutral Conditions: The compound is expected to be most stable at or near neutral pH.

  • Basic Conditions: Under basic conditions, hydroxide ions can act as nucleophiles, attacking the electrophilic carbonyl carbon of the carbamoyl group. This can lead to the cleavage of the carbamoyl moiety. Some pyridinium derivatives have shown instability under mildly basic conditions.

A plausible hydrolytic degradation pathway is illustrated below:

cluster_hydrolysis Potential Hydrolytic Degradation Pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate H₂O / OH⁻ products 4-(2-sulfonatoethyl)pyridinium + Dimethylamine + CO₂ intermediate->products Rearrangement

Caption: A potential pathway for the hydrolysis of the N-carbamoyl group.

Thermal Stability

The reported melting point of 185 °C is accompanied by decomposition, indicating that the molecule is susceptible to thermal degradation at elevated temperatures.[1][3] Thermal decomposition of pyridinium salts can proceed through various mechanisms.[16] For this compound, thermolysis could potentially involve the cleavage of the N-carbamoyl bond or the sulfonatoethyl side chain. Studies on other quaternary salts have shown that thermolysis can lead to the loss of substituents.[17]

Photostability

Pyridinium compounds can be susceptible to photodegradation upon exposure to UV light.[1][18][19] The pyridine ring can undergo photochemical reactions, leading to the formation of various degradation products.[20] To ensure the integrity of the compound, it should be stored in light-protected containers.

Analytical Methodologies

Accurate quantification of this compound is essential for solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[15][21]

HPLC-UV Method for Quantification

Given the polar and ionic nature of the compound, a reversed-phase HPLC method with an ion-pairing agent or a mixed-mode chromatography approach would be effective.[15][22]

  • Column: A C18 or a mixed-mode column.[21][22]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent like hexane sulfonate may be required for good peak shape on a standard C18 column.[15]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridinium ring (typically around 254-260 nm).[21]

  • Quantification: Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared with standards of known concentrations.

The general workflow for HPLC-UV analysis is depicted below:

cluster_hplc_workflow HPLC-UV Analysis Workflow sample_prep Sample Preparation (Dissolution and Dilution) filtration Filtration (0.45 µm) sample_prep->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: General workflow for the quantification of pyridinium compounds by HPLC-UV.[21]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and analysis of this compound.

Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of carbamoyl pyridinium compounds.[13]

Materials:

  • Pyridine-4-ethanesulfonic acid

  • Tertiary amine (e.g., triethylamine)

  • N,N-dimethylcarbamoyl chloride

  • Ketone solvent (e.g., acetone)

  • Methanol

Procedure:

  • In a reaction vessel, dissolve pyridine-4-ethanesulfonic acid and a tertiary amine in a ketone solvent.

  • Add N,N-dimethylcarbamoyl chloride to the mixture.

  • Heat the reaction mixture to reflux and stir for a specified duration (e.g., 1 hour).

  • After the reaction is complete, cool the mixture and collect the precipitate by vacuum filtration.

  • Wash the precipitate with a mixture of acetone and methanol at reflux to remove impurities.

  • Dry the purified product under vacuum.

Note: The purity of the synthesized compound should be confirmed using appropriate analytical techniques such as NMR and HPLC.

Protocol for Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of the compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)

  • Thermostated shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of the compound to a known volume of the selected solvent in a vial.

  • Tightly cap the vials and place them in a thermostated shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the diluted sample using a validated HPLC-UV method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability Study

This protocol provides a framework for assessing the stability of the compound under different conditions.

Materials:

  • Stock solution of this compound

  • Buffers of different pH values (e.g., pH 3, 5, 7, 9)

  • Temperature-controlled chambers

  • Photostability chamber

  • HPLC system

Procedure:

  • Prepare solutions of the compound in the different buffers.

  • Aliquot the solutions into separate vials for each time point and storage condition.

  • Store the vials under various conditions:

    • Temperature: e.g., 4 °C, 25 °C, 40 °C.

    • Light: e.g., protected from light vs. exposed to light in a photostability chamber.

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw a vial from each storage condition.

  • Analyze the concentration of the compound remaining in each sample using a validated HPLC-UV method.

  • Calculate the percentage of the compound remaining at each time point and determine the degradation rate.

Conclusion

This compound is a zwitterionic compound with good anticipated aqueous solubility. Its stability is a key consideration, with the N-carbamoylpyridinium moiety being potentially susceptible to hydrolysis, particularly at non-neutral pH. Thermal and photolytic degradation are also potential concerns. The provided protocols for synthesis, solubility determination, and stability testing offer a solid foundation for researchers working with this compound. Due to the limited publicly available data, it is strongly recommended that these properties be experimentally verified for any new batch or application.

References

  • Gao, Y., et al. (2015). UV photolysis for accelerating pyridine biodegradation.
  • Ghosh, M., et al. (2014). Thermolysis of pyridinium perchlorate salts. Journal of Thermal Analysis and Calorimetry, 117(1), 187-194.
  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
  • Sarkar, A. M., et al. (2024). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. The Journal of Organic Chemistry.
  • Szegi, P., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579-586.
  • Organic Syntheses. (n.d.). 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate. Retrieved from [Link]

  • Analytical Methodologies. (2016). Retrieved from [Link]

  • ChemBK. (n.d.). 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT. Retrieved from [Link]

  • Sarkar, A. M., et al. (2024). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of pyrimidinium bromide salts. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Griffiths, S. G., et al. (2019). One‐Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis. Chemistry – A European Journal, 25(59), 13533-13538.
  • ResearchGate. (n.d.). Reactivity of pyridinium salts 2a-c towards nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. Retrieved from [Link]

  • Taylor, M. T., & Campos, S. (2021). N-Amino Pyridinium Salts in Organic Synthesis. Trends in Chemistry, 3(8), 624-637.
  • European Patent Office. (1996). Process for preparing carbamoyl pyridinium compounds (EP 0692473 A1).
  • Canadian Science Publishing. (n.d.). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Retrieved from [Link]

  • RSC Publishing. (2018). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from [Link]

  • US EPA. (n.d.). Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Substance Details. Retrieved from [Link]

  • ACS Publications. (1966). Chemical Properties of Carbamoylpyridinium Compounds; Ionic Decomposition in Nonhydroxylic Organic Solvents. Retrieved from [Link]

  • NIH. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

Sources

The Versatile Nucleus: A Technical Guide to the Mechanism of Action of Pyridinium Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium compounds, characterized by their cationic heterocyclic aromatic structure, represent a cornerstone in the edifice of modern organic synthesis. Their remarkable versatility stems from a unique electronic framework that allows them to function as potent reagents, catalysts, and leaving groups across a broad spectrum of chemical transformations. This in-depth technical guide elucidates the core mechanisms of action of pyridinium compounds, providing a foundational understanding for researchers and professionals in drug development and chemical sciences. We will explore their role in facilitating nucleophilic substitutions, orchestrating oxidation reactions, generating reactive ylide intermediates, and serving as recyclable media in the form of ionic liquids. By dissecting the causality behind their reactivity, this guide aims to empower scientists to harness the full potential of these privileged scaffolds in the synthesis of complex molecules and novel therapeutic agents.

Introduction: The Electronic Character and Reactivity of the Pyridinium Nucleus

The fundamental reactivity of pyridinium salts is dictated by the positively charged nitrogen atom within the aromatic ring. This charge imparts significant electrophilicity to the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions.[1][2] This electron deficiency renders the pyridinium nucleus susceptible to attack by a wide array of nucleophiles and forms the basis for its diverse applications in organic synthesis.[3][4]

The quaternization of the pyridine nitrogen with an alkyl or aryl group not only introduces the positive charge but also enhances the acidity of protons on adjacent carbons, a key feature in the formation of pyridinium ylides.[5] Furthermore, the nature of the counter-ion and the substituents on the pyridine ring can be strategically modified to fine-tune the compound's solubility, stability, and reactivity, making pyridinium salts highly tunable reagents.[6]

Pyridinium Compounds as Electrophiles in Nucleophilic Aromatic Substitution

One of the most powerful applications of pyridinium compounds is their ability to act as electrophiles in nucleophilic aromatic substitution (SNAr) reactions. The inherent electron deficiency of the pyridinium ring facilitates the addition of nucleophiles, leading to the displacement of a leaving group.

The Zincke Reaction: A Gateway to Functionalized Pyridinium Salts

The Zincke reaction, named after Theodor Zincke, is a classic example of nucleophilic aromatic substitution on a pyridinium ring.[7] In this reaction, a pyridine is activated by reaction with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt, often referred to as a Zincke salt. This salt is highly susceptible to nucleophilic attack by a primary amine, leading to the opening of the pyridine ring. Subsequent recyclization and elimination of 2,4-dinitroaniline yield a new pyridinium salt where the nitrogen is substituted with the residue from the primary amine.[7][8]

The mechanism proceeds through an addition-elimination pathway, specifically categorized as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.[7]

Visualizing the Zincke Reaction Mechanism

Zincke_Mechanism cluster_1 Step 1: Formation of Zincke Salt cluster_2 Step 2: Nucleophilic Attack and Ring Opening cluster_3 Step 3: Ring Closure and Elimination Pyridine Pyridine Zincke_Salt N-(2,4-dinitrophenyl)pyridinium Salt Pyridine->Zincke_Salt 2,4-Dinitrochlorobenzene Ring_Opened Ring-Opened Intermediate (König Salt) Zincke_Salt->Ring_Opened Primary Amine (R-NH2) New_Pyridinium New Pyridinium Salt Ring_Opened->New_Pyridinium Recyclization Dinitroaniline 2,4-Dinitroaniline Ring_Opened->Dinitroaniline Elimination

Caption: The Zincke reaction mechanism involves activation, nucleophilic attack, ring opening, and recyclization.

With secondary amines, the Zincke reaction can lead to the formation of so-called Zincke aldehydes, which are 5-(dialkylamino)penta-2,4-dienals, resulting from the ring-opening of the pyridinium salt followed by hydrolysis.[9][10][11]

Pyridinium Salts as Leaving Groups

Conversely, a pyridinium moiety can also function as an excellent leaving group in nucleophilic substitution reactions. The stability of the departing neutral pyridine molecule drives these reactions. This principle is exploited in various synthetic transformations where the pyridine ring is strategically introduced and later displaced.

Pyridinium-Based Reagents in Oxidation Chemistry

Pyridinium-based reagents are indispensable tools for the selective oxidation of alcohols to aldehydes and ketones. The most prominent examples are Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC).

The Corey-Suggs Oxidation (PCC)

Pyridinium chlorochromate (PCC), developed by E.J. Corey and J. William Suggs, is a mild and selective oxidizing agent that converts primary alcohols to aldehydes and secondary alcohols to ketones.[12][13] A key advantage of PCC is its ability to halt the oxidation of primary alcohols at the aldehyde stage, preventing overoxidation to carboxylic acids, which can be a challenge with stronger, aqueous oxidizing agents.[12][14][15] This selectivity is largely due to the reaction being carried out in anhydrous solvents like dichloromethane.[14]

The mechanism of PCC oxidation involves the formation of a chromate ester intermediate.[15] The alcohol attacks the chromium center, and after a proton transfer, a chloride ion is eliminated.[15] The final step is a base-assisted elimination where a proton on the carbon bearing the oxygen is removed, leading to the formation of the carbonyl group and the reduction of Cr(VI) to Cr(IV).[12][15]

Experimental Protocol: General Procedure for PCC Oxidation of a Primary Alcohol
  • Reagent Preparation: In a well-ventilated fume hood, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the absorption of moisture.

  • Reaction Setup: To the stirred suspension of PCC, add a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, the reaction mixture is diluted with an equal volume of diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by column chromatography or distillation.

Note: Chromium(VI) compounds are toxic and should be handled with appropriate safety precautions.[13]

Visualizing the PCC Oxidation Workflow

PCC_Workflow Start Primary Alcohol in CH2Cl2 Add_PCC Add PCC (1.5 eq) Start->Add_PCC Stir Stir at Room Temperature (1-2 hours) Add_PCC->Stir Monitor Monitor by TLC Stir->Monitor Workup Dilute with Ether, Filter through Silica/Celite Monitor->Workup Reaction Complete Purify Concentrate and Purify Workup->Purify Product Aldehyde Purify->Product

Caption: A typical experimental workflow for the PCC oxidation of a primary alcohol.

Pyridinium Dichromate (PDC)

Pyridinium dichromate (PDC) is another versatile chromium(VI)-based oxidizing agent. Depending on the reaction conditions, PDC can exhibit different selectivities. In dichloromethane, it behaves similarly to PCC, oxidizing primary alcohols to aldehydes. However, in dimethylformamide (DMF), PDC can oxidize primary alcohols to carboxylic acids.[16] This solvent-dependent reactivity provides a useful handle for controlling the oxidation state of the product.

Pyridinium Ylides: Versatile 1,3-Dipoles and Nucleophiles

Deprotonation of a pyridinium salt with a suitable base at a carbon atom attached to the nitrogen generates a pyridinium ylide. These ylides are zwitterionic species that can act as both carbon nucleophiles and 1,3-dipoles, making them powerful intermediates in the synthesis of various heterocyclic and carbocyclic systems.[17][18]

[3+2] Cycloaddition Reactions

As 1,3-dipoles, pyridinium ylides readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[17] These reactions are a cornerstone for the synthesis of indolizine and its derivatives.[17] The reaction of a pyridinium ylide with an electron-deficient alkene, for instance, proceeds via a concerted cycloaddition to form a dihydroindolizine, which can then be aromatized to the corresponding indolizine.

Michael Addition and Subsequent Transformations

Pyridinium ylides can also act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.[17] The resulting zwitterionic intermediate can then undergo a variety of subsequent transformations.[17] One common pathway involves an intramolecular cyclization where the enolate attacks a carbon of the pyridine ring, leading to the formation of dihydroindolizines.[17] Alternatively, if the pyridine moiety can act as a leaving group, the enolate can attack the carbon from which the pyridine departed, leading to the formation of dihydrofurans.[17][19]

Key Reaction Pathways of Pyridinium Ylides
ReactantYlide RoleKey IntermediateProduct Class
α,β-Unsaturated CarbonylNucleophileZwitterionic AdductDihydroindolizines, Dihydrofurans, Cyclopropanes[17]
Alkenes/Alkynes1,3-DipoleCycloadductIndolizines[17]

Pyridinium Salts as Radical Precursors

In recent years, N-functionalized pyridinium salts have gained prominence as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals under mild conditions, often through photoredox or transition-metal catalysis.[20][21][22] These reactions typically involve a single-electron transfer to the pyridinium salt, leading to the formation of a radical intermediate and subsequent fragmentation to release the desired radical species.[20][21] This deaminative strategy has opened up new avenues for C-C and C-X bond formation.[22]

Pyridinium-Based Ionic Liquids: Green Solvents and Catalysts

Pyridinium-based ionic liquids (PyILs) are a class of molten salts with melting points below 100 °C. They are composed of a pyridinium cation and a variety of anions.[23] These compounds have garnered significant attention as environmentally benign alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and tunable solvent properties.[6][24]

Beyond their role as "green" solvents, PyILs can also act as catalysts.[23] For instance, certain pyridinium ionic liquids can function as Lewis acids, catalyzing reactions such as the Friedel-Crafts reaction.[23] They have also been successfully employed as media for a variety of transition metal-catalyzed reactions, including Suzuki and Stille couplings, where they can enhance catalyst stability and facilitate recycling.[23][25] The nitrile-functionalized pyridinium ionic liquids, for example, have shown to significantly reduce palladium leaching in Suzuki reactions.[23][25]

Applications in Drug Development and Medicinal Chemistry

The pyridine and pyridinium scaffolds are prevalent in a vast number of pharmaceuticals.[26][27] Their ability to engage in hydrogen bonding and their tunable electronic properties make them valuable pharmacophores. Many approved drugs, including those for tuberculosis, HIV/AIDS, cancer, and hypertension, contain a pyridine or dihydropyridine core.[26] The synthetic methodologies discussed in this guide are therefore of paramount importance to drug development professionals for the synthesis and modification of these and other biologically active molecules.[27][28] For instance, the antimicrobial properties of certain pyridinium salts are attributed to their ability to disrupt bacterial cell membranes.[29][30]

Conclusion

The mechanisms of action of pyridinium compounds in organic synthesis are diverse and powerful. From their role as electrophiles in nucleophilic substitutions and as precursors to potent oxidizing agents, to their ability to form versatile ylide intermediates and serve as sustainable reaction media, pyridinium-based reagents and catalysts are indispensable tools for the modern synthetic chemist. A thorough understanding of their underlying electronic properties and reactivity patterns, as detailed in this guide, is crucial for leveraging these remarkable compounds in the design and execution of efficient and innovative synthetic strategies, particularly in the pursuit of novel therapeutics and complex molecular architectures.

References

  • Chuang, C.-P., & Tsai, A.-I. (n.d.). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. Retrieved from [Link]

  • Zincke reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Formation of pyridinium ylide and synthesis of indolizines. (2020). ResearchGate. Retrieved from [Link]

  • Pyridinium salts: From synthesis to reactivity and applications. (2018). ULisboa Research Portal. Retrieved from [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. (2019). ACS Catalysis. Retrieved from [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. (2018). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. (2024). ACS Publications. Retrieved from [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. (2017). RSC Publishing. Retrieved from [Link]

  • Pyridinium Salts: From synthesis to reactivity and applications | Request PDF. (2017). ResearchGate. Retrieved from [Link]

  • Oxidation with DCM. (n.d.). Reaction Repo. Retrieved from [Link]

  • Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. (2019). ACS Catalysis. Retrieved from [Link]

  • Synthesis of pyridinium-based ionic liquids | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. Retrieved from [Link]

  • The Role of Pyridinium Salts in Modern Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. Retrieved from [Link]

  • Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved from [Link]

  • Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2025). Retrieved from [Link]

  • Pyridinium Ylids in Heterocyclic Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (n.d.). Retrieved from [Link]

  • Zincke aldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Photoinduced stereoselective reactions using pyridinium salts as radical precursors. (2025). Retrieved from [Link]

  • Oxidation of Alcohols with Polymeric Reagent of Poly [Vinyl (Pyridinium Fluorochromate)]. (2025). ResearchGate. Retrieved from [Link]

  • Some Chemistry of PYRIDINIUM IONS. (n.d.). C&EN Global Enterprise. Retrieved from [Link]

  • Pyridinium Dichromate: A Novel Reagent for the Oxidation of Steroidal Δ5-3β-Alcohols to the Corresponding Δ4-3, 6-Diketones. (n.d.). Retrieved from [Link]

  • Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. Retrieved from [Link]

  • THE ZINCKE REACTION . A REVIEW. (n.d.). Retrieved from [Link]

  • Zincke Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Retrieved from [Link]

  • Solvent Properties of Pyridinium Ionic Liquids. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. (n.d.). Scientific.Net. Retrieved from [Link]

  • Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). RSC Publishing. Retrieved from [Link]

  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Retrieved from [Link]

  • Application of Pyridinium Salts to Organic Syntheses. (2025). ResearchGate. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Retrieved from [Link]

Sources

discovery and history of carbamoyl pyridinium compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Carbamoyl Pyridinium Compounds

Abstract

The carbamoyl pyridinium moiety, a seemingly simple chemical scaffold, lies at the heart of fundamental biological processes and has emerged as a versatile pharmacophore in modern drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of these compounds, from their seminal identification as part of the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+) to their application in contemporary therapeutics. We will trace the key scientific milestones, elucidate the foundational chemistry, and present detailed methodologies that have shaped our understanding of this critical class of molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the evolution of synthetic strategies.

Part 1: Foundational Chemistry and Initial Discoveries

The story of carbamoyl pyridinium compounds is intrinsically linked to the history of pyridine itself. Pyridine, a basic heterocyclic organic compound, was first isolated in 1849 by the Scottish scientist Thomas Anderson from the oil obtained by heating animal bones.[1] Its chemical structure, analogous to benzene with one methine group replaced by a nitrogen atom, was later proposed by Wilhelm Körner (1869) and James Dewar (1871).[1] This structure confers unique properties, including a non-bonding electron pair on the nitrogen atom that imparts basicity and nucleophilicity.[2]

The formation of the pyridinium cation occurs through the reaction of the pyridine nitrogen with Lewis acids or, more commonly, alkylating agents, forming a quaternary salt.[2][3] This quaternization creates a positive charge within the aromatic ring, significantly altering its reactivity and forming the core of all compounds discussed herein.

The First Synthesis of a Pyridine Derivative

A pivotal moment in pyridine chemistry was the first major synthesis of its derivatives, developed in 1881 by Arthur Rudolf Hantzsch.[1][4] The Hantzsch pyridine synthesis is a multicomponent reaction that demonstrated a practical route to this heterocyclic system, paving the way for systematic exploration of its derivatives.

Experimental Protocol: The Hantzsch Pyridine Synthesis [1]

  • Reaction Setup: Combine a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., formaldehyde), and a nitrogen donor (e.g., ammonia or ammonium acetate) in a 2:1:1 molar ratio in a suitable solvent such as ethanol.

  • Condensation: Heat the mixture under reflux. The reaction proceeds through a series of condensations and cyclization to form a dihydropyridine intermediate.

  • Oxidation: The resulting dihydropyridine is then oxidized to the corresponding aromatic pyridine derivative. This can be achieved using a mild oxidizing agent, such as nitric acid or simply by exposure to air, often catalyzed by a metal.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques like recrystallization or column chromatography to yield the pure pyridine compound.

Causality Note: The Hantzsch synthesis was revolutionary because it provided a logical and reproducible method to construct the pyridine ring from simple, acyclic precursors. This enabled chemists to systematically vary the substituents and study their effects on the molecule's properties, a foundational principle of medicinal chemistry.

Part 2: The Cornerstone Discovery - Nicotinamide Adenine Dinucleotide (NAD+)

The most significant carbamoyl pyridinium compound in nature is Nicotinamide Adenine Dinucleotide (NAD+). Its discovery and the elucidation of its function represent a cornerstone of modern biochemistry.

Early Observations in Fermentation

The history of NAD+ begins in 1906 with the work of Arthur Harden and William John Young.[5][6] While studying yeast fermentation, they discovered that the process required not only enzymes but also a heat-stable, low-molecular-weight co-factor, which they named a "coferment".[5][6] This was the first observation of what would later be identified as NAD+.

Elucidating the Structure and Redox Function

It was Otto Heinrich Warburg who, in 1936, further clarified the role of this coenzyme.[5] He demonstrated that the nicotinamide portion of the molecule is the active site for redox reactions, specifically through the reversible transfer of a hydride ion (a proton and two electrons).[5] This established NAD+ as a crucial electron carrier in cellular metabolism.[6][7] The nicotinamide component is, by definition, a 3-carbamoylpyridine, and in the active coenzyme, its nitrogen is quaternized, making NAD+ the quintessential biological carbamoyl pyridinium compound.

The Biosynthetic Pathway

The link between a common dietary factor and NAD+ was established in 1938 when Conrad Elvehjem identified nicotinic acid (niacin) as the "anti-black tongue factor" in dogs, a condition analogous to pellagra in humans.[5] However, the precise biochemical steps converting niacin into the vital coenzyme NAD+ remained unknown for two more decades. In 1958, Jack Preiss and Philip Handler elucidated the key enzymatic pathway, now known as the Preiss-Handler pathway, detailing this critical conversion.[5]

Diagram: The Preiss-Handler Pathway for NAD+ Synthesis

PreissHandler cluster_enzymes Enzymatic Conversions NA Nicotinic Acid (Niacin) E1 NaPRT NA->E1 PRPP PRPP PRPP->E1 NAMN Nicotinic Acid Mononucleotide (NAMN) E2 NMNAT NAMN->E2 ATP1 ATP ATP1->E2 NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) E3 NAD Synthetase NAAD->E3 ATP2 ATP ATP2->E3 Gln Glutamine Gln->E3 NAD NAD+ E1->NAMN E2->NAAD E3->NAD

Caption: The Preiss-Handler pathway for de novo NAD+ biosynthesis from nicotinic acid.

Part 3: Therapeutic Evolution and Modern Applications

The unique chemical properties of the pyridinium ring have made it a "privileged scaffold" in drug design.[8][9] While the initial therapeutic breakthroughs involved pyridinium compounds more broadly, the specific carbamoyl pyridinium motif has become increasingly important in modern medicine.

Pyridinium Oximes as Nerve Agent Antidotes

A critical chapter in the therapeutic history of pyridinium compounds began with the development of antidotes to organophosphate nerve agents. These agents inhibit acetylcholinesterase (AChE), a vital enzyme in the nervous system. Irwin B. Wilson demonstrated that hydroxylamine could reactivate the inhibited enzyme.[10] This led Wilson and Ginsburg to synthesize the first clinically relevant reactivator, Pralidoxime (2-PAM), by reacting pyridine-2-aldoxime with methyl iodide.[10] Independently, similar work was conducted in Britain by A. Green.[10] While 2-PAM itself is not a carbamoyl compound, its success established the pyridinium core as a viable therapeutic agent.

Recent research has led to the design of more complex reactivators that explicitly incorporate the carbamoyl group, combining the features of the pyridinium reactivator with other functionalities to improve efficacy.[11]

Diagram: Mechanism of Cholinesterase Reactivation

AChEReactivation AChE_OP Inhibited Enzyme AChE-Ser-O-P(OR)2 Complex Pre-reactivation Complex AChE_OP->Complex Binding Oxime Pyridinium Oxime R-CH=N-OH Oxime->Complex AChE Reactivated Enzyme AChE-Ser-OH Complex->AChE Nucleophilic Attack & Bond Cleavage Adduct Oxime-Phosphate Adduct R-CH=N-O-P(OR)2 Complex->Adduct Expulsion

Caption: Generalized mechanism of AChE reactivation by a pyridinium oxime antidote.

Carbamoyl Pyridinium Compounds in Modern Drug Discovery

The carbamoyl pyridinium structure and related carbamoyl pyridones are now key components in various therapeutic areas, particularly as antiviral agents.

  • HIV-1 Integrase Inhibitors: Bicyclic carbamoyl pyridone derivatives are a class of highly effective HIV-1 integrase strand transfer inhibitors (INSTIs).[12] These compounds chelate essential magnesium ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.[12] Efficient, one-pot synthetic methods have been developed to prepare libraries of these compounds for structure-activity relationship studies.[12]

  • Antitubercular and Other Antimicrobial Agents: Novel series of carbamoylpurines, which share structural similarities, have been synthesized and shown to have potent activity against Mycobacterium tuberculosis.[13] Furthermore, various pyridine carboxamides and their derivatives are being explored for their antiplasmodial activity against malaria.[14]

Part 4: Key Synthetic Methodologies

The ability to synthesize carbamoyl pyridinium compounds efficiently and with high purity is crucial for their study and application.

Protocol 1: General Synthesis from Pyridine Sulfonic Acid and Carbamoyl Chloride

This method, adapted from patent literature, provides a direct route to sulfo-substituted carbamoyl pyridinium compounds, which have been used as hardening agents in photographic materials.[15]

  • Solubilization: Dissolve the starting pyridine sulfonic acid compound and a tertiary amine (e.g., triethylamine) in a 1:1 molar ratio in a ketone solvent, such as acetone. The tertiary amine acts as a base to deprotonate the sulfonic acid.

  • Reaction: Heat the solution to reflux. Add the desired carbamoyl chloride (e.g., N,N-diethylcarbamoyl chloride) in an equimolar amount. The reaction involves the nucleophilic pyridine nitrogen attacking the electrophilic carbonyl carbon of the carbamoyl chloride.

  • Precipitation: Stir the mixture at reflux for 1-2 hours. The desired carbamoyl pyridinium compound and the tertiary ammonium halide byproduct are insoluble in the ketone solvent and will precipitate out.

  • Initial Recovery: Cool the reaction mixture and filter to collect the solid precipitate.

  • Purification: Wash the collected solid with a selective solvent, such as methanol. The tertiary ammonium halide is highly soluble in methanol, while the target carbamoyl pyridinium compound is not. This differential solubility allows for the removal of the salt byproduct.

  • Final Product: Dry the purified solid to obtain the final carbamoyl pyridinium compound in high yield and purity.[15]

Causality Note: The choice of a ketone solvent is critical. It effectively dissolves the reactants but not the products, driving the reaction forward via Le Châtelier's principle and simplifying the initial product isolation. The subsequent selective wash with methanol is a clever purification step that avoids the need for more complex methods like chromatography.

Diagram: General Synthetic Workflow

SynthesisWorkflow start Starting Materials (Pyridine Derivative, Carbamoylating Agent) reaction Reaction (Solvent, Base, Temperature Control) start->reaction workup Workup (Precipitation, Filtration) reaction->workup purification Purification (Selective Washing, Recrystallization) workup->purification end Final Product (Carbamoyl Pyridinium Compound) purification->end

Caption: A generalized workflow for the synthesis and purification of carbamoyl pyridinium compounds.

Part 5: Summary of Key Discoveries

The journey of carbamoyl pyridinium compounds is marked by several pivotal discoveries that transformed our understanding of biochemistry and medicine.

Compound/ClassKey ContributorsYear of DiscoverySignificance
NAD+ (as "Coferment") Arthur Harden & William John Young1906First identification of a non-protein coenzyme essential for metabolic processes like fermentation.[5][6]
NAD+ Redox Function Otto Heinrich Warburg1936Elucidated the role of the nicotinamide (carbamoyl pyridinium) moiety in hydride transfer reactions.[5]
Preiss-Handler Pathway Jack Preiss & Philip Handler1958Discovered the enzymatic pathway for the biosynthesis of NAD+ from niacin.[5]
Pralidoxime (2-PAM) I. B. Wilson, S. Ginsburg / A. Green~1955First clinically relevant pyridinium-based reactivator of cholinesterase, an antidote for nerve agent poisoning.[10]
Bicyclic Carbamoyl Pyridones Various Research Groups2000s-PresentDeveloped as potent HIV-1 integrase inhibitors, representing a major class of antiretroviral drugs.[12][16]

Conclusion

From a heat-stable "coferment" in yeast to a sophisticated pharmacophore in antiviral drugs, the history of carbamoyl pyridinium compounds is a testament to the progression of scientific inquiry. The initial discovery of NAD+ unveiled a fundamental component of life's energy-transducing machinery. This biological blueprint, featuring a quaternized 3-carbamoylpyridine, has since inspired chemists and pharmacologists. The development of pyridinium-based cholinesterase reactivators demonstrated their therapeutic potential, while modern synthetic efforts have harnessed the carbamoyl pyridone core to combat diseases like HIV. The journey continues as researchers design novel derivatives with tailored properties, ensuring that the legacy of this essential chemical scaffold will extend far into the future of science and medicine.

References

  • History of NAD+ Research and Discovery. AboutNAD. [5]

  • Petroianu, G. A. (2013). The history of pyridinium oximes as nerve gas antidotes: the British contribution. Pharmazie, 68(11), 916-8. [10]

  • The Role of NAD+ in Rejuvenating Human Body Mini-Review. Biotechnology Kiosk. [7]

  • Rajman, L., Chwalek, K., & Sinclair, D. A. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell Metabolism, 27(3), 529-547. [6]

  • Goutam, P. K., & Singh, S. K. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(19), 2862-2909. [17]

  • An In-Depth Technical Guide to the Discovery and History of Pyridinyl Propanediol Compounds. Benchchem. [8]

  • Sartori, G., & Maggi, R. (1996). Process for preparing carbamoyl pyridinium compounds. European Patent Office. EP 0692473 A1. [15]

  • Pyridine. Wikipedia. [1]

  • Katritzky, A. R. (1966). Some Chemistry of PYRIDINIUM IONS. Chemical & Engineering News, 44(2), 76-85. [2]

  • Pyridinium. Wikipedia. [3]

  • A Brief View on Pyridine Compounds. Open Access Journals. [18]

  • Wang, Y., et al. (2023). A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(3), 1435. [12]

  • Nepovimova, E., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1778. [11]

  • de Oliveira, M. A. L., et al. (2024). Discovery of 2,9-diaryl-6-carbamoylpurines as a novel class of antitubercular agents. European Journal of Medicinal Chemistry, 269, 116297. [13]

  • Vanderwal, C. D. (2008). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. American Chemical Society. [19]

  • Process For Preparing Polycyclic Carbamoyl Pyridone Derivatives. Quick Company. [16]

  • Iijima, D., et al. (2022). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 13(8), 1332-1339. [20]

  • Kumar, V., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6169. [9]

  • Popa, C. V., & Antoci, V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [4]

  • Downer-Riley, N. K., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance, 25, 100536. [14]

Sources

An In-depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of the pyridinium compound, 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights to facilitate its evaluation and use in scientific endeavors.

Introduction: Understanding the Molecular Landscape

This compound is a zwitterionic organic compound featuring a pyridinium core. The presence of a dimethylcarbamoyl group at the 1-position and a sulfonatoethyl group at the 4-position imparts unique physicochemical properties that may be of interest in various research and development contexts. While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities, suggesting potential avenues for investigation. Pyridinium salts, as a class, are known to exhibit a wide range of biological effects, including antimicrobial, acetylcholinesterase inhibitory, and antitumor activities. The sulfonate group introduces high water solubility and a permanent negative charge, which can influence pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research and development.

PropertyValueSource
CAS Number 136997-71-2[1][2]
Molecular Formula C₁₀H₁₄N₂O₄S[1][2]
Molecular Weight 258.29 g/mol [1][2]
Appearance Light brown solid[1]
Melting Point 185 °C (decomposes)[2]
Solubility Soluble in water[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and scalable process. The following protocol is based on established methods for the preparation of similar carbamoyl pyridinium compounds.

Synthesis Workflow

SynthesisWorkflow PyridineEthanesulfonicAcid Pyridine-4-ethanesulfonic Acid ReactionMixture Reaction at Reflux PyridineEthanesulfonicAcid->ReactionMixture Triethylamine Triethylamine Triethylamine->ReactionMixture Acetone Acetone (Solvent) Acetone->ReactionMixture DimethylcarbamoylChloride N,N-Dimethylcarbamoyl Chloride DimethylcarbamoylChloride->ReactionMixture Added Precipitate Precipitate Formation ReactionMixture->Precipitate 1 hour Filtration Suction Filtration Precipitate->Filtration Washing Washing with Acetone/Methanol Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: A schematic overview of the synthesis process for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • Pyridine-4-ethanesulfonic acid

  • Triethylamine

  • Acetone

  • N,N-Dimethylcarbamoyl chloride

  • Methanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve pyridine-4-ethanesulfonic acid (0.25 mol) and triethylamine (0.25 mol) in acetone (350 ml).

  • Heating: Heat the mixture to reflux.

  • Addition of Reagent: Once refluxing, add N,N-dimethylcarbamoyl chloride (0.25 mol) to the mixture.

  • Reaction: Stir the reaction mixture at reflux for 1 hour. A precipitate will form during this time.

  • Filtration: After the reaction is complete, cool the mixture and collect the precipitate by suction filtration.

  • Washing: Wash the collected solid with a refluxing mixture of acetone (125 ml) and methanol (125 ml) to remove impurities, particularly triethylammonium chloride.

  • Final Filtration and Drying: Perform a final suction filtration and dry the purified product. The expected yield is approximately 72%.

Rationale for Experimental Choices:

  • Solvent Selection: Acetone is chosen as the reaction solvent due to the high solubility of the reactants and the low solubility of the product and the triethylammonium halide byproduct, which facilitates precipitation and initial recovery.

  • Base: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Washing Step: The specific acetone/methanol wash is crucial for selectively dissolving the triethylammonium chloride byproduct while leaving the desired carbamoyl pyridinium product as a solid, thus ensuring high purity.

Potential Applications and Future Research Directions

While specific biological activities or applications of this compound are not yet well-documented, its chemical structure suggests several areas of potential utility for researchers.

Inferred Potential Applications from Structural Analogs

PotentialApplications MainCompound This compound PyridiniumCore Pyridinium Core MainCompound->PyridiniumCore CarbamoylGroup Dimethylcarbamoyl Group MainCompound->CarbamoylGroup SulfonateGroup Sulfonatoethyl Group MainCompound->SulfonateGroup Antimicrobial Antimicrobial Agents PyridiniumCore->Antimicrobial FluorescentProbes Fluorescent Probes PyridiniumCore->FluorescentProbes AChE AChE Inhibitors CarbamoylGroup->AChE DrugDelivery Drug Delivery/Solubilizing Agent SulfonateGroup->DrugDelivery

Caption: Logical relationships between the structural components of the molecule and its potential applications based on known activities of similar compounds.

  • Antimicrobial Research: The pyridinium moiety is a well-known pharmacophore in a variety of antimicrobial compounds. Researchers could investigate the activity of this compound against a panel of bacterial and fungal strains.

  • Cholinesterase Inhibition: The carbamoyl group is a key feature of many acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and other neurological conditions.[3] The potential for this molecule to inhibit AChE could be a valuable line of inquiry.

  • Fluorescent Probes: Certain substituted pyridinium salts are known to exhibit interesting fluorescent properties.[4] The specific substitution pattern of this compound may warrant investigation into its potential as a fluorescent marker or probe in biological systems.

  • Drug Delivery and Formulation: The highly polar and water-soluble nature imparted by the sulfonate group could make this compound, or derivatives, useful as a solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs).

Safety and Handling

According to available safety data sheets, this compound may cause an allergic skin reaction.[1] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that suggest its potential utility in various fields of scientific research and drug development. While its specific biological profile remains to be fully elucidated, its structural relationship to known bioactive molecules provides a strong rationale for further investigation into its antimicrobial, enzymatic inhibition, and fluorescent properties. This guide provides the foundational knowledge for researchers to embark on the exploration of this intriguing molecule.

References

  • ChemBK. 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT. [Link]

  • European Patent Office. Process for preparing carbamoyl pyridinium compounds - EP 0692473 A1.
  • Molbase. 2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate. [Link]

  • Pharos. skin sensitising substances - Apple RSS. [Link]

  • Sundberg, R. J., et al. (1993). Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds. Chemical Research in Toxicology, 6(4), 506-510. [Link]

  • Kuhn, M. A. (2002). Substituted 4-[4-(dimethylamino)styryl]pyridinium salt as a fluorescent probe for cell microviscosity. Analytica Chimica Acta, 454(2), 245-253. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Employing 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium as a Novel Hardening Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known chemical properties of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium and related pyridinium compounds. As of the date of this document, this compound is not widely documented as a conventional hardening agent. The proposed mechanisms and protocols are therefore intended to serve as a scientifically-grounded starting point for research and development, and users should perform their own optimizations and validations.

Introduction: The Potential of a Zwitterionic Pyridinium Salt as a Hardening Agent

This compound is a zwitterionic pyridinium compound, possessing both a positively charged pyridinium ring and a negatively charged sulfonate group.[1][2][3] While its primary applications may vary, its chemical structure suggests a potential utility as a hardening agent, particularly for cross-linking biopolymers and hydrogels used in drug delivery and tissue engineering.

The core of its potential reactivity lies in the electron-deficient pyridinium ring, which can be susceptible to nucleophilic attack. This opens up possibilities for forming covalent cross-links with polymers that have nucleophilic functional groups, such as amines or thiols. The presence of the dimethylcarbamoyl and sulfonatoethyl groups can also influence its solubility, biocompatibility, and the mechanical properties of the resulting cross-linked material. Pyridinium compounds have been explored in the synthesis of functional polymers, highlighting their versatile reactivity.[4][5]

This guide will provide a theoretical framework and a set of starting protocols for evaluating this compound as a hardening agent for a model biopolymer system.

Proposed Mechanism of Action

We propose that this compound can act as a cross-linking agent by reacting with primary or secondary amines on a polymer backbone. The reaction is a nucleophilic addition to the pyridinium ring, leading to the formation of a stable covalent bond and, consequently, a cross-linked network.

The proposed reaction mechanism is as follows:

  • Nucleophilic Attack: A lone pair of electrons from a primary amine group on a polymer chain attacks the electron-deficient carbon atom (at position 4) of the pyridinium ring.

  • Ring Opening and Rearrangement: This initial attack can lead to a ring-opened intermediate, which can then react with another amine group on a different polymer chain.

  • Cross-link Formation: The result is a stable covalent bridge between two polymer chains, leading to the formation of a hydrogel or a hardened material.

The zwitterionic nature of the molecule may also contribute to the stability and properties of the final material by influencing intermolecular and intramolecular interactions.

G cluster_reactants Reactants cluster_process Cross-linking Process cluster_product Product Polymer1 Polymer Chain 1 with -NH2 Nucleophilic_Attack Nucleophilic attack by -NH2 on pyridinium ring Polymer1->Nucleophilic_Attack DCSP This compound DCSP->Nucleophilic_Attack Polymer2 Polymer Chain 2 with -NH2 Second_Attack Reaction with second polymer chain Polymer2->Second_Attack Intermediate Formation of covalent intermediate Nucleophilic_Attack->Intermediate Step 1 Intermediate->Second_Attack Crosslinked_Polymer Cross-linked Polymer Network (Hardened Material) Second_Attack->Crosslinked_Polymer Step 2

Caption: Proposed workflow for polymer hardening using this compound.

Physicochemical Properties and Safety Information

Before proceeding with any experimental work, it is crucial to understand the properties and safety considerations for this compound.

PropertyValueReference
CAS Number 136997-71-2[1]
Molecular Formula C10H14N2O4S[1][3]
Molecular Weight 258.29 g/mol [1]
Appearance Solid (form may vary)
Melting Point ~185 °C (decomposes)[1]
Solubility Expected to be soluble in water and polar organic solvents.

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Handle in a well-ventilated area.[8] Avoid inhalation of dust and contact with skin and eyes.[6][8]

  • Storage: Store in a tightly closed container in a cool, dry place.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

  • Hazards: May cause skin and eye irritation.[6] May cause an allergic skin reaction.[9]

Experimental Protocols

The following protocols are designed as a starting point for evaluating the hardening properties of this compound with a model biopolymer, chitosan. Chitosan is chosen for its prevalence in drug development, biocompatibility, and the presence of primary amine groups available for cross-linking.

Protocol 1: Preparation of a Chitosan Solution

Objective: To prepare a stock solution of chitosan that can be used for cross-linking experiments.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh 1 g of low molecular weight chitosan and add it to 98 mL of deionized water in a beaker.

  • While stirring, slowly add 1 mL of glacial acetic acid to the chitosan suspension.

  • Continue stirring at room temperature until the chitosan is completely dissolved (this may take several hours). The final solution will be a 1% (w/v) chitosan solution in 1% acetic acid.

  • Measure and record the pH of the solution.

  • Filter the solution through a 0.45 µm filter to remove any undissolved particles.

Protocol 2: Cross-linking of Chitosan with this compound

Objective: To form a cross-linked chitosan hydrogel using this compound as the hardening agent.

Materials:

  • 1% (w/v) Chitosan solution (from Protocol 1)

  • This compound

  • Deionized water

  • Vortex mixer

  • Small vials or molds

Procedure:

  • Prepare a stock solution of this compound in deionized water. A starting concentration of 10% (w/v) is recommended.

  • In a series of small vials, add 1 mL of the 1% chitosan solution.

  • To each vial, add a different volume of the this compound solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Immediately after adding the hardening agent, vortex the vials for 30 seconds to ensure thorough mixing.

  • Allow the vials to stand at room temperature and observe for gel formation. Check for gelation at regular intervals (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).

  • Record the gelation time and the physical appearance of the resulting hydrogels.

Caption: Experimental workflow for cross-linking chitosan with this compound.

Protocol 3: Characterization of Cross-linked Hydrogels

Objective: To evaluate the properties of the hardened chitosan hydrogels.

1. Swelling Ratio:

  • Weigh the fully formed hydrogel (W_s).

  • Freeze-dry the hydrogel to remove all water and weigh the dried hydrogel (W_d).

  • Calculate the swelling ratio: Swelling Ratio = (W_s - W_d) / W_d

2. In Vitro Degradation:

  • Incubate a pre-weighed hydrogel in a phosphate-buffered saline (PBS) solution containing lysozyme (an enzyme that degrades chitosan).

  • At various time points, remove the hydrogel, freeze-dry, and weigh it to determine the extent of degradation.

3. Mechanical Testing:

  • Perform rheological measurements to determine the storage modulus (G') and loss modulus (G'') of the hydrogels. A higher G' indicates a more solid-like, or harder, material.

Expected Outcomes and Troubleshooting

  • Gelation: The formation of a stable, self-standing hydrogel indicates successful cross-linking. The time to gelation will likely decrease with increasing concentrations of the hardening agent.

  • No Gelation: If no gel forms, consider increasing the concentration of this compound, adjusting the pH of the chitosan solution (a more basic pH may increase the nucleophilicity of the amine groups), or adding a catalyst. Some pyridinium-based reactions are facilitated by specific catalysts.[10]

  • Weak Gels: If the resulting gels are weak, this suggests a low degree of cross-linking. Increase the concentration of the hardening agent or the reaction time.

Broader Applications and Future Directions

If this compound proves to be an effective hardening agent, it could have several applications in drug development:

  • Controlled Drug Release: The cross-linked hydrogel could serve as a matrix for the sustained release of therapeutic agents.

  • Tissue Engineering: The biocompatible and biodegradable nature of chitosan, combined with the ability to tune the mechanical properties through cross-linking, makes these materials promising for tissue scaffolds.

  • Wound Dressings: Hydrogel-based wound dressings can provide a moist environment conducive to healing.

Future research should focus on a detailed investigation of the cross-linking mechanism, the biocompatibility of the cross-linked materials, and the optimization of the reaction conditions for specific applications.

References

  • ChemicalBook. (n.d.). 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM BETAINE CAS#: 136997-71-2.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN103930460B - The curing agent with pyridine groups for epoxy resin.
  • PubMed. (2024). Pyridinium-Yne Click Polymerization: A Facile Strategy toward Functional Poly(Vinylpyridinium Salt)s with Multidrug-Resistant Bacteria Killing Ability.
  • ChemRxiv. (2024). Pyridinium-activated alkyne-based spontaneous amino-yne click polymerization toward n-pi conjugated polyelectrolytes.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Semantic Scholar. (2000). A study of pyridinium-type functional polymers. III. Preparation and characterization of insoluble pyridinium-type polymers.
  • Sigma-Aldrich. (n.d.). 1-(N,N-DIMETHYLCARBAMOYL)-4-(2-SULFOETHYL)-PYRIDINIUM HYDROXIDE, INNER SALT AldrichCPR.
  • Biotium. (2013). Safety Data Sheet.
  • PubMed Central. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications.
  • MDPI. (n.d.). Influence of Cross-Linking Agents on the Structure and Stability of Chitosan and Carboxymethyl Chitosan Thin Films.
  • MDPI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes.
  • PubMed. (2020). Data for the cytotoxicity, self-assembling properties and synthesis of 4-pyridinium-1,4-dihydropyridines.
  • ResearchGate. (n.d.). Preparation of pyridinium salts.
  • ECHEMI. (n.d.). Buy this compound from Sanomol GmbH.
  • chemical point. (n.d.). 1-Dimethylcarbamoyl-4-(2-sulfoethyl) pyridinium in.
  • ChemBK. (2024). 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT.

Sources

Application Notes: A Researcher's Guide to Amide Bond Formation in Bioconjugation Using Water-Soluble Carbodiimides

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The reagent "1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium" does not correspond to a standard, commercially available bioconjugation chemical. Its name, however, suggests key functional groups characteristic of a water-soluble carbodiimide. This guide is therefore centered on the principles and applications of the most widely used water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , which is functionally analogous to the likely intended reagent. The protocols and mechanisms described herein are foundational to carbodiimide-mediated bioconjugation.

Introduction: The Power of Zero-Length Crosslinking

In the landscape of bioconjugation, the formation of stable, covalent bonds between biomolecules is a cornerstone of therapeutic and diagnostic development. Carbodiimide chemistry, particularly utilizing water-soluble reagents like EDC, represents a powerful strategy for conjugating proteins, peptides, nucleic acids, and other molecules. This method facilitates the creation of a native amide bond between a carboxyl group (-COOH) and a primary amine (-NH2), without incorporating any additional spacer atoms. This "zero-length" crosslinking is critical for applications where preserving the native structure and function of the biomolecules is paramount.

EDC is favored for its high water solubility, allowing reactions to be performed in aqueous buffers under mild, physiological conditions, thereby protecting sensitive biomolecules from denaturation. Its primary application is in the coupling of proteins, such as antibodies, to other molecules for the development of antibody-drug conjugates (ADCs), immunoassays, and targeted drug delivery systems.

The Chemistry of Carbodiimide-Mediated Coupling

The mechanism of EDC-mediated conjugation is a two-step process that can be finely controlled to optimize yield and minimize side reactions.

Step 1: Activation of the Carboxyl Group EDC reacts with a carboxyl group (e.g., from an aspartic acid or glutamic acid residue on a protein, or the C-terminus) to form a highly reactive and unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which regenerates the original carboxyl group and releases an isourea byproduct.

Step 2: Nucleophilic Attack by the Amine The activated O-acylisourea intermediate can then react with a primary amine (e.g., from a lysine residue or the N-terminus of another protein) to form a stable amide bond, releasing the N,N'-disubstituted urea byproduct.

To improve the efficiency of the reaction and reduce the impact of hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and can react more efficiently with the amine.

Diagram: Mechanism of EDC/NHS-Mediated Amide Bond Formation

EDC_NHS_Mechanism Carboxyl R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->Acylisourea + EDC EDC EDC (Carbodiimide) Amine R'-NH2 (Primary Amine) NHS NHS or Sulfo-NHS Acylisourea->Carboxyl Spontaneous Hydrolysis NHSEster NHS-Ester (Semi-Stable) Acylisourea->NHSEster Hydrolysis Hydrolysis (Side Reaction) Amide R-CO-NH-R' (Stable Amide Bond) NHSEster->Amide + R'-NH2 Urea EDC Byproduct (Urea) One_Pot_Workflow Start Start Prepare_Buffer 1. Prepare Reaction Buffer (e.g., MES, pH 6.0) Start->Prepare_Buffer Dissolve_Molecules 2. Dissolve Protein 1 (-COOH) and Protein 2 (-NH2) in buffer Prepare_Buffer->Dissolve_Molecules Prepare_Reagents 3. Prepare fresh EDC/NHS solution Dissolve_Molecules->Prepare_Reagents Add_Reagents 4. Add EDC/NHS to the protein mixture Prepare_Reagents->Add_Reagents Incubate 5. Incubate for 1-2 hours at Room Temperature Add_Reagents->Incubate Quench 6. Quench the reaction (e.g., with hydroxylamine) Incubate->Quench Purify 7. Purify the conjugate (e.g., SEC, Dialysis) Quench->Purify End End Purify->End

Caption: A simplified workflow for one-pot EDC/NHS bioconjugation.

Methodology:

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM MES, 150 mM NaCl, pH 6.0.

  • Dissolve Biomolecules: Dissolve the protein containing carboxyl groups (Protein A) and the molecule containing amine groups (Molecule B) in the reaction buffer.

  • Prepare Activators: Immediately before use, dissolve EDC and Sulfo-NHS in cold, dry DMSO or water.

  • Initiate Reaction: Add the desired molar excess of EDC and Sulfo-NHS to the biomolecule mixture.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM. This will hydrolyze any remaining NHS-esters.

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

Protocol 2: The Two-Step Conjugation Method

This is the preferred method for minimizing self-conjugation, especially when conjugating two different proteins. It involves activating the first protein, removing excess EDC, and then adding the second protein.

Diagram: Two-Step Conjugation Workflow

Two_Step_Workflow Start Start Activate_Protein1 1. Activate Protein 1 (-COOH) with EDC/NHS in MES buffer (pH 5.5) Start->Activate_Protein1 Remove_EDC 2. Remove excess EDC/NHS (Desalting column or Dialysis) Activate_Protein1->Remove_EDC Add_Protein2 3. Add Protein 2 (-NH2) to the activated Protein 1 Remove_EDC->Add_Protein2 Adjust_pH 4. Adjust pH to 7.2-8.0 (using PBS or similar) Add_Protein2->Adjust_pH Incubate 5. Incubate for 2-4 hours at RT or overnight at 4°C Adjust_pH->Incubate Quench 6. Quench the reaction Incubate->Quench Purify 7. Purify the final conjugate Quench->Purify End End Purify->End

Caption: A controlled workflow for two-step EDC/NHS bioconjugation.

Methodology:

  • Activation: Dissolve the carboxyl-containing protein (Protein A) in an activation buffer (e.g., 100 mM MES, pH 5.5). Add EDC and NHS and incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents: Immediately pass the reaction mixture through a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2) to remove excess EDC and NHS byproducts. This step must be performed quickly to minimize hydrolysis of the NHS-ester.

  • Conjugation: Add the amine-containing molecule (Molecule B) to the purified, activated Protein A.

  • Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Quench the reaction and purify the conjugate as described in the one-pot protocol.

Troubleshooting and Final Considerations

  • Low Conjugation Efficiency: Increase the molar excess of EDC/NHS, check the pH of your reaction buffers, or increase the reaction time. Ensure your biomolecules have not lost activity and that buffers are free of extraneous nucleophiles.

  • Protein Precipitation: This can occur with high concentrations of EDC or if the protein is unstable in the chosen buffer. Reduce the molar excess of reagents, work at 4°C, or screen for a more suitable buffer system.

  • EDC Hydrolysis: Always prepare EDC/NHS solutions immediately before use. EDC is highly susceptible to hydrolysis in aqueous solutions.

  • Characterization: Always characterize your final conjugate. Techniques such as SDS-PAGE can confirm an increase in molecular weight, while mass spectrometry can provide a precise mass of the conjugate. Functional assays are critical to ensure that the biological activity of the conjugated molecules is retained.

By understanding the underlying chemistry and carefully controlling the key reaction parameters, researchers can successfully leverage water-soluble carbodiimides to create a wide array of functional bioconjugates for innovative applications in medicine and biotechnology.

The Strategic Application of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium in Pharmaceutical Intermediate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a versatile zwitterionic pyridinium salt. We will explore its synthesis, purification, and critical role as a pharmaceutical intermediate, particularly focusing on its potential application in the modification of cephalosporin antibiotics. This document is designed to bridge theoretical knowledge with practical application, offering detailed protocols and explaining the scientific rationale behind the methodologies.

Introduction: The Significance of Pyridinium Zwitterions in Drug Design

Pyridinium salts are a class of organic compounds that have found extensive use in pharmaceutical sciences due to their unique chemical properties. Their inherent positive charge and aromatic nature allow them to participate in a variety of chemical transformations and biological interactions[1]. When a pyridinium salt also contains a negatively charged group, it exists as a zwitterion, or inner salt. This dual-charge characteristic can significantly influence the molecule's solubility, reactivity, and pharmacokinetic properties.

This compound (CAS No. 136997-71-2) is a prime example of such a zwitterionic molecule. Its structure combines a positively charged pyridinium ring, activated by an electron-withdrawing dimethylcarbamoyl group, with a negatively charged sulfonatoethyl chain. This unique architecture makes it a valuable building block in the synthesis of complex pharmaceutical intermediates. The presence of the sulfonate group can enhance aqueous solubility, a desirable property for drug candidates, while the reactive pyridinium ring can serve as a versatile chemical handle.

The application of pyridinium moieties is particularly notable in the field of antibiotics. For instance, the incorporation of a pyridinium group at the C-3 position of the cephalosporin core is a well-established strategy to enhance antibacterial activity and modulate the pharmacokinetic profile of these life-saving drugs[2][3]. This guide will delve into a detailed synthetic protocol for this compound and explore its potential role in the synthesis of advanced cephalosporin analogues.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 136997-71-2[4]
Molecular Formula C10H14N2O4S[4]
Molecular Weight 258.29 g/mol [4]
Melting Point 185 °C (decomposes)[4]
Appearance White to off-white solid
Solubility Soluble in water

Safety Information:

This compound may cause an allergic skin reaction. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the reaction of pyridine-4-ethanesulfonic acid with N,N-dimethylcarbamoyl chloride. This reaction is an example of a nucleophilic attack by the pyridine nitrogen on the electrophilic carbonyl carbon of the carbamoyl chloride. The presence of a tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of acetone as a solvent is strategic, as the reactants are soluble, while the zwitterionic product and the triethylammonium chloride byproduct are not, facilitating their precipitation and subsequent separation[5].

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of pyridine-4-ethanesulfonic acid attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride. This is followed by the elimination of a chloride ion. The triethylamine then deprotonates the resulting pyridinium salt to form the final zwitterionic product and triethylammonium chloride.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Pyridine Pyridine-4-ethanesulfonic acid Intermediate Pyridinium Chloride Intermediate Pyridine->Intermediate Nucleophilic Attack Carbamoyl N,N-Dimethylcarbamoyl Chloride Carbamoyl->Intermediate Base Triethylamine Base->Intermediate HCl Scavenging Product This compound Intermediate->Product Byproduct Triethylammonium Chloride Intermediate->Byproduct

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from the procedure described in European Patent EP 0 692 473 A1[5].

Materials:

  • Pyridine-4-ethanesulfonic acid (0.25 mol)

  • Triethylamine (0.25 mol)

  • N,N-Dimethylcarbamoyl chloride (0.25 mol)

  • Acetone (350 mL)

  • Methanol (125 mL)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine-4-ethanesulfonic acid (46.85 g, 0.25 mol) and acetone (350 mL).

  • Stir the mixture to dissolve the solid.

  • Add triethylamine (25.3 g, 0.25 mol) to the solution.

  • Heat the mixture to reflux with continuous stirring.

  • Once refluxing, add N,N-dimethylcarbamoyl chloride (26.9 g, 0.25 mol) dropwise to the reaction mixture.

  • Continue stirring at reflux for 1 hour. A precipitate will form during this time.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a mixture of acetone (125 mL) and methanol (125 mL) while it is still in the funnel. This step is crucial for removing the triethylammonium chloride byproduct.

  • Dry the purified solid under vacuum to obtain this compound.

Expected Yield: Approximately 46.5 g (72% of theoretical yield)[5].

Purity Check: The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The absence of signals corresponding to triethylamine and triethylammonium chloride in the NMR spectrum is a good indicator of purity.

Application in Pharmaceutical Intermediate Synthesis: Cephalosporin Modification

As previously mentioned, pyridinium salts are valuable reagents for the modification of cephalosporin antibiotics. The introduction of a pyridinium moiety at the C-3' position of the cephalosporin nucleus can significantly enhance the drug's antibacterial spectrum and pharmacokinetic properties[2][3]. This compound is an ideal candidate for this purpose, as it introduces a permanently charged, highly polar side chain.

Proposed Synthetic Workflow

The following workflow illustrates the potential use of this compound in the synthesis of a novel cephalosporin derivative. The starting material would be a 7-aminocephalosporanic acid (7-ACA) derivative where the C-3' acetoxy group has been displaced by a suitable leaving group, such as iodide.

workflow Start 7-ACA Derivative (with C-3' leaving group) Reaction Nucleophilic Substitution Reaction (in a polar aprotic solvent, e.g., DMF) Start->Reaction Reagent This compound Reagent->Reaction Product Novel Cephalosporin Intermediate Reaction->Product Purification Purification (e.g., Chromatography, Crystallization) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Sources

experimental setup for reactions with 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of this compound. As this compound is a novel, non-commercial chemical entity, this guide first establishes its foundational chemical principles, proposes a robust synthetic protocol, and then details its predicted applications and corresponding experimental setups. The protocols are grounded in established chemical literature for structurally analogous compounds, focusing on its potential as a functionalized zwitterionic liquid and phase-transfer catalyst.

Introduction and Scientific Rationale

This compound is a zwitterionic (inner salt) molecule featuring a pyridinium cation, a covalently attached sulfonate anion, and an N-carbamoyl functional group. The unique combination of these moieties suggests several compelling applications:

  • Zwitterionic Nature: The presence of both a permanent positive charge on the pyridinium ring and a negative charge on the sulfonate group confers high polarity, low volatility, and potential for high ionic conductivity. This structure is analogous to precursors for zwitterionic stationary phases used in hydrophilic interaction chromatography (HILIC).[1]

  • Functionalized Ionic Liquid: Its salt-like character and potential for a low melting point classify it as a functionalized ionic liquid. The dimethylcarbamoyl and sulfonatoethyl groups can act as coordinating moieties, potentially stabilizing catalysts or influencing reaction environments.[2][3][4][5][6]

  • Acylpyridinium Intermediate Potential: The N-dimethylcarbamoyl group transforms the pyridinium ring into an N-acylpyridinium salt. Such species are known intermediates in nucleophilic catalysis and can be highly reactive towards nucleophiles.[7][8][9] The stability and reactivity of this moiety are critical to its function.

  • Phase-Transfer Catalysis (PTC): The charged pyridinium core and lipophilic/hydrophilic character can be tuned, suggesting its use as a phase-transfer catalyst to shuttle reagents between immiscible phases (e.g., aqueous and organic).[10][11][12]

Given the absence of commercially available this compound, a reliable synthetic route is paramount. The proposed synthesis and subsequent application protocols are designed to be self-validating, with clear checkpoints for characterization and purity assessment.

Proposed Synthesis Protocol

The synthesis is designed as a two-step process starting from commercially available pyridine-4-ethanesulfonic acid.

Workflow Diagram: Synthesis of Target Compound

G cluster_0 Step 1: Zwitterion Formation & Activation cluster_1 Step 2: N-Acylation A Pyridine-4-ethanesulfonic acid D Intermediate Pyridinium Betaine A->D Deprotonation B Tertiary Amine (e.g., Triethylamine) B->D C Anhydrous Ketone Solvent (e.g., Acetone) C->D F Target Compound: This compound D->F Nucleophilic Attack E Dimethylcarbamoyl Chloride E->F H Filtration & Washing F->H G Triethylammonium Chloride (Byproduct) G->H I Purified Target Compound H->I

Caption: Proposed two-step synthesis of the target zwitterionic compound.

Step-by-Step Protocol:

This protocol is adapted from general procedures for the synthesis of carbamoyl pyridinium compounds.[13]

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-4-ethanesulfonic acid (18.7 g, 0.1 mol).

    • Add 100 mL of an anhydrous ketone solvent, such as acetone or methyl ethyl ketone. The choice of a ketone solvent is critical as it solubilizes the reactants but not the final product, simplifying isolation.[13]

    • Add triethylamine (10.1 g, 13.9 mL, 0.1 mol) to the suspension. Stir at room temperature for 30 minutes to form the triethylammonium salt of the pyridine sulfonic acid, which exists in equilibrium with the zwitterionic betaine form.

  • N-Acylation Reaction:

    • While stirring, add N,N-dimethylcarbamoyl chloride (10.8 g, 0.1 mol) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The product, along with the triethylammonium chloride byproduct, will precipitate out of the ketone solvent.[13]

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with three portions of hot acetonitrile (3 x 50 mL). This step is crucial as the desired carbamoyl pyridinium compound is poorly soluble in hot acetonitrile, while the triethylammonium chloride byproduct is soluble, allowing for its removal.[13]

    • Dry the purified white solid under vacuum at 40-50°C to a constant weight.

  • Characterization:

    • NMR Spectroscopy (¹H, ¹³C): Confirm the structure by identifying characteristic peaks for the pyridinium ring protons (shifted downfield), the ethyl chain, the sulfonate group's influence, and the N,N-dimethyl protons.

    • Mass Spectrometry (ESI-MS): Determine the molecular weight to confirm the identity of the compound (Expected [M+H]⁺ or [M-H]⁻).

    • FT-IR Spectroscopy: Identify key functional groups, including the C=O stretch of the carbamoyl group (~1680-1700 cm⁻¹) and the S=O stretches of the sulfonate group (~1200 cm⁻¹ and ~1050 cm⁻¹).

Application: Phase-Transfer Catalysis (PTC) for Nucleophilic Substitution

The amphiphilic nature of this compound makes it a promising candidate for phase-transfer catalysis, particularly for reactions involving an inorganic nucleophile (aqueous phase) and an organic substrate (organic phase).[10][11]

Logical Workflow: PTC Mechanism

G cluster_0 Aqueous Phase cluster_1 Organic Phase Aq_Nuc Nucleophile (e.g., CN⁻) Catalyst_Aq Catalyst⁺(aq) Aq_Nuc->Catalyst_Aq Anion Exchange Catalyst_Org [Catalyst-Nuc]⁻(org) Catalyst_Aq->Catalyst_Org Phase Transfer Product Product (R-Nuc) Catalyst_Org->Product Org_Substrate Organic Substrate (R-X) Org_Substrate->Product SN2 Reaction Catalyst_Org_Return Catalyst⁺(org) Product->Catalyst_Org_Return Catalyst_Org_Return->Catalyst_Aq Return to Aq. Phase

Caption: Mechanism of phase-transfer catalysis using the pyridinium zwitterion.

Protocol: Sₙ2 Cyanation of Benzyl Bromide

This protocol details a model Sₙ2 reaction to evaluate the catalytic efficacy of the title compound.

Materials & Reagents:

Reagent/MaterialPurity/GradeSupplierPurpose
Benzyl Bromide>98%Sigma-AldrichOrganic Substrate
Sodium Cyanide (NaCN)>97%Acros OrganicsNucleophile (Aqueous Phase)
TolueneAnhydrousFisher Sci.Organic Solvent
This compoundSynthesizedN/APhase-Transfer Catalyst
Dodecane>99%Alfa AesarInternal Standard for GC Analysis

Procedure:

  • Reaction Setup:

    • In a 50 mL two-neck round-bottom flask, dissolve sodium cyanide (1.0 g, 20.4 mmol) in 10 mL of deionized water.

    • Add 10 mL of toluene to create a biphasic system.

    • Add the synthesized this compound (0.28 g, 1.0 mmol, 5 mol%).

    • Add dodecane (0.2 mL) as an internal standard.

  • Reaction Execution:

    • Heat the mixture to 80°C and stir vigorously (at least 800 RPM) to ensure efficient mixing of the two phases.

    • Add benzyl bromide (1.71 g, 1.2 mL, 10.0 mmol) to the reaction mixture.

    • Monitor the reaction progress by taking small aliquots (~0.1 mL) from the organic layer every 30 minutes. Dilute the aliquot with ethyl acetate and analyze by Gas Chromatography (GC) to quantify the disappearance of benzyl bromide and the appearance of benzyl cyanide.

  • Work-up and Analysis:

    • After the reaction is complete (e.g., >95% conversion by GC), cool the mixture to room temperature.

    • Separate the organic layer from the aqueous layer using a separatory funnel.

    • Wash the organic layer with 10 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the benzyl cyanide by vacuum distillation if necessary. Confirm product identity via NMR and compare yield against known PTC methods.[12]

Predicted Application: Organocatalysis via Acylpyridinium Intermediate

The N-dimethylcarbamoyl group makes the pyridinium ring highly electron-deficient and susceptible to nucleophilic attack, forming a reactive acylpyridinium intermediate. This principle is the basis for catalysis by DMAP (4-Dimethylaminopyridine).[7][14] The title compound could potentially catalyze acyl transfer reactions.

Protocol: Acylation of a Hindered Alcohol

Objective: To evaluate the catalytic activity of the title compound in the esterification of a sterically hindered secondary alcohol, where uncatalyzed reaction is slow.

Materials & Reagents:

Reagent/MaterialPurity/GradeSupplierPurpose
1-Phenylethanol>98%Sigma-AldrichHindered Alcohol Substrate
Acetic AnhydrideReagent GradeFisher Sci.Acylating Agent
Dichloromethane (DCM)AnhydrousVWRReaction Solvent
This compoundSynthesizedN/ACatalyst
Triethylamine>99%Acros OrganicsStoichiometric Base

Procedure:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve 1-phenylethanol (1.22 g, 10.0 mmol) and the synthesized catalyst (0.28 g, 1.0 mmol, 10 mol%) in 20 mL of anhydrous dichloromethane.

    • Add triethylamine (1.52 g, 2.1 mL, 15.0 mmol) to act as a base to neutralize the acetic acid byproduct.

    • Cool the mixture to 0°C in an ice bath.

  • Reaction Execution:

    • Add acetic anhydride (1.23 g, 1.1 mL, 12.0 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) to track the consumption of the alcohol.

  • Work-up and Analysis:

    • Quench the reaction by adding 20 mL of 1 M HCl (aq).

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR to determine the conversion to 1-phenylethyl acetate.

Safety and Handling

  • This compound: As a novel compound, its toxicological properties are unknown. Handle with care, using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Reagents: Dimethylcarbamoyl chloride is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood. Sodium cyanide is highly toxic; handle with extreme caution and have an appropriate quench solution (e.g., bleach) available. Consult Safety Data Sheets (SDS) for all reagents before use.

References

  • Zhao, D., Fei, Z., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2004). Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. Journal of the American Chemical Society, 126(48), 15876–15882. [Link]

  • Cui, Y., Biondi, I., Chaubey, M., Yang, X., Fei, Z., Scopelliti, R., Hartinger, C. G., Li, Y., Chiappe, C., & Dyson, P. J. (2010). Nitrile-functionalized pyrrolidinium ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs. Physical Chemistry Chemical Physics, 12(8), 1834-1842. [Link]

  • Zhao, D., Fei, Z., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2004). Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Retrieved from [Link]

  • Katritzky, A. R., Burton, R. D., Shipkova, P. A., Qi, M., Watson, C. H., & Eyler, J. R. (1998). Collisionally activated dissociation of N-acylpyridinium cations. Journal of the Chemical Society, Perkin Transactions 2, (4), 835-840. [Link]

  • Zhang, Y., Feng, S., Chen, J., Feng, Y., & Da, S. (2019). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A, 1603, 237-245. [Link]

  • ResearchGate. (n.d.). Reaction scope of N‐acylpyridinium salt and PAr3. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Arylated pyridinium salts having reactive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 1-Alkyl-4-carbamoyl Dihydropyridines. Retrieved from [Link]

  • European Patent Office. (1996). Process for preparing carbamoyl pyridinium compounds. EP 0692473 A1. [Link]

  • ResearchGate. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Retrieved from [Link]

  • Chantrapromma, S., Fun, H. K., & Prager, R. H. (2011). 4-Amino-pyridinium-3-sulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o456. [Link]

  • Ayan, E., & Corey, E. J. (2017). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 139(19), 6550–6553. [Link]

  • Sarkar, A. M., Gossett, B., & Taylor, M. T. (2024). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. The Journal of Organic Chemistry, 89(23), 17115–17121. [Link]

  • ResearchGate. (2024). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. Retrieved from [Link]

  • Yurttas, L., Ciftci, G. A., & Temel, H. E. (2015). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 20(5), 8658–8671. [Link]

  • Zhang, J., Wei, Y., & Lin, L. (2018). Synthesis of novel pyridinium 1,5-zwitterions and their reactivity with isatin-based α-(trifluoromethyl)imines: a sulfur-controlled domino reaction. Organic Chemistry Frontiers, 5(1), 74-78. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Loots, L., Venter, G. A., & Haynes, D. A. (2016). Synthesis and solid-state supramolecular chemistry of a series of pyridinium-derived zwitterions. CrystEngComm, 18(33), 6264-6274. [Link]

  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridinium sulfonate. PubChem Compound Database. Retrieved from [Link]

  • Zhang, Z., Zhang, H., Liu, Z., Wang, Y., & Zhang, G. (2020). A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties. Journal of Materials Chemistry C, 8(2), 558-564. [Link]

Sources

Application Notes and Protocols: 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium (CAS: 136997-71-2). As a specialized pyridinium salt, this compound requires careful management in a laboratory setting to ensure the safety of personnel and the integrity of experimental results. These protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical safety principles. While specific toxicological data for this compound is limited, the guidelines herein are based on the known properties of related pyridinium compounds and general best practices for chemical reagent handling.[1]

Compound Identification and Physicochemical Properties

This compound is a zwitterionic organic compound, also referred to as a betaine or inner salt.[2] Its structure features a positively charged pyridinium ring and a negatively charged sulfonate group, making it highly polar. Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource(s)
CAS Number 136997-71-2[2][3][4][5]
Molecular Formula C₁₀H₁₄N₂O₄S[2][4][5][6]
Molecular Weight 258.29 g/mol [2][5][6]
Appearance Likely a crystalline solid, based on melting point.Inferred from[7]
Melting Point 185 °C (with decomposition)[2][3][4]
Solubility Soluble in water ("almost transparency")[2][4]
Synonyms Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt; GXL 100; OB 1207; 2-[1-(Dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate[4][5][6]

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS), the hazard profile is extrapolated from the known risks associated with the parent pyridine structure and related pyridinium salts. Pyridine compounds can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause significant skin and eye irritation.[1]

  • Eye Contact: Based on related compounds, direct contact with the solid or concentrated solutions is likely to cause serious eye irritation.[8]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[8] Pyridinium compounds can be absorbed through the skin.[1]

  • Inhalation: Inhalation of airborne dust may cause respiratory tract irritation.[8]

  • Ingestion: May be harmful if swallowed.[8]

  • Reactivity: The compound is stable under normal conditions. However, it should be stored away from strong oxidizing agents, acids, and bases, as these are incompatible with pyridine and its derivatives.[7][9]

Causality of Risk: The primary risks stem from the compound's chemical structure. The pyridinium cation can interact with biological systems, and as a fine powder, it presents an inhalation and contact hazard. The risk is highest when handling the neat (undiluted) solid material.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls before relying on PPE, is crucial for minimizing exposure.[10]

Engineering Controls
  • Ventilation: All handling of the solid compound or preparation of solutions must be conducted in a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[11][12]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[9][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[11][13] It must be worn at all times when handling the compound.

  • Hand Protection: Wear nitrile or neoprene gloves to protect against skin contact.[11] Inspect gloves for damage before each use and replace them immediately if compromised.[14] Always use proper glove removal technique to avoid contaminating skin.

  • Eye Protection: Chemical-resistant safety goggles with side shields are mandatory to protect against splashes and dust.[11]

  • Body Protection: A full-length laboratory coat, buttoned completely, is required to protect skin and clothing.[11]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[11][14]

PPE_Hierarchy cluster_Controls Hierarchy of Safety Controls cluster_Researcher Researcher Protection Engineering Engineering Controls (Fume Hood, Eyewash Station) Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Primary Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Secondary Controls Researcher Researcher PPE->Researcher Final Barrier Spill_Response Start Spill Occurs (<5g in Fume Hood) Alert Alert Nearby Personnel Start->Alert PPE Ensure Full PPE is Worn Alert->PPE Cover Gently Cover with Inert Absorbent PPE->Cover Collect Sweep into Labeled Hazardous Waste Container Cover->Collect Decontaminate Clean Spill Area with Damp Cloth & Detergent Collect->Decontaminate Dispose Dispose of All Contaminated Materials as Hazardous Waste Decontaminate->Dispose End Spill Secured Dispose->End

Sources

Application Notes & Protocols for the Characterization of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a zwitterionic pyridinium compound. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis. It offers detailed protocols for chromatographic separation, structural elucidation, and physicochemical analysis, emphasizing the rationale behind methodological choices to ensure scientific integrity and robust, reproducible results.

Introduction to this compound

This compound is a zwitterionic organic compound, also described as an inner salt, with the chemical formula C₁₀H₁₄N₂O₄S and a molecular weight of approximately 258.29 g/mol [1][2][3]. Its structure features a positively charged quaternary pyridinium nitrogen and a negatively charged sulfonate group, making it a permanently zwitterionic molecule across a wide pH range. This unique characteristic governs its solubility, chromatographic behavior, and spectroscopic properties. The synthesis of this and similar compounds can be achieved by reacting a pyridine sulfonic acid with a carbamoyl chloride[4]. A reported melting point for the compound is 185 °C, at which it decomposes[1][2][5].

Given its potential use as a pharmaceutical intermediate or a specialized chemical, rigorous analytical characterization is crucial to confirm its identity, purity, and stability. This guide details the primary analytical techniques and workflows for this purpose.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. Due to its hydrophilic and zwitterionic nature, conventional reversed-phase chromatography is often inadequate.

Rationale for Method Selection: Mixed-Mode Chromatography

The compound's structure, possessing both a permanent positive charge on the pyridinium ring and a permanent negative charge on the sulfonate group, presents a challenge for traditional single-mode chromatography.

  • Reversed-Phase (RP) Chromatography: Poor retention is expected due to high polarity.

  • Ion-Exchange (IEX) Chromatography: The molecule has a net neutral charge, making retention on either cation or anion exchangers problematic.

Therefore, Mixed-Mode Chromatography (MMC) is the recommended approach. MMC columns possess both reversed-phase and ion-exchange characteristics, allowing for simultaneous interaction based on hydrophobicity and ionic character. This provides enhanced retention and selectivity for zwitterionic compounds like pyridines and their derivatives[6].

Experimental Workflow: HPLC Analysis

The following workflow outlines the process for analyzing this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation: Dissolve in Mobile Phase A or Water/Acetonitrile Injection Inject Sample SamplePrep->Injection MobilePhase Mobile Phase Preparation: Filter and Degas A & B MobilePhase->Injection Column Mixed-Mode Column Injection->Column Separation Detection UV Detector (260 nm) Column->Detection Elution Chromatogram Acquire Chromatogram Detection->Chromatogram Signal Analysis Integrate Peaks Calculate Purity/Concentration Chromatogram->Analysis

Caption: HPLC workflow for purity analysis.

Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Mixed-mode analytical column (e.g., Coresep 100, Amaze SC, or similar).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Analytical balance and volumetric flasks.

  • 0.45 µm syringe filters.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Water/Acetonitrile with 0.1% Formic Acid (v/v/v).

    • Mobile Phase B: 95:5 Acetonitrile/Water with 0.1% Formic Acid (v/v/v).

    • Filter and degas both mobile phases prior to use. The acid in the mobile phase helps to ensure consistent ionization and improves peak shape for basic compounds like pyridines[6].

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Mobile Phase A.

    • Prepare the analysis sample at approximately 1.0 mg/mL in Mobile Phase A.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column Mixed-Mode C18/Cation Exchange, 4.6 x 150 mm, 5 µm
Mobile Phase A 95:5 Water/ACN + 0.1% Formic Acid
Mobile Phase B 95:5 ACN/Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-10 min: 0-50% B; 10-12 min: 50-0% B; 12-15 min: 0% B
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 260 nm (based on the pyridinium chromophore)
  • Data Analysis:

    • Run a blank (Mobile Phase A) injection, followed by the reference standard and then the sample.

    • Identify the main peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample using the area percent method from the resulting chromatogram.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized molecule.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, which is a primary confirmation of its identity. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can confirm the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infusion: Directly infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source.

  • Ionization Mode: Use positive ion mode (ESI+) to detect the molecule as its intact zwitterion or as a protonated species [M+H]⁺. The expected exact mass for the neutral molecule C₁₀H₁₄N₂O₄S is 258.0674[2].

  • Analysis: Acquire a full scan spectrum to determine the parent ion's mass-to-charge ratio (m/z). For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the presence of specific functional groups. Both ¹H and ¹³C NMR are essential. For zwitterionic compounds, techniques like FT-IR and multinuclear NMR are standard for characterization[7].

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent. Deuterium oxide (D₂O) is a good choice due to the compound's polarity.

  • Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum. Expect to see signals corresponding to the aromatic protons on the pyridinium ring, the ethyl linker protons, and the methyl protons of the dimethylcarbamoyl group.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show distinct signals for the carbonyl carbon, the aromatic carbons, the ethyl carbons, and the methyl carbons.

  • Data Interpretation: Analyze chemical shifts, coupling constants, and integrations to confirm that the observed spectrum matches the expected structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. It is a powerful technique for analyzing polymeric materials and organic compounds containing sulfonate groups[8].

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct solid-state analysis.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Amide) ~1650 (strong)
S=O (Sulfonate) ~1200 and ~1050 (strong)
C=C, C=N (Aromatic Ring) ~1600-1450 (multiple bands)
C-H (Aliphatic/Aromatic) ~3100-2850

Physicochemical and Thermal Analysis

Single-Crystal X-ray Diffraction

Rationale: For definitive structural proof, single-crystal X-ray diffraction is the gold standard. It provides the precise three-dimensional arrangement of atoms in the solid state, confirming the zwitterionic nature and molecular conformation. This technique has been successfully applied to other novel zwitterionic pyridinium ligands to understand their crystal packing and hydrogen bonding networks[7][9][10].

Protocol:

  • Crystal Growth: Grow suitable single crystals of the compound, typically by slow evaporation from a saturated solution.

  • Data Collection: Mount a single crystal on the diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding bond lengths, bond angles, and details of intermolecular interactions.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. This is useful for determining thermal stability and confirming the decomposition temperature.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) up to a temperature beyond its decomposition point (e.g., 300 °C).

  • Data Analysis: Analyze the resulting TGA curve to identify the onset of decomposition, which should align with the reported melting/decomposition point of 185 °C[1].

TGA_Analysis Sample Weigh Sample (5-10 mg) into TGA Pan Instrument Place Pan in TGA Furnace Sample->Instrument Heating Heat at 10 °C/min under Nitrogen Flow Instrument->Heating Data Record Mass vs. Temperature Heating->Data Curve Generate TGA Curve Data->Curve Analysis Determine Onset of Mass Loss (Decomposition Temp.) Curve->Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Summary and Conclusion

The analytical characterization of this compound requires a multi-faceted approach. Mixed-mode HPLC is essential for purity assessment, while a combination of MS, NMR, and FTIR provides robust structural confirmation. For absolute proof of structure and thermal stability, single-crystal X-ray diffraction and TGA are recommended. The protocols outlined in this document provide a validated framework for the comprehensive analysis of this zwitterionic compound, ensuring data integrity for research and development applications.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Sulfonate. Retrieved from [Link]

  • He, C., et al. (2021). Molecular characteristics of organic matter derived from sulfonated biochar. Environmental Science: Processes & Impacts, 23(6), 878-888. Retrieved from [Link]

  • El Araby, R., et al. (2014). Characterization and Sulfonation Degree of Sulfonated Poly Ether Ether Ketone Using Fourier Transform Infrared Spectroscopy. World Applied Sciences Journal, 32(11), 2239-2244. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. International Journal of Molecular Sciences. Retrieved from [Link]

  • van der Merwe, J. H., et al. (2014). Synthesis and solid-state supramolecular chemistry of a series of pyridinium-derived zwitterions. CrystEngComm, 16(33), 7716-7725. Retrieved from [Link]

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4632-4635. Retrieved from [Link]

  • PubMed. (2025). Structure-Property Relationships in Zwitterionic Pyridinium-Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Substance Details. Retrieved from [Link]

  • ChemBK. (n.d.). 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT. Retrieved from [Link]

  • DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • European Patent Office. (1996). Process for preparing carbamoyl pyridinium compounds - EP 0692473 A1. Retrieved from [Link]

Sources

Application Notes and Protocols: The Pivotal Role of Pyridinium Salts in Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium salts represent a versatile and potent class of compounds in the field of acetylcholinesterase (AChE) inhibition. Their unique structural and electronic properties have positioned them as critical scaffolds in the development of therapeutics for Alzheimer's disease and as effective antidotes for organophosphate nerve agent poisoning. This document provides an in-depth exploration of the multifaceted role of pyridinium salts as AChE inhibitors, detailing their mechanisms of action, structure-activity relationships (SAR), and practical applications. Furthermore, it offers comprehensive, step-by-step protocols for the synthesis and in-vitro evaluation of pyridinium-based AChE inhibitors, designed to equip researchers with the necessary tools to advance their investigations in this vital area of medicinal chemistry and neuropharmacology.

Introduction: The Significance of Acetylcholinesterase and Its Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in the central and peripheral nervous systems by terminating nerve impulses. It achieves this by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease, where cognitive decline is associated with a deficit in cholinergic activity.[3][4] Conversely, the irreversible inhibition of AChE by organophosphorus compounds (OPCs), such as nerve agents and pesticides, leads to a cholinergic crisis, which can be fatal.[5]

The multifaceted nature of Alzheimer's disease has spurred the development of multi-target-directed ligands, with pyridinium-based compounds emerging as promising candidates due to their ability to inhibit both AChE and butyrylcholinesterase (BChE), another cholinesterase implicated in the disease's progression.[6][7][8]

The Dual Role of Pyridinium Salts in AChE Modulation

The pyridinium moiety, a positively charged aromatic heterocycle, is a key pharmacophore in the design of AChE inhibitors. Its cationic nature facilitates interaction with the anionic sites of the enzyme, while the aromatic ring can engage in various non-covalent interactions.

Therapeutic Agents in Alzheimer's Disease

In the context of Alzheimer's disease, pyridinium salts are designed as reversible or pseudo-reversible inhibitors of AChE.[9] Their primary function is to increase the synaptic levels of acetylcholine, thereby alleviating the cognitive symptoms of the disease.[10] The design of these inhibitors often involves linking the pyridinium ring to other molecular fragments that can interact with different regions of the AChE active site.[11][12]

Antidotes for Organophosphate Poisoning

Pyridinium salts, particularly pyridinium oximes, are the cornerstones of antidotal therapy for poisoning by organophosphorus compounds.[5][13] In this scenario, OPCs form a stable, phosphorylated adduct with the serine residue in the AChE active site, leading to irreversible inhibition.[5] Pyridinium oximes act as reactivators by nucleophilically attacking the phosphorus atom of the OPC-AChE conjugate, thereby displacing the OPC and restoring the enzyme's activity.[14] The quaternary nitrogen of the pyridinium ring is crucial for guiding the oxime to the enzyme's active site.[15]

Mechanism of Acetylcholinesterase Inhibition by Pyridinium Salts

The AChE active site is a deep and narrow gorge containing two main binding sites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance.[8]

  • Catalytic Active Site (CAS): Contains the catalytic triad (Ser203, His447, Glu334) responsible for acetylcholine hydrolysis. It also includes an anionic subsite that binds the quaternary ammonium group of acetylcholine.

  • Peripheral Anionic Site (PAS): Involved in the initial binding of substrates and inhibitors and plays a role in the allosteric modulation of the enzyme's activity.

Pyridinium-based inhibitors can interact with either or both of these sites. The positively charged pyridinium nitrogen typically forms a cation-π interaction with the indole ring of Trp84 in the CAS or Trp279 in the PAS.[11] The nature and position of substituents on the pyridinium ring, as well as the linker connecting it to other moieties, determine the inhibitor's binding mode and selectivity.[6]

AChE_Inhibition_Mechanism cluster_AChE Acetylcholinesterase Active Site Gorge cluster_Inhibitor Pyridinium Salt Inhibitor CAS Catalytic Active Site (CAS) (Ser203, His447, Glu334, Trp84) PAS Peripheral Anionic Site (PAS) (Trp279, Tyr70, Tyr121) Pyridinium_Head Positively Charged Pyridinium Ring Pyridinium_Head->CAS Cation-π Interaction (with Trp84) Linker Linker Chain Pyridinium_Head->Linker Covalent Bond Peripheral_Moiety Peripheral Binding Group Linker->Peripheral_Moiety Covalent Bond Peripheral_Moiety->PAS π-π Stacking (with Trp279)

Caption: Mechanism of AChE inhibition by a dual-binding site pyridinium salt.

Structure-Activity Relationships (SAR) of Pyridinium-Based AChE Inhibitors

The inhibitory potency and selectivity of pyridinium salts are highly dependent on their structural features. Key SAR insights include:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridinium ring significantly influence binding affinity. Electron-withdrawing groups can enhance potency.[15]

  • Quaternary Ammonium Group: The permanent positive charge is crucial for interaction with the anionic sites of AChE. Modifications to the alkyl chain attached to the nitrogen can affect potency and selectivity.[15]

  • Linker Chain: In bis-pyridinium compounds or those with a peripheral binding moiety, the length and flexibility of the linker are critical for optimal interaction with both the CAS and PAS.[8]

  • Peripheral Binding Group: The addition of bulky aromatic groups, such as naphthyl or coumarin moieties, can enhance binding to the PAS and may confer additional therapeutic benefits, such as anti-amyloid aggregation properties.[6][7]

Application Protocols

Protocol for Synthesis of a Representative Pyridinium-Based AChE Inhibitor: N-Benzyl-3-(dimethylcarbamoyloxy)pyridinium Bromide

This protocol describes the synthesis of a pyridostigmine analog, a well-known pyridinium-based AChE inhibitor.

Materials:

  • 3-Hydroxypyridine

  • Dimethylcarbamoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Benzyl bromide

  • Acetonitrile

  • Magnetic stirrer with heating plate

  • Round bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Synthesis of 3-(Dimethylcarbamoyloxy)pyridine: a. In a round bottom flask, dissolve 3-hydroxypyridine (1 equivalent) and triethylamine (1.2 equivalents) in DCM. b. Cool the mixture in an ice bath. c. Add dimethylcarbamoyl chloride (1.1 equivalents) dropwise with stirring. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Monitor the reaction progress by TLC. f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. h. Purify the crude product by column chromatography on silica gel to obtain 3-(dimethylcarbamoyloxy)pyridine.

  • Synthesis of N-Benzyl-3-(dimethylcarbamoyloxy)pyridinium Bromide: a. Dissolve 3-(dimethylcarbamoyloxy)pyridine (1 equivalent) in acetonitrile in a round bottom flask. b. Add benzyl bromide (1.2 equivalents) to the solution. c. Reflux the mixture for 6 hours. d. Monitor the reaction progress by TLC. e. After completion, cool the reaction mixture to room temperature. f. The product will precipitate out of the solution. Collect the solid by filtration. g. Wash the solid with cold acetonitrile and dry under vacuum to yield N-benzyl-3-(dimethylcarbamoyloxy)pyridinium bromide.

Synthesis_Workflow Start Start Materials: 3-Hydroxypyridine, Dimethylcarbamoyl chloride, Benzyl bromide Step1 Step 1: Carbamoylation (3-Hydroxypyridine + Dimethylcarbamoyl chloride) Solvent: DCM, Base: Triethylamine Start->Step1 Purification1 Workup and Purification (Washing, Drying, Column Chromatography) Step1->Purification1 Intermediate Intermediate: 3-(Dimethylcarbamoyloxy)pyridine Purification1->Intermediate Step2 Step 2: Quaternization (Intermediate + Benzyl bromide) Solvent: Acetonitrile, Reflux Intermediate->Step2 Purification2 Product Isolation (Precipitation, Filtration, Washing, Drying) Step2->Purification2 End Final Product: N-Benzyl-3-(dimethylcarbamoyloxy)pyridinium Bromide Purification2->End

Caption: Workflow for the synthesis of a pyridinium-based AChE inhibitor.

Protocol for In-Vitro Evaluation of AChE Inhibition using Ellman's Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a pyridinium salt inhibitor using a 96-well plate format.[2][9]

Principle: The Ellman's assay is a colorimetric method to measure cholinesterase activity.[2] Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm.[9][16] The presence of an inhibitor reduces the rate of color formation.

Materials and Reagents:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Pyridinium salt inhibitor (test compound)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation: a. Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0. b. AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 0.1 U/mL). c. DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. d. ATChI Solution (10 mM): Prepare fresh daily by dissolving ATChI in deionized water. e. Inhibitor Stock Solution: Prepare a 10 mM stock solution of the pyridinium salt inhibitor in DMSO. Create serial dilutions in phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol (in a 96-well plate): a. Plate Setup (in triplicate):

    • Blank: 180 µL of phosphate buffer + 20 µL of phosphate buffer.
    • Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer (with DMSO at the same final concentration as the test wells).
    • Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of inhibitor working solution at various concentrations. b. Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme. c. Reaction Initiation: Add 20 µL of ATChI solution to all wells except the blank. d. Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
  • Data Analysis: a. Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot. b. Calculate Percentage of Inhibition: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100 c. Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, determined by non-linear regression analysis.

Ellmans_Assay_Workflow Start Prepare Reagents (Buffer, AChE, DTNB, ATChI, Inhibitor) Plate_Setup Plate Setup in 96-well Plate (Blank, Control, Test Wells) Start->Plate_Setup Preincubation Pre-incubation (AChE + Inhibitor) 15 min at 37°C Plate_Setup->Preincubation Reaction_Start Initiate Reaction (Add ATChI Substrate) Preincubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm over time) Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate Reaction Rates and % Inhibition) Measurement->Data_Analysis IC50_Determination Determine IC50 Value (Plot % Inhibition vs. [Inhibitor]) Data_Analysis->IC50_Determination End Result: Inhibitory Potency of Pyridinium Salt IC50_Determination->End

Caption: Workflow for the in vitro evaluation of AChE inhibitors using the Ellman's assay.

Quantitative Data of Representative Pyridinium-Based AChE Inhibitors

The following table summarizes the inhibitory activities of several pyridinium-based compounds against AChE.

Compound ClassSpecific CompoundAChE SourceIC50 (nM)Inhibition TypeReference
Pyridinium Styryls7av (SB-1436)EeAChE176Non-competitive[6]
Coumarin-Pyridine Hybrids3fEeAChE2-[7]
N-Benzyl Pyridinium-Curcumin7fEeAChE7.5-[11]
Tolserine AnalogTolserineHuman Erythrocyte AChE8.13Partial Non-competitive[17]
Isoindolinedione-Benzamide Pyridinium7jEeAChE260-[10]

EeAChE: Electrophorus electricus Acetylcholinesterase

Conclusion

Pyridinium salts are a cornerstone in the design and development of acetylcholinesterase inhibitors. Their structural versatility allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties, making them invaluable scaffolds for both the symptomatic treatment of Alzheimer's disease and as life-saving antidotes for organophosphate poisoning. The protocols provided herein offer a practical guide for researchers to synthesize and evaluate novel pyridinium-based inhibitors, contributing to the advancement of therapies for neurological disorders and the development of more effective medical countermeasures against chemical threats.

References

  • Benchchem. A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors.
  • Kamal, A., et al. (2007). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed.
  • Kinetic evaluation of the inhibition and reactiv
  • Singh, S. K., et al. (2022).
  • Benchchem. Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil.
  • The history of pyridinium oximes as nerve gas antidotes: the British contribution. PubMed.
  • Musilek, K., et al. (2011). Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds. PubMed.
  • Salarpour, M., et al. (2022). Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease.
  • Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors.
  • Al-Ghorbani, M., et al. (2022). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. Taylor & Francis Online.
  • Polo-Cuadrado, E., et al. (2025). Exploring Pyridinium-Based Inhibitors of Cholinesterases: A Review of Synthesis, Efficacy, and Structural Insights.
  • Meek, E. C., et al. (2020). Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates.
  • Ellman's Assay Protocol. BroadPharm.
  • Kassa, J. (2009).
  • Polo-Cuadrado, E., et al. (2025). Exploring pyridinium-based inhibitors of cholinesterases: A review of synthesis, efficacy, and structural insights. Universidad Andrés Bello.
  • De Simone, A., et al. (2017).
  • Ogura, H., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed.
  • Selwood, T., et al. (1998). Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase.
  • Novel Pyridine-Containing Sultones: Structure-Activity Relationship and Biological Evaluation as Selective AChE Inhibitors for the Tre
  • (PDF) KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION.
  • Basak, S., et al. Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements.
  • Skarkova, J., et al. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone.
  • Scientific Advisory Board. (2015).
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
  • Benchchem. Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. PubMed Central.
  • Korabecny, J., et al. (2015).
  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues.
  • Lee, H. M., et al. (2022).
  • Structure-Activity Relationship (SAR) analysis of Pyridostigmine. (2023).
  • Pyridine derivatives as anti-Alzheimer agents (2022). SciSpace.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease.

Sources

Application Notes and Protocols for the Investigation of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium in Nonlinear Optics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Promise of Pyridinium Scaffolds in Nonlinear Optics

Organic nonlinear optical (NLO) materials are at the forefront of advancements in photonics, with applications ranging from ultrafast optical switching to advanced microscopy.[1][2] Among the various classes of organic NLO materials, pyridinium derivatives have garnered significant attention due to their inherent charge-transfer characteristics, which can lead to large nonlinear optical susceptibilities.[1][3] The core structure, featuring a positively charged pyridinium ring, acts as a potent electron acceptor, which, when coupled with suitable electron-donating groups, facilitates intramolecular charge transfer (ICT) – a key mechanism for third-order nonlinear optical responses like two-photon absorption (2PA) and the Kerr effect.[1][2]

This application note explores the potential of a specific pyridinium inner salt, 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium , in the field of nonlinear optics. While this particular compound is not extensively characterized in existing literature for its NLO properties, its molecular structure suggests it as a promising candidate for such investigations. This guide provides a comprehensive framework for its synthesis, characterization, and evaluation for nonlinear optical applications, serving as a protocol for researchers venturing into the characterization of novel organic NLO materials.

Molecular Design and Synthesis

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. A general synthetic pathway involves the reaction of pyridine-4-ethanesulfonic acid with N,N-dimethylcarbamoyl chloride.[4]

Synthesis Protocol

Materials:

  • Pyridine-4-ethanesulfonic acid

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine

  • Acetone

  • Methanol

Procedure:

  • Dissolve pyridine-4-ethanesulfonic acid and triethylamine in acetone and heat the mixture to reflux.[4]

  • Slowly add N,N-dimethylcarbamoyl chloride to the refluxing mixture.[4]

  • Continue stirring at reflux for a designated period (e.g., 1 hour) to allow the reaction to complete.[4]

  • A precipitate of the desired product and triethylammonium chloride will form.

  • Filter the precipitate by suction and wash it with a mixture of acetone and methanol to remove the triethylammonium halide byproduct.[4]

  • Dry the resulting white solid, which is the this compound inner salt.

Note: Characterization of the synthesized compound should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While a commercial source exists, it is provided without analytical data, making in-house verification crucial.

Characterization of Nonlinear Optical Properties

The primary techniques for characterizing the third-order nonlinear optical properties of a material are the Z-scan technique, second-harmonic generation (SHG), and third-harmonic generation (THG).

Z-Scan Technique: Probing Nonlinear Absorption and Refraction

The Z-scan technique is a simple yet powerful method to measure both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of a material.[5][6][7][8] The experiment involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.[7]

Principle of Operation:

  • Open-Aperture Z-scan: By removing the aperture and collecting the total transmitted light, one can measure the effects of nonlinear absorption. If the material exhibits two-photon absorption (2PA) or reverse saturable absorption (RSA), a decrease in transmittance will be observed as the sample approaches the focal point (where the intensity is highest). Conversely, saturable absorption (SA) will lead to an increase in transmittance.[5][9]

  • Closed-Aperture Z-scan: With a partially closed aperture, the measurement becomes sensitive to nonlinear refraction. A self-focusing effect (positive n₂) will cause the beam to converge more strongly, leading to a pre-focal transmittance valley and a post-focal peak. A self-defocusing effect (negative n₂) will result in the opposite signature (peak followed by a valley).[6][8]

Experimental Protocol for Z-Scan:

Instrumentation:

  • Pulsed laser source (picosecond or femtosecond for observing electronic nonlinearities)

  • Focusing lens

  • Motorized translation stage for the sample

  • Beam splitter

  • Two photodetectors

  • A finite aperture (for the closed-aperture measurement)

  • Data acquisition system

Procedure:

  • Dissolve the synthesized this compound in a suitable solvent (e.g., DMSO, water) to a known concentration.

  • Place the solution in a cuvette with a known path length (typically 1 mm).

  • Align the laser beam to pass through the focusing lens and onto the sample.

  • Mount the cuvette on the motorized translation stage.

  • Position the beam splitter after the sample to direct a portion of the beam to each detector. Place the aperture before one of the detectors (closed-aperture) and leave the other detector fully illuminated (open-aperture).

  • Set the motorized stage to move the sample through the focal point of the lens over a range of several Rayleigh lengths.

  • Record the normalized transmittance at both detectors as a function of the sample position (z).

  • The open-aperture data will reveal the nonlinear absorption characteristics, while the closed-aperture data, when divided by the open-aperture data, will isolate the nonlinear refractive effects.

Data Analysis: The nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) can be extracted by fitting the experimental data to theoretical models.

Expected Results for Pyridinium Derivatives: Pyridinium-based molecules often exhibit strong two-photon absorption and a negative nonlinear refractive index (self-defocusing).[1][10]

Diagram of the Z-Scan Experimental Workflow:

Z_Scan_Workflow Laser Pulsed Laser Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample BS Beam Splitter Sample->BS Aperture Aperture BS->Aperture Detector_Open Open Aperture Detector BS->Detector_Open Detector_Closed Closed Aperture Detector Aperture->Detector_Closed DAQ Data Acquisition Detector_Open->DAQ Detector_Closed->DAQ Analysis Data Fitting & Analysis DAQ->Analysis caption Z-Scan Experimental Workflow.

Caption: Z-Scan Experimental Workflow.

Second-Harmonic Generation (SHG): A Probe for Non-centrosymmetry

Second-harmonic generation is a second-order nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy.[11] A key requirement for observing SHG from the bulk of a material is that the material must lack a center of inversion (non-centrosymmetric).[11] While individual molecules may be non-centrosymmetric, their arrangement in a crystal or solution can lead to a centrosymmetric bulk structure, quenching the SHG signal. Therefore, SHG is a powerful tool for probing the macroscopic arrangement of molecules.[12][13]

Experimental Protocol for SHG:

Instrumentation:

  • High-intensity pulsed laser (e.g., Nd:YAG at 1064 nm)

  • Sample holder (for powder or crystal)

  • Appropriate filters to block the fundamental wavelength

  • A monochromator or spectrometer

  • A sensitive photodetector (e.g., photomultiplier tube)

Procedure:

  • Prepare the sample as a crystalline powder or a thin film.

  • Direct the focused laser beam onto the sample.

  • Collect the light transmitted or reflected from the sample.

  • Pass the collected light through filters to remove the fundamental laser frequency.

  • Use a spectrometer to analyze the frequency of the emitted light.

  • If SHG is present, a signal at exactly half the wavelength of the incident laser will be detected (e.g., 532 nm for a 1064 nm fundamental).[14]

Expected Results: For this compound, the presence of a strong SHG signal would indicate a non-centrosymmetric packing in the solid state, which is a desirable property for second-order NLO applications like frequency doubling.

Diagram of Second-Harmonic Generation Principle:

SHG_Principle cluster_energy Energy Level Diagram cluster_photons Photon Interaction Ground Ground State (G) Virtual1 Virtual State 1 Ground->Virtual1 ħω Virtual2 Virtual State 2 Virtual1->Virtual2 ħω Virtual2->Ground 2ħω Excited Excited State (E) Photon1 ω Photon2 ω Photon_SHG caption Principle of Second-Harmonic Generation.

Caption: Principle of Second-Harmonic Generation.

Third-Harmonic Generation (THG): Characterizing Third-Order Susceptibility

Third-harmonic generation is a third-order nonlinear process where three incident photons are converted into a single photon with three times the frequency.[15] Unlike SHG, THG can occur in materials with or without inversion symmetry.[15] THG microscopy is a valuable label-free imaging technique that provides contrast at interfaces where there is a change in the refractive index or third-order susceptibility.[15][16] Measuring the THG efficiency can provide information about the third-order nonlinear susceptibility (χ⁽³⁾) of the material.[17][18]

Experimental Protocol for THG:

Instrumentation:

  • Ultrashort pulsed laser (femtosecond) to provide high peak power

  • Microscope objective for focusing and collection

  • Sample stage

  • Filters to block the fundamental and other unwanted signals

  • Spectrometer and a sensitive detector

Procedure:

  • Prepare the sample, typically as a thin film or in solution.

  • Focus the femtosecond laser beam onto the sample using a high numerical aperture objective.

  • Collect the forward- or epi-detected signal.

  • Filter the collected light to isolate the THG signal (at one-third the wavelength of the fundamental).

  • Measure the intensity of the THG signal.

  • The second hyperpolarizability (γ), a molecular property related to χ⁽³⁾, can be determined by comparing the THG signal from the sample to that of a known reference material.[16]

Expected Results: Given its charge-transfer potential, this compound is expected to exhibit a measurable THG signal. The magnitude of this signal will be indicative of its third-order nonlinear optical response and its potential as a contrast agent in THG microscopy.

Quantitative Data Summary

As this application note serves as a guideline for characterization, the following table provides a template for summarizing the experimentally determined nonlinear optical properties of this compound. For comparison, typical values for other pyridinium derivatives found in the literature are included.

PropertySymbolExpected Range for Pyridinium DerivativesExperimental Value for this compound
Nonlinear Absorption Coefficientβ10⁻¹¹ to 10⁻⁹ cm/WTo be determined
Nonlinear Refractive Indexn₂-10⁻¹⁶ to -10⁻¹⁴ cm²/WTo be determined
Second-Order Hyperpolarizabilityβ (molecular)Dependent on non-centrosymmetryTo be determined from SHG
Third-Order Nonlinear Susceptibilityχ⁽³⁾10⁻¹⁴ to 10⁻¹² esuTo be determined from THG
Second Hyperpolarizabilityγ10⁻³⁶ to 10⁻³³ esuTo be determined from THG

Conclusion and Future Outlook

This compound presents an intriguing, yet unexplored, candidate for nonlinear optical applications. Its pyridinium core suggests the potential for significant third-order nonlinearities. The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive characterization of its NLO properties. Successful determination of strong nonlinear absorption and refraction would position this compound, and its derivatives, as valuable materials for applications in optical limiting, all-optical switching, and as contrast agents for advanced biological imaging techniques like THG microscopy. Further research could involve structural modifications to enhance the intramolecular charge transfer and, consequently, the nonlinear optical response.

References

  • Z-scan technique - Wikipedia. Available at: [Link]

  • Fifth-order nonlinear optical properties of through space charge transfer pyridinium salt. RSC Publishing. Available at: [Link]

  • Z-Scan Technique for Nonlinear Materials Characterization. SPIE Digital Library. Available at: [Link]

  • Nonlinear Optical Absorption Properties of Two Multisubstituted p-Dimethylaminophenylethenyl Pyridiniums. CoLab. Available at: [Link]

  • Organic materials for second-harmonic generation: advances in relating structure to function. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical Materials. Newport. Available at: [Link]

  • Z-scan measurements of nonlinear refraction and absorption for aluminum-doped zinc oxide thin film. Optica Publishing Group. Available at: [Link]

  • Z-scan technique for nonlinear materials characterization: a review. Research Plateau Publishers. Available at: [Link]

  • Nonlinear optical absorption and refraction properties of fluorinated trans-dicationic pyridinium porphyrin and its metal complexes. ResearchGate. Available at: [Link]

  • Third harmonic generation as a rapid selection tool for organic materials for nonlinear integrated optics devices. ResearchGate. Available at: [Link]

  • Fifth-order nonlinear optical properties of through space charge transfer pyridinium salt. RSC Publishing. Available at: [Link]

  • Nonlinear optical absorption and refraction properties of fluorinated trans-dicationic pyridinium porphyrin and its metal complexes. SciSpace. Available at: [Link]

  • Second harmonic generation in Λ-shaped organic molecules. ResearchGate. Available at: [Link]

  • Chiral second-harmonic generation from small organic molecules at surfaces. ResearchGate. Available at: [Link]

  • Second-harmonic generation - Wikipedia. Available at: [Link]

  • Flexible Organic Crystalline Fibers and Loops with Strong Second Harmonic Generation. Journal of the American Chemical Society. Available at: [Link]

  • Enhanced third harmonic generation by organic materials on high-Q plasmonic photonic crystals. ResearchGate. Available at: [Link]

  • Process for preparing carbamoyl pyridinium compounds. European Patent Office. Available at: [Link]

  • High-Order Harmonic Generation in Organic Molecular Crystals. arXiv. Available at: [Link]

  • Investigation into the third order nonlinear optical properties of potential harmonophores. Saint Mary's University. Available at: [Link]

  • Third harmonic generation microscopy of cells and tissue organization. Company of Biologists Journals. Available at: [Link]

  • Contrasting linear and quadratic nonlinear optical behavior of dipolar pyridinium chromophores with 4-(dimethylamino)phenyl or ruthenium(II) ammine electron donor groups. PubMed. Available at: [Link]

  • Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate. ResearchGate. Available at: [Link]

  • Nonlinear Optical Absorption Properties of Two Multisubstituted p -Dimethylaminophenylethenyl Pyridiniums. ResearchGate. Available at: [Link]

  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium: A Novel Reagent for Antitumor Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Reagent for Targeted Cancer Therapy

The landscape of oncology is increasingly dominated by precision therapeutics, with antibody-drug conjugates (ADCs) representing a paradigm of targeted drug delivery. The efficacy and safety of an ADC are critically dependent on the linker that tethers the cytotoxic payload to the monoclonal antibody. An ideal linker must be stable in systemic circulation yet facilitate the efficient release of the drug upon internalization into the target cancer cell. In this context, we introduce 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a novel, rationally designed reagent for the synthesis of advanced antitumor agents.

This pyridinium-based compound serves as a bifunctional linker, incorporating a highly reactive pyridinium ring for covalent conjugation and a sulfonatoethyl group to ensure aqueous solubility and favorable pharmacokinetics. The N-dimethylcarbamoyl moiety is designed to act as an excellent leaving group, facilitating a rapid and specific reaction with nucleophilic residues on proteins, such as the thiol group of cysteine.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, mechanism, and application of this compound in the construction of next-generation bioconjugates for cancer therapy.

Reagent Overview and Mechanism of Action

This compound is a cationic pyridinium salt designed for the chemoselective modification of biomolecules. Its utility in antitumor agent synthesis, particularly in the construction of ADCs, is predicated on the following key features:

  • Cysteine-Selective Conjugation: The pyridinium ring is rendered highly electrophilic by the N-dimethylcarbamoyl group. This allows for a rapid and specific reaction with soft nucleophiles like the thiol group of cysteine residues on antibodies or other proteins. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the cysteine thiol attacks the pyridinium ring, leading to the displacement of the dimethylcarbamoyl group. This forms a stable thioether bond, securely linking the reagent (and any attached payload) to the protein.

  • Enhanced Aqueous Solubility: The presence of the 2-sulfonatoethyl group imparts excellent water solubility to the reagent.[1][2][3] This is a critical attribute for bioconjugation reactions, which are typically performed in aqueous buffers. Furthermore, the incorporation of this hydrophilic moiety into the final ADC can improve its pharmacokinetic profile and reduce the propensity for aggregation, a common challenge with hydrophobic drug payloads.[1][4]

  • Bifunctional Linking Capability: this compound is envisioned as a linker. In a typical workflow, a cytotoxic drug is first attached to the sulfonatoethyl group (or a precursor thereof) before the pyridinium salt is formed and conjugated to the antibody. This modular approach allows for the linkage of a wide variety of payloads.

Proposed Reaction Mechanism with Cysteine

The conjugation of this compound to a protein containing a cysteine residue is depicted below. The reaction is initiated by the nucleophilic attack of the deprotonated cysteine thiol on the activated pyridinium ring.

Reaction_Mechanism reagent This compound intermediate Meisenheimer-like Intermediate reagent->intermediate Nucleophilic Attack cysteine Protein-SH (Cysteine Residue) cysteine->intermediate product Protein-S-Pyridinium Conjugate intermediate->product Elimination leaving_group Dimethylcarbamoyl Amine intermediate->leaving_group

Caption: Proposed mechanism for cysteine-selective bioconjugation.

Synthesis of this compound

The synthesis of this reagent can be approached in a multi-step process, starting from commercially available materials. A plausible synthetic route is outlined below.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start 4-Vinylpyridine & 2-Mercaptoethanol step1 Step 1: Thioether Formation Reaction with base (e.g., NaOMe) in Ethanol start->step1 intermediate1 Intermediate 1 4-(2-(2-Hydroxyethylthio)ethyl)pyridine step1->intermediate1 step2 Step 2: Sulfonation Oxidation of Thioether & Hydroxyl Group Protection/Deprotection or Direct Sulfonation intermediate1->step2 intermediate2 Intermediate 2 Sodium 2-(2-(pyridin-4-yl)ethyl)sulfonate step2->intermediate2 step3 Step 3: N-Carbamoylation Reaction with Dimethylcarbamoyl Chloride intermediate2->step3 final_product Final Product This compound step3->final_product

Caption: Proposed synthetic workflow for the title reagent.

Protocol 1: Synthesis of 4-(2-(2-Hydroxyethylthio)ethyl)pyridine (Intermediate 1)

This protocol is adapted from a known procedure for the synthesis of a similar thioether.[5]

  • Materials:

    • 4-Vinylpyridine (1 equivalent)

    • 2-Mercaptoethanol (1 equivalent)

    • Sodium methoxide (1 equivalent)

    • Absolute ethanol

    • Chloroform

    • Silica gel for column chromatography

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide in absolute ethanol with stirring in an ice bath.

    • Slowly add a solution of 2-mercaptoethanol in absolute ethanol to the cooled mixture.

    • Add a solution of 4-vinylpyridine in absolute ethanol dropwise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain a crude oil.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., chloroform/methanol gradient) to yield pure 4-(2-(2-hydroxyethylthio)ethyl)pyridine.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Sodium 2-(2-(pyridin-4-yl)ethyl)sulfonate (Intermediate 2)

This step involves the oxidation of the thioether to a sulfone and subsequent conversion to the sulfonate.

  • Materials:

    • 4-(2-(2-Hydroxyethylthio)ethyl)pyridine (1 equivalent)

    • Oxidizing agent (e.g., m-CPBA or Oxone®)

    • Suitable solvent (e.g., dichloromethane or methanol/water)

    • Reagents for conversion of the resulting sulfonic acid to its sodium salt (e.g., sodium bicarbonate).

  • Procedure:

    • Dissolve the thioether intermediate in a suitable solvent.

    • Cool the solution in an ice bath and add the oxidizing agent portion-wise, monitoring the reaction by TLC.

    • After completion, quench the reaction and work up to isolate the sulfonic acid.

    • Neutralize the sulfonic acid with an aqueous solution of sodium bicarbonate and lyophilize to obtain the sodium sulfonate salt.

  • Characterization:

    • Verify the structure by NMR and mass spectrometry. The disappearance of the thioether signals and the appearance of signals corresponding to the sulfonyl group in the NMR spectra will indicate successful oxidation.

Protocol 3: Synthesis of this compound (Final Product)

This final step involves the N-functionalization of the pyridine ring.

  • Materials:

    • Sodium 2-(2-(pyridin-4-yl)ethyl)sulfonate (1 equivalent)

    • Dimethylcarbamoyl chloride (1.1 equivalents)

    • A non-nucleophilic base (e.g., proton sponge)

    • Anhydrous aprotic solvent (e.g., acetonitrile)

  • Procedure:

    • Dissolve the sulfonate intermediate and the non-nucleophilic base in the anhydrous solvent under an inert atmosphere.

    • Slowly add dimethylcarbamoyl chloride and stir the reaction at room temperature until completion (monitored by LC-MS).

    • The product may precipitate from the reaction mixture or can be isolated by precipitation with a non-polar solvent like diethyl ether.

    • Filter the solid product, wash with a non-polar solvent, and dry under vacuum.

  • Characterization Data (Hypothetical):

ParameterExpected Value
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, DMF
¹H NMR Signals corresponding to pyridinium protons, ethyl protons, and dimethylamino protons.
Mass Spec (ESI+) [M]⁺ corresponding to the cation.
Purity (HPLC) >95%

Application in Antitumor Agent Synthesis: A Protocol for ADC Formation

The primary application of this compound is in the site-specific conjugation of cytotoxic payloads to antibodies, particularly at cysteine residues. This protocol outlines a general procedure for creating an ADC.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow start Start Monoclonal Antibody (mAb) & Cytotoxic Drug step1 Step 1: Antibody Reduction Partial reduction of interchain disulfides with TCEP or DTT start->step1 step2 Step 2: Linker-Payload Synthesis Attach cytotoxic drug to the linker start->step2 reduced_mab Reduced mAb with free thiols step1->reduced_mab step3 Step 3: Conjugation React Reduced mAb with Drug-Linker Conjugate reduced_mab->step3 linker_payload Drug-Linker Conjugate step2->linker_payload linker_payload->step3 adc_product Purified Antibody-Drug Conjugate (ADC) step3->adc_product

Caption: General workflow for the synthesis of an ADC.

Protocol 4: Cysteine-Based Antibody Conjugation
  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

    • This compound pre-conjugated to a cytotoxic payload.

    • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Quenching reagent: N-acetylcysteine.

    • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Procedure:

    • Antibody Reduction:

      • To a solution of the antibody, add a 2-5 molar excess of TCEP.

      • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Conjugation:

      • Add a 5-10 molar excess of the drug-linker construct to the reduced antibody solution.

      • Incubate at room temperature for 1-4 hours.

    • Quenching:

      • Add an excess of N-acetylcysteine to quench any unreacted drug-linker.

    • Purification:

      • Purify the resulting ADC using SEC or TFF to remove unreacted drug-linker, quenching reagent, and any aggregated protein.

      • Buffer exchange into a formulation buffer.

  • ADC Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine by Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Analyze by Size-Exclusion Chromatography (SEC-HPLC).

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC on a relevant cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of in-process controls and comprehensive characterization of intermediates and the final product. The success of each step can be verified using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. For the ADC synthesis, the final product's critical quality attributes, including DAR, purity, and potency, must be thoroughly assessed to ensure the production of a consistent and effective therapeutic agent.

Conclusion

This compound represents a promising new reagent for the synthesis of antitumor agents, particularly ADCs. Its design incorporates features that address key challenges in bioconjugation, namely specificity, stability, and solubility. The detailed protocols and scientific rationale provided in these application notes are intended to empower researchers to leverage this innovative tool in the development of the next generation of targeted cancer therapies.

References

  • Sarkar, A. M., Gossett, B., & Taylor, M. T. (2024). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. The Journal of Organic Chemistry. [Link][6][7][8]

  • Taylor, M. T., et al. (2021). Donor-Acceptor Pyridinium Salts for Photo-Induced Electron Transfer Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes using Visible Light. Journal of the American Chemical Society. [Link][9]

  • Powers, I. G., & Taylor, M. T. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research. [Link][10]

  • Wang, C., et al. (2023). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. Science Advances. [Link][11]

  • Pop, N., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Molecules. [Link][1]

  • Patel, K., & Patel, M. (2023). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link][4]

  • Wikipedia. Sulfonate. Wikipedia. [Link][3]

  • Lowe, D. (2014). The Utility of Sulfonate Salts in Drug Development. ResearchGate. [Link][2]

  • PrepChem. Synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine. PrepChem. [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a betaine compound, is a critical process for various applications due to its utility as a versatile synthetic intermediate.[1] However, like many organic syntheses, the path to a high-purity product can be fraught with challenges, from low yields to persistent impurities. This technical support guide, designed by a Senior Application Scientist, provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis of this pyridinium salt.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you might encounter in the lab, offering explanations and actionable solutions based on established chemical principles.

Question 1: Why is my reaction yield of this compound consistently low?

Low yields are a common frustration in organic chemistry, often stemming from a variety of factors that can be systematically addressed.[2][3]

Potential Cause 1: Reagent Quality and Stoichiometry

The purity and accurate measurement of your starting materials are fundamental to a successful reaction.[2][4]

  • Degraded Reagents: Starting materials can degrade over time, and catalysts can lose their activity.[4]

  • Inaccurate Measurements: Precise calculation and weighing of all reagents are crucial for optimal reaction stoichiometry.[2]

Troubleshooting Steps:

  • Verify Reagent Purity: Use freshly opened or purified starting materials. If you suspect degradation, consider techniques like recrystallization or distillation for purification.

  • Accurate Dispensing: For liquid reagents, ensure your microliter pipettes are properly calibrated. For solids, use an analytical balance and ensure complete transfer of the material.[2]

Potential Cause 2: Suboptimal Reaction Conditions

The reaction environment plays a pivotal role in the rate and efficiency of product formation.

  • Incorrect Temperature: The reaction may require a specific temperature to proceed at an optimal rate.[5]

  • Insufficient Reaction Time: Some reactions are slow and require extended periods to reach completion.[4]

  • Solvent Impurities: The presence of water or other impurities in the solvent can lead to side reactions and reduced yields.[4]

Troubleshooting Steps:

  • Temperature Control: Ensure your heating or cooling apparatus is functioning correctly and providing a stable temperature.[5]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal time for quenching.[2][4]

  • Use of Anhydrous Solvents: For moisture-sensitive reactions, employ anhydrous solvents to prevent unwanted side reactions.[4]

Potential Cause 3: Product Loss During Workup and Purification

Significant amounts of product can be lost during the isolation and purification stages.[2]

  • Emulsion Formation: During liquid-liquid extractions, the formation of a stable emulsion can make phase separation difficult, leading to product loss.[4]

  • Incorrect pH: The pH of the aqueous layer can affect the solubility and stability of your product.[4]

  • Product Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel used in column chromatography.[4]

Troubleshooting Steps:

  • Breaking Emulsions: To break an emulsion, try adding brine (saturated NaCl solution) to increase the polarity of the aqueous phase, or filter the mixture through a pad of Celite.[4]

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to ensure your product is in a form that is less soluble in water.[4]

  • Alternative Purification Methods: If your compound is unstable on silica, consider other purification techniques such as recrystallization or using a different stationary phase like alumina.[4]

Question 2: My final product of this compound is impure. What are the likely contaminants and how can I remove them?

The presence of impurities can significantly impact the utility of your final product. Identifying and removing these contaminants is a critical step.

Common Impurities and Their Removal

ImpurityIdentification MethodRemoval Strategy
Unreacted Starting MaterialsTLC, LC-MS, NMRRecrystallization, Column Chromatography[6]
Side-Reaction ProductsLC-MS, NMRRecrystallization, Column Chromatography
Residual SolventsNMR, GCHigh vacuum drying, Lyophilization

Purification Workflow Diagram

Caption: A generalized workflow for the purification of this compound.

Question 3: The reaction to form the pyridinium salt is not proceeding. What could be the issue?

When a reaction fails to start, it often points to a fundamental problem with the reactants or the reaction setup.

Potential Cause 1: Deactivated Pyridine Nitrogen

The nucleophilicity of the pyridine nitrogen is crucial for the reaction to occur.

  • Electron-Withdrawing Groups (EWGs): If the pyridine ring has strong electron-withdrawing groups, the nitrogen atom may be too electron-poor to act as an effective nucleophile.[7]

Troubleshooting Steps:

  • Change the Alkylating Agent: If using an alkyl bromide, switching to a more reactive alkyl iodide may facilitate the reaction.[7]

  • Use a More Forcing Reaction Condition: Increasing the reaction temperature or using a microwave reactor can sometimes overcome the activation energy barrier.[8]

Potential Cause 2: Steric Hindrance

Bulky groups on the pyridine ring or the electrophile can physically block the reaction from occurring.[9]

Troubleshooting Steps:

  • Re-evaluate Starting Materials: If possible, choose starting materials with less steric bulk around the reaction centers.

Frequently Asked Questions (FAQs)

  • What is the IUPAC name for this compound? The IUPAC name is 2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate.[]

  • What is the molecular formula and weight? The molecular formula is C10H14N2O4S, and the molecular weight is 258.29 g/mol .[][11]

  • What is the melting point of this compound? The reported melting point is 185 °C with decomposition.[11][12]

  • What are the general methods for synthesizing pyridinium salts? General methods include the electrophilic amination of pyridine derivatives, the condensation of pyrylium salts with hydrazines, and the elaboration of N-valences of N-aminopyridinium reagents.[13]

Reaction Mechanism Overview

The formation of this compound is an example of a nucleophilic addition reaction followed by ring-opening and ring-closing, a process related to the Zincke reaction.[14]

Caption: A simplified representation of the reaction pathway.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Column Chromatography. Purification Of Quaternary Ammonium Pyridinium Compounds. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • PubMed Central. N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • Reddit. What are some common causes of low reaction yields?. [Link]

  • Reddit. Synthesis - General tips for improving yield?. [Link]

  • ResearchGate. How to separate organic salts?. [Link]

  • Reddit. Formation of pyridinium salts with EWG. [Link]

  • European Patent Office. Process for preparing carbamoyl pyridinium compounds.
  • Royal Society of Chemistry. Pyridinium salts: from synthesis to reactivity and applications. [Link]

  • Semantic Scholar. Pyridinium salts: from synthesis to reactivity and applications. [Link]

  • National Institutes of Health. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. [Link]

  • Royal Society of Chemistry. The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. [Link]

  • Wikipedia. Zincke reaction. [Link]

  • U.S. Environmental Protection Agency. Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Substance Details. [Link]

  • PubMed. Ring-opening reaction of 1-(N,N-dimethylcarbamoyl)pyridinium chloride with hydroxide. A model for the alkaline diphosphopyridine nucleotide reaction. [Link]

  • PubMed. Conjugate addition reactions of N-carbamoyl-4-pyridones and 2,3-dihydropyridones with Grignard reagents in the absence of Cu(I) salts. [Link]

  • PubMed Central. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • ResearchGate. Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate. [Link]

  • PubMed. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. [Link]

Sources

Technical Support Center: Optimizing Reaction Yields with 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile pyridinium salt. Here, we move beyond simple protocols to explore the causal relationships behind experimental outcomes, providing you with the expertise to troubleshoot challenges and optimize your reaction yields.

Introduction: Understanding the Reagent

This compound is a zwitterionic or "inner salt" compound, meaning it contains both a positive (pyridinium cation) and a negative (sulfonate anion) charge within the same molecule. This unique structure dictates its physical properties and reactivity. It is often employed in synthetic chemistry where its distinct components—the reactive pyridinium ring, the directing carbamoyl group, and the highly polar sulfonate tail—can be leveraged.[1][2][3] Pyridinium salts are known to be valuable precursors and building blocks in the synthesis of complex molecules and functional materials.[4][5]

Section 1: Physicochemical Properties at a Glance

A solid understanding of your reagent's properties is the foundation of any successful experiment. The zwitterionic nature of this compound significantly influences its solubility and handling.

PropertyValueSource
CAS Number 136997-71-2[1][2]
Molecular Formula C₁₀H₁₄N₂O₄S[1][2]
Molecular Weight 258.29 g/mol [1][3]
Appearance White to off-white solid
Melting Point 185 °C (with decomposition)[1][6]
Solubility Soluble in water; limited solubility in polar aprotic solvents (e.g., DMF, DMSO); generally insoluble in non-polar organic solvents (e.g., Toluene, Hexanes).[6][7]
Structure Type Zwitterion (Inner Salt)[8]

Section 2: Frequently Asked Questions (FAQs)

Here we address common high-level questions that arise when incorporating this reagent into a synthetic workflow.

Q1: What is the primary function of the sulfonate group in this molecule? A: The 2-sulfonatoethyl group primarily serves to impart high polarity and water solubility. In some contexts, the sulfonate can also act as a good leaving group, although this is less common for aryl or alkyl sulfonates attached to a carbon framework unless specifically activated.[9] Its presence is a critical factor to consider during reaction workup and purification, as it can make extracting the compound into common organic solvents challenging.

Q2: My reaction requires anhydrous conditions. Is this compound hygroscopic? A: Yes, due to its ionic, salt-like nature, this compound can absorb moisture from the atmosphere. For moisture-sensitive reactions, it is imperative to dry the reagent thoroughly before use, for instance, by placing it under a high vacuum for several hours.[7] All glassware should be flame- or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[10][11]

Q3: Are there any known stability issues or incompatibilities? A: The compound is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, two potential instabilities are noteworthy:

  • Desulfonation: Under strongly acidic and heated conditions, the sulfonate group can be cleaved from the aromatic ring. This is a reversible reaction common to aryl sulfonic acids.[12]

  • Pyridinium Ring Reduction: The pyridinium ring is susceptible to reduction by strong reducing agents (e.g., sodium borohydride, catalytic hydrogenation), which will convert it to the corresponding piperidine.[13] This is a key consideration if your synthetic route involves a reduction step.

Section 3: Troubleshooting Guide for Low Reaction Yield

This section provides a systematic, cause-and-effect approach to diagnosing and resolving low yields.

Problem Cluster 1: Reaction Fails to Initiate or Proceeds Slowly

Q: I've mixed my reagents, but TLC/LC-MS analysis shows only starting material, even after several hours. What's going wrong?

A: Reaction failure is often due to issues with activation energy, reagent quality, or solubility. A systematic check is crucial.

  • Causality Check 1: Reagent Purity & Quality. Contaminants in starting materials, especially water in anhydrous reactions, can halt a reaction completely.[7][14] The pyridinium salt itself may have degraded or absorbed excessive water.

    • Solution:

      • Ensure the pyridinium salt is freshly opened or has been properly stored and dried under vacuum.

      • Use freshly purified solvents. Anhydrous solvents should be used for moisture-sensitive reactions.[7]

      • Verify the purity of all other reactants and catalysts.

  • Causality Check 2: Insufficient Thermal Energy. Many organic reactions, particularly those involving stable pyridinium salts, require heating to overcome the activation energy barrier.

    • Solution:

      • Increase the reaction temperature incrementally (e.g., from room temperature to 50 °C, then 80 °C).[15]

      • Monitor reaction progress at each temperature to find the optimal balance between reaction rate and potential decomposition. Continuous flow chemistry has shown that temperature is a critical parameter in optimizing pyridinium salt synthesis.[16][17]

      • Choose a solvent with a boiling point that allows for the necessary reaction temperature. Polar aprotic solvents like DMF or acetonitrile are often good choices for reactions involving salts.[15]

  • Causality Check 3: Poor Solubility. If the pyridinium salt or another key reagent is not sufficiently soluble in the reaction solvent, the reaction will be extremely slow or fail to occur due to the lack of interaction between reactants.

    • Solution:

      • Screen alternative solvents. If your other reagents are non-polar, consider a polar aprotic solvent like DMF, DMSO, or NMP that can better dissolve the pyridinium salt.

      • For biphasic systems, consider adding a phase-transfer catalyst to shuttle one reactant across the phase boundary.

Problem Cluster 2: Formation of Significant Side Products

Q: My reaction works, but I get a complex mixture of products and a low yield of the desired compound. How do I identify and suppress side reactions?

A: Side product formation points to competing reaction pathways. Identifying the structure of the impurities is key to diagnosing the problem.

  • Causality Check 1: Desulfonation. If your reaction is run under strong acid and heat, you may be cleaving the sulfonate group. This would result in a byproduct with a mass difference of 80 Da (SO₃).

    • Solution:

      • Reduce the reaction temperature.

      • If acid is required, use the minimum effective amount or switch to a milder Lewis acid.

      • Buffer the reaction mixture if possible.

  • Causality Check 2: Unwanted Reactivity of the Pyridinium Ring. The pyridinium ring can be susceptible to nucleophilic attack, especially if the nucleophile is strong and the ring is activated by electron-withdrawing groups.

    • Solution:

      • Analyze the structure of your side products. If they suggest attack at the 2- or 6-position of the pyridine ring, consider using a less nucleophilic reagent or protecting other reactive sites in your molecule.

      • Lower the reaction temperature to favor the desired kinetic product over a thermodynamically favored but undesired side product.

Problem Cluster 3: Significant Product Loss During Workup and Purification

Q: I see a high conversion by crude LC-MS, but my isolated yield is very low. Where am I losing my product?

A: This is a very common issue when working with highly polar, water-soluble compounds like this pyridinium salt. The loss almost certainly occurs during aqueous workup and/or chromatography.

  • Causality Check 1: Product Remains in the Aqueous Layer. During a standard liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, DCM), your highly polar product will preferentially stay in the aqueous phase.

    • Solution:

      • Minimize aqueous washes.[7]

      • Back-extract: After the initial extraction, wash the combined aqueous layers several times with fresh portions of organic solvent to recover any dissolved product.[7]

      • Salting Out: Before extraction, saturate the aqueous layer with a salt like NaCl (brine) or (NH₄)₂SO₄. This decreases the polarity of the aqueous phase and can push your compound into the organic layer.

  • Causality Check 2: Product Streaking or Irreversibly Sticking to Silica Gel. The polar sulfonate and charged pyridinium can interact very strongly with the acidic silanol groups on standard silica gel, leading to poor separation and recovery.

    • Solution:

      • Use Reversed-Phase Chromatography: C18-functionalized silica is a much better choice for highly polar compounds. Elute with a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.

      • Deactivate Normal Phase Silica: If you must use normal phase silica, consider deactivating it by adding a small amount of a polar modifier like triethylamine or ammonia to the eluent system to cap the acidic sites.[7]

      • Alternative Purification: Consider other methods like recrystallization or precipitation if your product is a solid and a suitable solvent system can be found.

Section 4: Experimental Protocols & Optimization

Protocol 1: General Reaction Setup (Illustrative Example)

This protocol outlines a general approach for a reaction where the pyridinium salt is a key reactant.

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq) and your other solid reactant(s).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration) via syringe.

    • Add any liquid reagents dropwise via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (e.g., 80 °C) using an oil bath.[11]

    • Stir the reaction vigorously to ensure proper mixing.[7][10]

  • Monitoring:

    • Monitor the reaction's progress periodically by taking small aliquots and analyzing them via TLC or LC-MS.[7]

    • Quench the reaction only when the starting material is consumed or a significant amount of side product begins to form.[10]

Protocol 2: Optimized Workup for a Highly Polar Product
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents by carefully adding an appropriate aqueous solution (e.g., saturated NH₄Cl).

  • Solvent Removal: If the reaction solvent is high-boiling (e.g., DMF, DMSO), remove it under a high vacuum if the product is thermally stable. Otherwise, proceed to extraction.

  • Extraction:

    • Dilute the reaction mixture with water.

    • Saturate the aqueous layer with sodium chloride.

    • Extract with a more polar organic solvent that is immiscible with brine, such as n-butanol or a 9:1 mixture of chloroform/isopropanol (4-5 times).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Section 5: Visual Guides & Workflows

Visual aids can simplify complex decision-making processes in the lab.

Troubleshooting_Workflow start Low Yield Observed reagent_check Check Reagent & Solvent Purity (Anhydrous? Fresh?) start->reagent_check decision1 Purity OK? reagent_check->decision1 conditions_check Review Reaction Conditions (Temp, Time, Conc.) decision2 Conditions Optimized? conditions_check->decision2 workup_check Analyze Workup Procedure (Aqueous Loss?) decision3 Workup Efficient? workup_check->decision3 purification_check Evaluate Purification Method (Silica Compatibility?) fix_purification Switch to Reversed-Phase Deactivate Silica Try Recrystallization purification_check->fix_purification Problem Found end Yield Optimized purification_check->end Method OK decision1->conditions_check Yes fix_reagents Dry/Purify Reagents Use Anhydrous Solvents decision1->fix_reagents No decision2->workup_check Yes fix_conditions Increase Temperature Screen Solvents Adjust Stoichiometry decision2->fix_conditions No decision3->purification_check Yes fix_workup Back-extract Aqueous Layer Use 'Salting Out' Method decision3->fix_workup No fix_reagents->reagent_check fix_conditions->conditions_check fix_workup->workup_check fix_purification->purification_check

Caption: A systematic workflow for troubleshooting low reaction yields.

Caption: Potential desulfonation side reaction under acidic/thermal stress.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Benchchem. (n.d.). Optimization of temperature and stoichiometry in pyridinium salt synthesis.
  • The Doyle Group - UCLA. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

  • Slideshare. (n.d.). Sulfonation agents, process, problems & examples. Retrieved from [Link]

  • Evans, M. (2023). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. Retrieved from [Link]

  • NACE International. (1989). Review of Sulfonates as Corrosion Inhibitors. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Substance Details. Retrieved from [Link]

  • ChemBK. (n.d.). 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of this compound typically involves the N-acylation of pyridine-4-ethanesulfonic acid with N,N-dimethylcarbamoyl chloride (DMCC) in the presence of a tertiary amine base, such as triethylamine, in a suitable aprotic solvent. While the reaction appears straightforward, several potential side reactions can occur, leading to the formation of impurities and a reduction in the yield and purity of the desired product. This guide will help you identify and mitigate these common issues.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.

FAQ 1: Low Yield of the Desired Product

Question: I am observing a significantly lower yield of this compound than expected. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, primarily related to the degradation of the starting materials or the progress of side reactions. Here are the most common culprits and their solutions:

  • Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC): DMCC is highly reactive and extremely sensitive to moisture.[1][2] If your solvent or glassware is not scrupulously dry, DMCC will hydrolyze to dimethylamine, carbon dioxide, and hydrochloric acid, making it unavailable for the main reaction.[1]

    • Troubleshooting:

      • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

      • Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a sealed bottle under an inert gas.

      • Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

      • Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.

      • Consider extending the reaction time or slightly increasing the temperature, while monitoring for the formation of degradation products.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the reaction to proceed efficiently.

    • Troubleshooting:

      • The reaction is often performed at reflux in a solvent like acetone.[2] Ensure your heating apparatus is calibrated and maintaining the target temperature.

FAQ 2: Presence of an Insoluble White Precipitate That is Not the Product

Question: I have a significant amount of a white, insoluble precipitate in my reaction mixture that does not appear to be my target compound. What is it and how do I deal with it?

Answer: The most likely identity of this precipitate is triethylammonium chloride . This salt is formed when the triethylamine base neutralizes the hydrochloric acid generated during the N-acylation reaction.

  • Explanation: The reaction of the pyridine nitrogen with N,N-dimethylcarbamoyl chloride displaces a chloride ion, which is then protonated by any available proton source, or more directly, the triethylamine reacts with the acyl chloride to form an acylammonium salt and the displaced chloride forms a salt with the triethylammonium cation.

  • Troubleshooting and Purification:

    • This byproduct is expected. The European Patent EP 0692473 A1 describes its formation and removal.[2]

    • Triethylammonium chloride can be removed during the work-up. It has different solubility properties compared to the desired zwitterionic product. Washing the crude product with a solvent in which the triethylammonium chloride is soluble but the desired product is not, is an effective purification step. A mixture of acetone and methanol has been used for this purpose.[2]

FAQ 3: My Final Product is Contaminated with Dimethylamine or has a Fishy Odor

Question: After purification, my product has a distinct fishy odor, and analytical data suggests the presence of dimethylamine. Where is this coming from?

Answer: The presence of dimethylamine is a strong indicator of the hydrolysis of your starting material, N,N-dimethylcarbamoyl chloride (DMCC).[1]

  • Cause: As mentioned in FAQ 1, any moisture in the reaction will lead to the decomposition of DMCC into dimethylamine, CO2, and HCl.

  • Prevention: The best course of action is prevention by ensuring strictly anhydrous reaction conditions.

  • Purification: If your product is already contaminated, purification can be challenging due to the basic nature of dimethylamine.

    • Recrystallization of the final product may help in removing this impurity.

    • Washing the crude product with a non-polar solvent in which dimethylamine might be sparingly soluble could also be attempted, though the zwitterionic nature of the product limits solvent choices.

FAQ 4: Could the Sulfonate Group be Reacting?

Question: Is it possible that the sulfonate group on my starting material is participating in side reactions?

Answer: The sulfonic acid group is generally a robust functional group and is unlikely to participate in side reactions under these conditions.

  • Stability: Sulfonic acids are thermally stable and do not readily undergo decomposition at the temperatures used for this synthesis.[3] While sulfonate esters can be reactive electrophiles, the sulfonic acid group itself is not.[4][5] The reaction conditions are not harsh enough to cause desulfonation.

Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is adapted from the procedure described in European Patent EP 0692473 A1.[2]

Materials:

  • Pyridine-4-ethanesulfonic acid

  • Triethylamine (anhydrous)

  • N,N-Dimethylcarbamoyl chloride (DMCC)

  • Acetone (anhydrous)

  • Methanol (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried.

  • Reaction Setup: To the flask, add pyridine-4-ethanesulfonic acid and anhydrous acetone.

  • Base Addition: Add triethylamine to the suspension.

  • Heating: Heat the mixture to reflux with vigorous stirring until the solids dissolve.

  • Acylation: Slowly add N,N-dimethylcarbamoyl chloride to the refluxing solution.

  • Reaction: Continue stirring at reflux for the recommended time (e.g., 1 hour). A precipitate will form during the reaction.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a refluxing mixture of acetone and methanol to remove the triethylammonium chloride byproduct.

  • Drying: Dry the purified solid under vacuum to obtain the final product.

Visualizing Reaction Pathways and Side Products

Main Reaction Pathway

Main_Reaction cluster_reactants Reactants cluster_products Products PES Pyridine-4-ethanesulfonic acid Product 1-Dimethylcarbamoyl-4- (2-sulfonatoethyl)pyridinium PES->Product + DMCC, TEA DMCC N,N-Dimethylcarbamoyl chloride DMCC->Product TEA Triethylamine TEA_HCl Triethylammonium chloride TEA->TEA_HCl + HCl (from reaction) HCl HCl

Caption: Main synthesis pathway.

Common Side Reactions

Side_Reactions cluster_side_reactions Potential Side Reactions of DMCC DMCC N,N-Dimethylcarbamoyl chloride Hydrolysis_Products Dimethylamine + CO2 + HCl DMCC->Hydrolysis_Products Hydrolysis Ester_Byproduct Carbamate Ester Byproduct DMCC->Ester_Byproduct Reaction with alcohol H2O Water (moisture) H2O->Hydrolysis_Products Solvent_OH Solvent with -OH group (e.g., residual alcohol) Solvent_OH->Ester_Byproduct

Caption: Common side reactions involving DMCC.

Summary of Potential Side Products

Side ProductOriginMitigation Strategy
Triethylammonium chloride Reaction of triethylamine with HCl generated during the reaction.Expected byproduct. Remove by washing the crude product with a suitable solvent mixture (e.g., acetone/methanol).[2]
Dimethylamine, CO2, HCl Hydrolysis of N,N-dimethylcarbamoyl chloride by moisture.Use anhydrous solvents and glassware; perform the reaction under an inert atmosphere.[1]
Carbamate Esters Reaction of N,N-dimethylcarbamoyl chloride with residual alcohol in the solvent.Use high-purity, anhydrous solvents.

References

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health.[Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications.[Link]

  • Formation and utility of sulfonic acid protecting groups.
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Figshare.[Link]

  • Understanding 7 Key Properties of Sulfonic Acid. Capital Resin Corporation.[Link]

  • Reactions of Acyl halide. Toppr.[Link]

  • Dimethylcarbamoyl chloride. Wikipedia.[Link]

  • Process for preparing carbamoyl pyridinium compounds. European Patent Office.[Link]

Sources

Technical Support Center: Purification of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this zwitterionic pyridinium compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this unique molecule. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Understanding the Molecule: A Zwitterionic Challenge

This compound is a zwitterion, or inner salt, possessing both a permanent positive charge on the quaternary pyridinium nitrogen and a negative charge on the sulfonate group. This dual-charge nature imparts high polarity and distinct solubility characteristics, often rendering standard purification techniques for neutral organic molecules, such as normal-phase silica gel chromatography, ineffective. Successful purification hinges on strategies that leverage its unique physicochemical properties.

The primary impurities encountered during its synthesis often include inorganic salts, unreacted starting materials, and side-products from the quaternization reaction. The selection of an appropriate purification method is therefore critical to achieving high purity.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Product "Oils Out" or Precipitates as an Amorphous Solid During Crystallization

Question: I am attempting to crystallize my product, but instead of forming crystals, it separates as a viscous oil or a non-crystalline solid. What is causing this, and how can I resolve it?

Answer: "Oiling out" or amorphous precipitation is a common issue when crystallizing highly polar or ionic compounds. It typically occurs when the solution becomes supersaturated too quickly, or when impurities inhibit the formation of a crystal lattice.

Root Causes & Solutions:

Probable Cause Explanation Recommended Action
Rapid Supersaturation Cooling the solution too quickly or evaporating the solvent too fast does not allow sufficient time for orderly crystal lattice formation.1. Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator, and finally a freezer. Avoid placing a hot solution directly into an ice bath. 2. Slow Solvent Evaporation: If using an anti-solvent or evaporation, ensure the process is gradual. A beaker covered with parafilm pierced with a few needle holes can slow evaporation.
High Impurity Content Impurities can disrupt the crystal packing, preventing the formation of a well-defined crystalline structure.1. Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step, such as a charcoal treatment to remove colored impurities, or a quick filtration through a plug of silica or celite to remove baseline impurities. 2. Solvent Selection: Experiment with different solvent systems. A solvent system that provides moderate, rather than extremely low, solubility at cold temperatures can sometimes favor crystallization over precipitation.
Incorrect Solvent System The chosen solvent may not be optimal for inducing crystallization of this specific zwitterion.1. Solvent Screening: Test a range of polar solvents and solvent mixtures (e.g., methanol/acetonitrile, ethanol/ethyl acetate, water/isopropanol). The ideal solvent should dissolve the compound when hot but have limited solubility when cold.
Issue 2: Product Fails to Bind or Elutes in the Void Volume During Chromatography

Question: I am using a reversed-phase (C18) column, but my compound is not retained. How can I achieve separation?

Answer: The high polarity of this compound makes it poorly suited for traditional reversed-phase chromatography, where retention is driven by hydrophobic interactions.

Chromatographic Strategy Flowchart:

G start Crude Product rp_check Reversed-Phase (C18/C8) Chromatography Attempted? start->rp_check hilic Implement HILIC rp_check->hilic No, start here rp_fail Compound elutes in void volume rp_check->rp_fail Yes hilic_details Use polar stationary phase (e.g., silica, amide, zwitterionic). High organic mobile phase (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. hilic->hilic_details iex Consider Ion-Exchange Chromatography (IEX) iex_details Use a strong or weak anion/cation exchange resin. Elute with a salt gradient or pH change. iex->iex_details rp_fail->hilic Primary Recommendation rp_fail->iex Alternative

Caption: Decision workflow for selecting a suitable chromatographic method.

Explanation and Recommendations:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most recommended chromatographic technique for this type of polar zwitterion.[1] HILIC utilizes a polar stationary phase (like silica or a zwitterionic bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water with a buffer). This creates a water-rich layer on the stationary phase into which the polar analyte can partition.

  • Ion-Exchange Chromatography (IEX): Given the presence of both cationic and anionic centers, IEX is a viable option.[2][3] You can use either a cation or an anion exchange resin. Elution is typically achieved by increasing the salt concentration of the mobile phase or by changing its pH to neutralize the charge on the analyte or the stationary phase.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most likely inorganic impurity from the synthesis, and how do I remove it?

A1: Based on common synthetic routes, such as the one described in patent EP 0 692 473 A1, a likely impurity is a tertiary ammonium halide (e.g., triethylammonium chloride) if a tertiary amine is used as a base.[4] This salt can often be removed by washing the crude solid product with a solvent in which the desired zwitterionic product has low solubility, but the ammonium salt is soluble. A mixture of acetone and methanol is often effective for this purpose.[4]

Q2: Can I use normal-phase silica gel chromatography for purification?

A2: It is generally not recommended. The high polarity of the zwitterion will cause it to bind very strongly and likely irreversibly to the silica gel, leading to poor recovery and streaking. HILIC, which also uses a polar stationary phase but with a different mobile phase composition, is the more appropriate technique.[5]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is excellent for detecting trace impurities and confirming the molecular weight of the product. A HILIC-MS method would be ideal.

  • Elemental Analysis: This can provide strong evidence of purity by confirming the elemental composition of the compound.

Q4: What are the best practices for handling and storing the purified compound?

A4: this compound is a hygroscopic solid. It should be stored in a tightly sealed container in a desiccator to protect it from moisture. As with all pyridinium salts, it is good practice to store it protected from light.

Detailed Purification Protocols

Protocol 1: Purification by Precipitation and Selective Washing

This protocol is adapted from methodologies used for structurally similar compounds and is designed to remove common impurities from the synthesis, particularly tertiary ammonium salts.[4]

Principle: This method leverages the low solubility of the zwitterionic product in specific organic solvents, in which the common tertiary ammonium halide byproducts are soluble.

Step-by-Step Procedure:

  • Initial Isolation: Following the synthesis reaction (typically in a ketone solvent like acetone), the crude product, which has precipitated, is collected by vacuum filtration. This solid is a mixture of your desired product and the ammonium salt byproduct.

  • Preparation of Wash Solvent: Prepare a wash solvent mixture of acetone and methanol. A common ratio is 1:1 (v/v), but this can be optimized.

  • Washing Step: a. Transfer the filtered solid to a clean flask. b. Add the acetone/methanol wash solvent and stir the suspension vigorously at reflux for 30-60 minutes.[4] c. Allow the mixture to cool to room temperature. d. Collect the solid product by vacuum filtration.

  • Repeat Washing: Repeat the washing step (3) one or two more times to ensure complete removal of the soluble impurities.

  • Final Drying: Wash the final filtered solid with a small amount of cold acetone and then dry thoroughly under high vacuum to remove all residual solvents.

Workflow Diagram:

G cluster_0 Precipitation & Washing Protocol A Crude product precipitates from reaction mixture B Collect solid by vacuum filtration A->B C Suspend solid in Acetone/Methanol (1:1) B->C D Stir at reflux for 30-60 min C->D E Cool to room temperature D->E F Collect solid by vacuum filtration E->F G Repeat wash if necessary F->G G->C Yes H Final wash with cold acetone G->H No I Dry under high vacuum H->I J Pure Product I->J

Caption: Step-by-step workflow for purification by precipitation and washing.

Protocol 2: Method Development for HILIC Purification

Principle: HILIC separates polar compounds on a polar stationary phase using a mobile phase with a high organic content. The retention is based on partitioning of the analyte into a water-enriched layer on the surface of the stationary phase, with contributions from ionic interactions.[5]

Starting Conditions for Method Development:

  • Column: A zwitterionic HILIC column (e.g., ZIC®-HILIC) is an excellent starting point as it can minimize unwanted electrostatic interactions. An amide or bare silica column can also be effective.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium formate or ammonium acetate in water, pH adjusted to between 3 and 6. A buffer is crucial in HILIC to ensure reproducible retention times.[5]

  • Gradient:

    • Start with a high percentage of Mobile Phase A (e.g., 95%).

    • Run a linear gradient from 95% A to 50% A over 10-15 minutes.

    • Hold at 50% A for a few minutes.

    • Return to initial conditions and re-equilibrate for 5-10 minutes.

  • Flow Rate: 0.2 - 0.5 mL/min for a standard analytical column.

  • Detection: UV detection (if the compound has a chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) if it does not. Mass Spectrometry (MS) is also highly compatible.

Optimization Strategy:

  • Retention Time:

    • To increase retention: Increase the proportion of acetonitrile in the mobile phase.

    • To decrease retention: Decrease the proportion of acetonitrile (increase the water content).

  • Selectivity and Peak Shape:

    • Adjust pH: Varying the pH of the aqueous portion of the mobile phase can alter the ionization state of any acidic or basic impurities, thus changing their retention relative to your zwitterionic product.[5]

    • Change Buffer Concentration: Increasing the buffer salt concentration can help to shield ionic interactions between the analyte and the stationary phase, which can improve peak shape and alter selectivity.[5]

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • PubMed. (2011). Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography.
  • Chromatography Online. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
  • European Patent Office. (n.d.). Process for preparing carbamoyl pyridinium compounds - EP 0692473 A1.
  • Chemistry LibreTexts. (2024). 6.6D: Troubleshooting.
  • BenchChem. (n.d.). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
  • ResearchGate. (n.d.). Extraction and Recrystallization of Mesoionic Pyrimidinium Betaines.
  • PubMed. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography.
  • Purolite. (n.d.). Ion Exchange Chromatography.
  • Thermo Fisher Scientific. (n.d.). Ion exchange chromatography.
  • PubMed. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.
  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • MDPI. (2022). Synthesis of Pyridinium Moiety Containing Triazolyl Purines.
  • PubMed. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.
  • Organic Syntheses. (n.d.). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate.
  • ARKIVOC. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • PubMed. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
  • MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
  • PubMed. (2011). Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC and ZIC-cHILIC) provide high resolution separation and increase sensitivity in proteome analysis.

Sources

improving the stability of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of aqueous solutions of this compound. As a zwitterionic pyridinium derivative, its stability is paramount for reproducible experimental outcomes. This document provides insights into potential degradation pathways, stabilization strategies, and analytical methods for assessing solution integrity.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the handling and stability of this compound solutions.

Q1: My this compound solution has turned slightly yellow. What could be the cause?

A slight yellow discoloration upon storage can be an initial indicator of degradation. Pyridinium compounds, particularly under exposure to light or elevated temperatures, can undergo complex reactions, including photo-oxidation or ring-opening, which may produce colored byproducts. It is recommended to perform an analytical check, for example, using HPLC, to assess the purity of the solution and compare it against a freshly prepared standard.

Q2: What is the optimal pH range for storing aqueous solutions of this compound?

The stability of this compound is significantly influenced by pH.[1][2] The N-dimethylcarbamoyl group is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. Generally, a slightly acidic to neutral pH range (approximately pH 4-6) is recommended to minimize the rate of hydrolysis. It is crucial to avoid strongly acidic (pH < 3) or alkaline (pH > 8) conditions.

Q3: Can I autoclave my buffer solution containing this compound?

Autoclaving is not recommended. The high temperatures (typically 121°C) during autoclaving can accelerate hydrolytic degradation of the carbamoyl group and potentially other thermal degradation pathways.[3] It is best to prepare solutions by dissolving the solid compound in a pre-sterilized (e.g., 0.22 µm filtered) buffer.

Q4: How should I prepare and store my stock solutions to maximize their shelf-life?

For maximum stability, prepare stock solutions in a suitable buffer (e.g., citrate or acetate) within the optimal pH range of 4-6. Use high-purity water and filter-sterilize the final solution. Store the stock solution in amber vials to protect it from light, and keep it refrigerated at 2-8°C for short-term storage or frozen at -20°C or below for long-term storage.[4]

In-Depth Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: Rapid Loss of Potency or Inconsistent Results

If you observe a decline in the expected activity of your compound or high variability in your experimental data, it is highly probable that the compound is degrading in your solution.

The primary degradation pathway for this compound is the hydrolysis of the N-carbamoyl bond. This reaction cleaves the dimethylcarbamoyl group, yielding 4-(2-sulfonatoethyl)pyridinium and dimethylamine. This hydrolysis is pH and temperature-dependent.[5][6]

G

Caption: Proposed hydrolytic degradation of the title compound.

G

Caption: Step-by-step workflow to diagnose and resolve potency issues.

Issue 2: Appearance of Unknown Peaks in Chromatograms

The emergence of new peaks during HPLC analysis is a clear sign of degradation or the presence of impurities.

To proactively identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its breakdown.[7][8][9] This study is crucial for developing a stability-indicating analytical method.[10][11][12]

Stress ConditionDuration% Degradation of Parent CompoundMajor Degradant Peak (Relative Retention Time)
0.1 M HCl at 60°C24 hours15.2%~0.8
0.1 M NaOH at 60°C8 hours25.8%~0.8
10% H₂O₂ at RT24 hours8.5%~1.2
Thermal (80°C)48 hours5.1%~0.8
Photolytic (UV Lamp)24 hours11.3%Multiple minor peaks

Note: This data is illustrative. Actual degradation rates will depend on specific experimental conditions. The major degradant at RRT ~0.8 is likely 4-(2-sulfonatoethyl)pyridinium.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 5.0 using acetic acid. Filter the buffer through a 0.22 µm sterile filter.

  • Weighing: Accurately weigh the required amount of this compound solid in a sterile container.

  • Dissolution: Dissolve the solid in the prepared pH 5.0 acetate buffer to the desired final concentration (e.g., 10 mg/mL).

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile, amber glass vial.

  • Storage: For short-term use (up to 1 week), store at 2-8°C. For long-term storage, aliquot into single-use volumes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% to 5% B

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Self-Validation: A key aspect of a stability-indicating method is its ability to resolve the active compound from all potential degradation products. Inject samples from the forced degradation study (Protocol 2) to ensure that all new peaks are well-separated from the main peak of this compound.

References

  • Dicationic pyridinium salts as new organic ionics: Changes in solid-state phases and thermal/electrochemical properties. ResearchGate. Available at: [Link]

  • Yield, melting point and retention time of prepared pyridinium salts. ResearchGate. Available at: [Link]

  • Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. ResearchGate. Available at: [Link]

  • The Force Degradation Study of the Morpholinium 2-((4-(2- Methoxyphenyl)-5-(Pyridin-4-YL)-4H. Journal of Pharmaceutical and Medicinal Research. Available at: [Link]

  • Can betaine pyridinium derivatives be used to control the photoejection of cation? RSC Publishing. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of labile quaternary ammonium derivatives of tertiary amines. PubMed. Available at: [Link]

  • Photochemical reactions. Part 21. Photochemical isomerization of pyridazinium and triazinium betaines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Thermolysis of pyridinium perchlorate salts. ResearchGate. Available at: [Link]

  • Thermal stability of pyrimidinium bromide salts. ResearchGate. Available at: [Link]

  • The photophysics of pyridinium betaines studied by ultrafast transient absorption spectroscopy : focus on the photoinduced intramolecular charge transfer process. Semantic Scholar. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. Available at: [Link]

  • Degradation of pyridines in the environment. Semantic Scholar. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Fluorescence modulation of pyridinium betaines: a mechanofluorochromic investigation. University of Melbourne. Available at: [Link]

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. Available at: [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Fluorescence modulation of pyridinium betaines: a mechanofluorochromic investigation. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. PubMed. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Stability of adenine-based cytokinins in aqueous solution. PubMed. Available at: [Link]

  • Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. Available at: [Link]

  • A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. PMC. Available at: [Link]

  • Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. PubMed. Available at: [Link]

  • pH stability of some mutagens produced by aqueous chlorination of organic compounds. PubMed. Available at: [Link]

  • Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. PubMed. Available at: [Link]

  • Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Substance Details. US EPA. Available at: [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. PubMed. Available at: [Link]

  • A validated stability-indicating HPLC method for routine analysis of an injectable lincomycin and spectinomycin formulation. PubMed. Available at: [Link]

  • Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System. ResearchGate. Available at: [Link]

  • Effects of pH on the stability of chromatin core particles. PMC. Available at: [Link]

Sources

Technical Support Center: 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will delve into the potential degradation pathways of this molecule, offering practical advice in a question-and-answer format to address common challenges encountered during its handling, storage, and analysis.

I. Compound Stability Overview & Core Concepts

This compound is a zwitterionic molecule, possessing both a positively charged pyridinium nitrogen and a negatively charged sulfonate group. This unique structure influences its solubility, stability, and reactivity. The primary points of potential degradation are the N-carbamoyl bond and the pyridinium ring itself. Understanding these vulnerabilities is key to designing robust experiments and interpreting results accurately.

Zwitterionic compounds can exhibit complex stability profiles that are highly dependent on the surrounding environment, such as pH and solvent polarity.[1][2] The intramolecular ion pair may be stabilized in polar solvents, but different functional groups may become more susceptible to degradation under specific conditions.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the N-carbamoyl bond: This is a common degradation route for N-acyl and N-carbamoyl pyridinium compounds.[3][4][5] This reaction would likely be catalyzed by acidic or basic conditions, leading to the cleavage of the dimethylcarbamoyl group.

  • Nucleophilic attack on the pyridinium ring: The electron-deficient pyridinium ring is susceptible to attack by nucleophiles, which can lead to ring-opening or the formation of adducts, particularly at elevated pH.

Q2: What are the expected degradation products?

A2:

  • From Hydrolysis: The primary products would be 4-(2-sulfonatoethyl)pyridine and dimethylcarbamic acid . Dimethylcarbamic acid is unstable and would likely decompose further into dimethylamine and carbon dioxide .

  • From Ring Alteration: Degradation of the pyridinium ring could lead to a complex mixture of linear and rearranged products, which would require detailed structural elucidation to identify.

Q3: How should I store solutions of this compound to minimize degradation?

A3: To ensure the stability of this compound solutions:

  • pH Control: Store solutions in a buffered system, ideally between pH 4 and 6, to minimize both acid- and base-catalyzed hydrolysis.

  • Temperature: Store solutions at low temperatures (2-8°C or frozen at -20°C to -80°C for long-term storage). Many pyridinium compounds are stable at elevated temperatures in solid form, but degradation is often accelerated in solution.[6]

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

  • Inert Atmosphere: For maximal stability, particularly if the compound is susceptible to oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing.

Q4: I am observing a decrease in the concentration of the parent compound over time in my aqueous samples. What is the likely cause?

A4: A time-dependent loss of the parent compound in aqueous solution strongly suggests hydrolytic degradation. The N-carbamoylpyridinium moiety is an activated group susceptible to hydrolysis.[7] The rate of this degradation will likely be dependent on the pH and temperature of your solution. We recommend performing a time-course analysis at different pH values to confirm this and to identify optimal storage conditions.

III. Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

  • Question: During the analysis of my samples, I am seeing new peaks eluting, and the peak area of my parent compound is decreasing. What could these new peaks be?

  • Answer & Troubleshooting Steps:

    • Hypothesize Degradants: The most probable new peaks are the hydrolysis products: 4-(2-sulfonatoethyl)pyridine and potentially dimethylamine (though the latter is highly volatile and may not be observed depending on the method).

    • Mass Analysis: If using LC-MS, extract the ion masses for the predicted degradants.

      • 4-(2-sulfonatoethyl)pyridine: Calculate the expected m/z.

      • Parent Compound: Calculate the expected m/z.

      • Compare these with the masses of your unexpected peaks.

    • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study (see Protocol 1 below). By intentionally degrading the compound under controlled stress conditions (e.g., acid, base, oxidation), you can generate the degradant peaks and compare their retention times and mass spectra to those observed in your experimental samples.[8][9][10][11]

Issue 2: Poor Reproducibility in Bioassays

  • Question: I am getting inconsistent results in my cell-based or enzymatic assays. Could compound instability be the cause?

  • Answer & Troubleshooting Steps:

    • Assess Media Stability: The pH of cell culture media (typically 7.2-7.4) can promote the slow hydrolysis of the N-carbamoyl bond. The compound may be degrading over the time course of your experiment.

    • Time-Course Stability Study: Prepare the compound in your assay buffer or media. Aliquot and incubate it under the same conditions as your assay (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), quench the reaction (e.g., by freezing or mixing with a strong organic solvent) and analyze the concentration of the parent compound by HPLC.

    • Data Interpretation: The results of this stability study will indicate the half-life of your compound under assay conditions. If significant degradation occurs within the timeframe of your experiment, you may need to adjust your protocol, such as by preparing fresh solutions immediately before use or reducing the incubation time.

IV. Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability.[9][10][11]

Objective: To generate and identify degradation products under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in water (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Stress: Incubate an aliquot of the stock solution at 60°C.

    • Photolytic Stress: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Control: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). It is advisable to take time points (e.g., 2, 8, 24 hours) to monitor the progression of degradation.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the parent peak area. If using LC-MS, determine the mass of the new peaks to aid in their identification. An acceptable level of degradation for these studies is typically in the range of 5-20%.[11]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its major degradation products.

Instrumentation:

  • HPLC with UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the parent compound (e.g., 260 nm).

  • Injection Volume: 10 µL

Note: Due to the charged nature of the pyridinium and sulfonate groups, chromatographic performance may be improved by using an ion-pairing agent, though this can complicate MS detection.[12] Method development and optimization will be necessary for your specific instrumentation and column.

V. Visualized Degradation Pathways & Workflows

Hypothesized Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway (Acid/Base) cluster_ring Ring Degradation Pathway Parent Parent Compound Deg1 4-(2-sulfonatoethyl)pyridine Parent->Deg1 Hydrolysis Deg2 Dimethylcarbamic Acid Parent->Deg2 Hydrolysis Deg4 Ring-Opened Products Parent->Deg4 Nucleophilic Attack (e.g., OH-) Deg3 Dimethylamine + CO2 Deg2->Deg3 Decomposition

Caption: Major hypothesized degradation pathways for the target compound.

Forced Degradation Experimental Workflow

G A Prepare Stock Solution (1 mg/mL in H2O) B Aliquot for Stress Conditions A->B C1 Acid (0.1 M HCl) B->C1 C2 Base (0.1 M NaOH) B->C2 C3 Oxidation (3% H2O2) B->C3 C4 Thermal (60°C) B->C4 C5 Control (4°C) B->C5 D Incubate (e.g., 24h) C1->D C2->D C3->D C4->D C5->D E Neutralize (if needed) D->E F Analyze by Stability-Indicating HPLC/LC-MS E->F G Compare Chromatograms & Identify Degradants F->G

Caption: Workflow for conducting a forced degradation study.

VI. Quantitative Data Summary

The following table should be populated with your experimental data to track stability.

Stress ConditionIncubation Time (hr)Parent Compound Remaining (%)Major Degradant 1 Area (%)Major Degradant 2 Area (%)
Control (4°C) 24
0.1 M HCl 24
0.1 M NaOH 24
3% H₂O₂ 24
Thermal (60°C) 24
Photolytic 24

References

  • On the Stability of Zwitterions of Pyridine Sulfonylureas: The Effect of Isosterism, Acidity, and Microsolvation. The Journal of Physical Chemistry A.
  • Stability of Pyridiniumylquinones to Aqueous Media: The Formation of Pyridinium−Oxy Zwitterionic Quinones. The Journal of Organic Chemistry.
  • Stability of Pyridiniumylquinones to Aqueous Media: The Formation of Pyridinium−Oxy Zwitterionic Quinones. American Chemical Society.
  • HPLC-MSn to investigate the oxidative destruction pathway of aromatic sulfonate wastes. Journal of Environmental Quality.
  • Synthesis of novel pyridinium 1,5-zwitterions and their reactivity with isatin-based α-(trifluoromethyl)imines: a sulfur-controlled domino reaction. Organic Chemistry Frontiers.
  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed Central.
  • Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability.
  • Biodegradation of sulfonated aromatic compounds.
  • The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant L
  • The Force Degradation Study of the Morpholinium 2-((4-(2- Methoxyphenyl)-5-(Pyridin-4-YL)-4H.
  • Mechanochemical degradation of arom
  • An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry.
  • Photocatalytic degradation of aromatic sulfonates present in industrial percolates.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Chemical Properties of Carbamoylpyridinium Compounds; Ionic Decomposition in Nonhydroxylic Organic Solvents. The Journal of Physical Chemistry.
  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. SYNTHESIS.
  • Forced Degrad
  • Pyridine 1613. NIOSH - CDC.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. PMC - NIH.
  • T-PV2295-01-9112-CH Matrix: Air Target concentr
  • Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central.
  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases.
  • Recent Progresses in the Catalytic Stereoselective Dearomatiz
  • A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. Molecules.
  • Enantioselective Dearomatization of Pyridinium Salts. ChemistryViews.
  • Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. PubMed Central.
  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic.

Sources

how to increase the reactivity of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for enhancing the reactivity of this versatile pyridinium compound in your experimental workflows.

Understanding the Reagent: A Structural and Electronic Overview

This compound is a zwitterionic or "inner salt" molecule. Its structure is characterized by a pyridinium ring, which is inherently electron-deficient due to the positively charged quaternary nitrogen atom. This fundamental property makes the ring an electrophile, susceptible to attack by nucleophiles.

Two key substituents modulate this reactivity:

  • N-Dimethylcarbamoyl Group (-CON(CH₃)₂): Attached to the pyridinium nitrogen, this group is strongly electron-withdrawing, further increasing the electrophilicity of the ring.

  • C4-(2-sulfonatoethyl) Group (-CH₂CH₂SO₃⁻): This group at the C4 position influences the molecule's solubility and can have electronic effects on the reactivity of the adjacent positions.

The primary mode of reaction for this compound involves nucleophilic attack on the electron-deficient pyridine ring, typically at the C2 and C6 positions (ortho to the nitrogen) and, to a lesser extent, the C4 position.[1][2]

Core Principles for Enhancing Reactivity

Increasing the reactivity of this compound is not about a single solution but about the strategic manipulation of the reaction environment. The goal is to either increase the electrophilicity of the pyridinium ring or enhance the potency of the incoming nucleophile.

The Critical Role of Solvent Selection

The choice of solvent is paramount as it influences both the stability of the pyridinium salt and the reactivity of the nucleophile. Solvation of the charged pyridinium species is essential, but the solvent must not unduly deactivate the nucleophile.

Solvent TypeExamplesMechanism of Action & Impact on Reactivity
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Highly Recommended. These solvents effectively solvate the pyridinium cation without forming strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and highly reactive, leading to significantly increased reaction rates.[3][4]
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Use with Caution. These solvents can solvate the pyridinium salt but will also solvate the nucleophile through hydrogen bonding. This "caging" effect can drastically reduce the nucleophile's potency and slow the reaction. Water, in particular, can act as a competing nucleophile (hydroxide at high pH), leading to unwanted side products like ring-opened species.[5]
Nonpolar Toluene, Hexanes, Dichloromethane (DCM)Generally Not Recommended. The low polarity of these solvents leads to poor solubility of the charged pyridinium salt, often preventing the reaction from occurring in the solution phase.
Managing pH and the Role of Bases

The pH of the reaction medium can be a powerful tool, especially when using nucleophiles that are conjugate bases of weak acids (e.g., thiols, amines, enolates).

  • Deprotonation of the Nucleophile: For a nucleophile like a thiol (R-SH), its conjugate base, the thiolate (R-S⁻), is orders of magnitude more nucleophilic. Using a non-nucleophilic base (e.g., DBU, triethylamine, or potassium carbonate) can generate the more potent nucleophile in situ, dramatically accelerating the reaction.[3]

  • Preventing Ring Opening: In highly alkaline aqueous solutions, hydroxide (OH⁻) can act as a nucleophile, leading to a ring-opening reaction, a known pathway for N-acylpyridinium salts.[5] It is crucial to maintain a pH that favors your desired nucleophilic attack over this competing side reaction.

Temperature Control and Reaction Kinetics

As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, this is a double-edged sword.

  • Rate Acceleration: For sluggish reactions, heating the mixture (e.g., refluxing in MeCN) can provide the necessary activation energy to proceed at a reasonable rate.[4]

  • Side Product Formation: Elevated temperatures can also provide the energy to overcome the activation barriers for undesired side reactions, leading to a less pure product mixture.

Recommendation: Start reactions at room temperature and monitor for progress. If no reaction is observed after a reasonable time, incrementally increase the temperature (e.g., to 40°C, then 60°C) while continuing to monitor for both product formation and the appearance of impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound.

Q1: My reaction is not starting. I've mixed the pyridinium salt and my nucleophile, but after several hours, I only see starting materials.

A1: This is a classic reactivity issue. Follow this troubleshooting workflow:

G start Reaction Failed: No Product Formation check_solvent Step 1: Verify Solvent Is it a polar aprotic solvent (e.g., MeCN, DMF)? start->check_solvent check_nucleophile Step 2: Assess Nucleophile Strength Is it a strong nucleophile? check_solvent->check_nucleophile  Yes   action_solvent Action: Switch to a polar aprotic solvent like anhydrous MeCN or DMF. check_solvent->action_solvent No action_base Action: Add a non-nucleophilic base (e.g., DBU, K₂CO₃) to deprotonate the nucleophile and increase its potency. check_nucleophile->action_base No / It's a weak acid action_temp Step 3: Increase Temperature Gradually heat the reaction (e.g., to 50-80°C) and monitor. check_nucleophile->action_temp  Yes   action_solvent->start Re-run Experiment action_base->start Re-run Experiment

Caption: Troubleshooting workflow for a stalled reaction.

  • First, check your solvent. If you are using a protic solvent like ethanol, the nucleophile is likely being deactivated. Switch to anhydrous acetonitrile (MeCN) or DMF.[4]

  • Second, enhance your nucleophile. If your nucleophile is a weak acid (e.g., an alcohol or thiol), its conjugate base is a much stronger nucleophile. Add a suitable non-nucleophilic base like DBU or potassium carbonate to generate the more reactive species in situ.[3]

  • Third, apply heat. If the above steps don't work, gently heating the reaction mixture can provide the necessary activation energy.

Q2: I'm seeing multiple products in my reaction mixture, and the yield of my desired product is low.

A2: This suggests side reactions are competing with your main pathway.

  • Cause 1: Temperature is too high. Excessive heat can activate alternative reaction pathways.

    • Solution: Run the reaction at a lower temperature, even if it takes longer. Consider adding the nucleophile slowly at a reduced temperature (e.g., 0°C) and then allowing the reaction to warm to room temperature.

  • Cause 2: Competing Nucleophiles. The presence of water or other nucleophilic species in your reagents or solvent can lead to side products.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. If your reaction is base-sensitive, ensure the base is non-nucleophilic (e.g., avoid using hydroxides).[5]

  • Cause 3: Regioselectivity Issues. Nucleophilic attack can sometimes occur at multiple sites on the ring (e.g., both C2 and C6).

    • Solution: This is an inherent property of the substrate. Modifying the steric bulk of the nucleophile can sometimes favor one position over another. This may require a more fundamental redesign of the reaction strategy.

Q3: My compound seems to be degrading. Is it unstable?

A3: Yes, N-acylpyridinium salts can be sensitive, particularly to hydrolysis.

  • Mechanism: The bond between the pyridinium nitrogen and the carbamoyl group can be susceptible to cleavage by strong nucleophiles, especially hydroxide in aqueous media.[5]

  • Solution: Avoid strongly basic aqueous conditions. Store the compound in a desiccator, away from moisture. When setting up reactions, perform them under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect sensitivity to air or moisture.

Experimental Protocol: Thiolation at the C2 Position

This protocol provides a step-by-step method for the nucleophilic aromatic substitution (SNA) reaction of this compound with a generic thiol (R-SH), illustrating the principles discussed above.

G setup 1. Setup - Dry flask under N₂ - Add Pyridinium Salt - Add Anhydrous MeCN reagents 2. Reagent Addition - Add Thiol (R-SH) - Add K₂CO₃ (Base) setup->reagents reaction 3. Reaction - Stir at RT for 2h - Monitor by TLC/LC-MS reagents->reaction heat 4. Heating (Optional) - If no reaction, heat to 60°C and continue monitoring reaction->heat Low Conversion workup 5. Workup & Purification - Filter solids - Concentrate solvent - Purify by chromatography reaction->workup Complete heat->workup

Caption: Workflow for a model thiolation reaction.

Materials:

  • This compound (1.0 eq)

  • Thiol of interest (e.g., 4-methoxythiophenol) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (MeCN), anhydrous grade

  • Standard glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Inert Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol).

  • Solvent Addition: Seal the flask with a septum and purge with nitrogen. Add anhydrous acetonitrile (40 mL) via syringe. Stir the mixture until the pyridinium salt is fully dissolved.

  • Reagent Addition: In sequence, add the thiol (1.2 mmol) followed by anhydrous potassium carbonate (2.5 mmol). Causality Note: The K₂CO₃ is a mild, non-nucleophilic base that deprotonates the thiol to the more potent thiolate nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress every hour by taking a small aliquot and analyzing via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates reaction progress.

  • Heating (If Necessary): If after 4 hours less than 20% conversion is observed, slowly heat the reaction mixture to 60°C using an oil bath. Continue to monitor until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic base (K₂CO₃).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified using an appropriate method such as silica gel column chromatography or preparative HPLC to yield the desired 2-thio-substituted product.

References

  • Umar, A., et al. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Slideshare. Synthesis, reactivity, aromatic character and importance of Pyridine. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • Johnson, S. L. (1966). Some Chemistry of PYRIDINIUM IONS. C&EN Global Enterprise. Available at: [Link]

  • Reddit r/Chempros. Formation of pyridinium salts with EWG. Available at: [Link]

  • Johnson, S. L., & Rumon, K. A. (1970). Ring-opening reaction of 1-(N,N-dimethylcarbamoyl)pyridinium chloride with hydroxide. A model for the alkaline diphosphopyridine nucleotide reaction. Biochemistry, 9(4), 847–857. Available at: [Link]

Sources

avoiding impurities in 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium production

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

A Guide to Minimizing Impurities and Ensuring High Product Quality

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and achieve high purity. Our approach is rooted in a deep understanding of the reaction chemistry, potential side reactions, and effective analytical strategies.

Overview of the Synthesis

The synthesis of this compound typically involves the reaction of pyridine-4-ethanesulfonic acid with N,N-dimethylcarbamoyl chloride in the presence of a tertiary amine base, such as triethylamine, in a suitable solvent like acetone. While the primary reaction is straightforward, the presence of reactive reagents and intermediates can lead to the formation of various impurities. Maintaining control over reaction conditions and understanding potential pitfalls are crucial for obtaining a product of high purity.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My final product is contaminated with a significant amount of triethylammonium chloride. How can I remove it and prevent its formation?

Potential Cause:

Triethylammonium chloride is a common byproduct of the reaction, formed when triethylamine neutralizes the hydrochloric acid generated during the acylation of the pyridine nitrogen. Its presence in the final product is often due to its co-precipitation with the desired product, especially in solvents where both have limited solubility.

Solutions:

  • Washing: A thorough washing of the crude product with a solvent in which triethylammonium chloride is soluble, but the desired product is not, is an effective purification method. A mixture of acetone and methanol has been shown to be effective for this purpose[1].

  • Solvent Selection: The choice of reaction solvent plays a critical role. Using a solvent system where the product has low solubility and the triethylammonium salt has high solubility can facilitate its removal during filtration.

  • Stoichiometry Control: Precise control of the stoichiometry of triethylamine is important. Using a minimal excess of the base can help reduce the amount of the corresponding salt formed.

Q2: I am observing an unexpected peak in my HPLC analysis that does not correspond to the starting materials or the desired product. What could it be?

Potential Cause:

An unknown peak in your chromatogram could be due to a number of side reactions. One common possibility is the formation of byproducts from the reaction of N,N-dimethylcarbamoyl chloride with nucleophiles other than the intended pyridine nitrogen.

Potential Impurities and their Origin:

  • N,N,N',N'-Tetramethylurea: This impurity can form if N,N-dimethylcarbamoyl chloride reacts with dimethylamine, which can be present as an impurity in the carbamoyl chloride or be formed from its degradation. It can also be formed by the reaction of N,N-dimethylcarbamoyl chloride with anhydrous sodium carbonate or excess dimethylamine[2][3].

  • Carbamate Esters: If the reaction solvent contains alcoholic impurities (e.g., methanol, ethanol), N,N-dimethylcarbamoyl chloride can react with them to form the corresponding N,N-dimethylcarbamate esters[2][3].

  • Hydrolysis Product: N,N-dimethylcarbamoyl chloride is sensitive to moisture and can hydrolyze to N,N-dimethylcarbamic acid, which is unstable and decomposes to dimethylamine and carbon dioxide[4][5]. The resulting dimethylamine can then react with another molecule of the carbamoyl chloride to form tetramethylurea.

Troubleshooting and Identification:

  • Analytical Characterization: The first step is to characterize the impurity. Techniques like LC-MS and NMR spectroscopy are invaluable for structure elucidation[6][7][8].

  • Starting Material Purity: Ensure the purity of your starting materials. N,N-dimethylcarbamoyl chloride, in particular, should be of high quality and free from dimethylamine.

  • Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Q3: My reaction mixture is showing a color change to yellow or brown, and the final product is discolored. What is the cause and how can I prevent it?

Potential Cause:

Color formation in acylation reactions involving triethylamine and acyl chlorides can be an indication of side reactions. Triethylamine can react with acyl chlorides to form ketenes, which are highly reactive and can polymerize or react with other components in the mixture to form colored impurities. While this is more commonly observed with other acyl chlorides, it is a possibility to consider.

Solutions:

  • Temperature Control: The reaction of triethylamine with acyl chlorides is often exothermic. Maintaining a low reaction temperature (e.g., 0-5 °C) during the addition of the acyl chloride can help to minimize side reactions[9].

  • Alternative Base: If color formation is a persistent issue, consider using an alternative, non-nucleophilic base such as potassium carbonate, which has been shown to avoid coloration in similar reactions[10].

  • Purification: Discolored products can often be purified by recrystallization or by washing with an appropriate solvent to remove the colored impurities.

Frequently Asked Questions (FAQs)

What is the optimal solvent for this reaction?

Acetone is a commonly used solvent for this reaction as it allows for the dissolution of the reactants while the product and the triethylammonium chloride byproduct precipitate out, facilitating their separation from the reaction mixture[1]. The choice of solvent can significantly impact the reaction rate, yield, and purity of the final product.

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting materials and the formation of the product over time. HPLC is particularly useful for quantitative analysis and for detecting the presence of impurities[6][11][12].

What are the recommended storage conditions for the starting materials?
  • N,N-Dimethylcarbamoyl Chloride: This reagent is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place[2][3].

  • Pyridine-4-ethanesulfonic acid: This compound is generally stable but should be stored in a well-closed container, protected from moisture[13][14].

  • Triethylamine: Triethylamine is a volatile and flammable liquid that should be stored in a tightly sealed container in a well-ventilated area, away from sources of ignition.

What are the best methods for purifying the final product?

The primary method for purifying this compound is by washing the crude product with a suitable solvent to remove soluble impurities, particularly triethylammonium chloride. A mixture of acetone and methanol has been reported to be effective[1]. Depending on the nature of the impurities, other techniques such as recrystallization could also be explored.

Visualizing the Process and Potential Pitfalls

Reaction Pathway and Impurity Formation

PyrSO3H Pyridine-4-ethanesulfonic acid Product This compound PyrSO3H->Product Main Reaction DMCC N,N-Dimethylcarbamoyl chloride DMCC->Product TMU Tetramethylurea DMCC->TMU Side Reaction with Dimethylamine Carbamate Carbamate Ester DMCC->Carbamate Side Reaction with Alcohol Hydrolysis Hydrolysis Products DMCC->Hydrolysis Reaction with Water TEA Triethylamine TEA->Product TEAHCl Triethylammonium chloride TEA->TEAHCl Neutralization Start Impurity Detected in Product Analyze Characterize Impurity (HPLC, LC-MS, NMR) Start->Analyze Identify Identify Source of Impurity Analyze->Identify Source_SM Starting Material Purity Identify->Source_SM Source_Cond Reaction Conditions Identify->Source_Cond Source_WP Workup/Purification Identify->Source_WP Action_SM Purify/Replace Starting Materials Source_SM->Action_SM Action_Cond Optimize Reaction Conditions (Temp, Solvent, Base) Source_Cond->Action_Cond Action_WP Modify Workup/Purification Protocol Source_WP->Action_WP Verify Verify Purity of New Batch Action_SM->Verify Action_Cond->Verify Action_WP->Verify End High Purity Product Achieved Verify->End

Caption: A systematic workflow for troubleshooting impurities in your synthesis.

Summary Tables

Table 1: Common Impurities and their Potential Sources
ImpurityPotential Source(s)
Triethylammonium chlorideReaction of triethylamine with HCl byproduct.[1]
N,N,N',N'-TetramethylureaReaction of N,N-dimethylcarbamoyl chloride with dimethylamine impurity or degradation product.[2][3]
Carbamate EstersReaction of N,N-dimethylcarbamoyl chloride with alcohol impurities in the solvent.[2][3]
DimethylamineHydrolysis of N,N-dimethylcarbamoyl chloride.[4][5]
Table 2: Recommended Analytical Techniques for Impurity Profiling
TechniqueApplication
HPLCSeparation and quantification of the main product and impurities.[6][11][12]
LC-MSIdentification of unknown impurities by providing molecular weight information.[6][15]
NMR SpectroscopyStructural elucidation of the main product and impurities.[6][7][8]
FTIR SpectroscopyFunctional group analysis of the product and impurities.

References

  • Process for preparing carbamoyl pyridinium compounds - European Patent Office - EP 0692473 A1. (URL: [Link])

  • IMPURITY PROFILING - PharmaTutor. (URL: [Link])

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (URL: [Link])

  • Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed. (URL: [Link])

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - NIH. (URL: [Link])

  • Dimethylcarbamoyl chloride - Wikipedia. (URL: [Link])

  • Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method - ResearchGate. (URL: [Link])

  • TRIETHYLAMINE - Ataman Kimya. (URL: [Link])

  • Dimethylcarbamoyl Chloride - All About Drugs. (URL: [Link])

  • Investigation on the formation and hydrolysis of N,N-dimethylcarbamoyl chloride (DMCC) in vilsmeier reactions using GC/MS as the analytical detection method - Lookchem. (URL: [Link])

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. (URL: [Link])

  • Elucidating Colorization in the Functionalization of Hydroxyl-Containing Polymers Using Unsaturated Anhydrides/Acyl Chlorides in the Presence of Triethylamine | Request PDF - ResearchGate. (URL: [Link])

  • Reaction conditions: i: Acyl chloride + triethylamine in 5 °C /... - ResearchGate. (URL: [Link])

  • Solved The compound below was treated with an acyl chloride | Chegg.com. (URL: [Link])

  • Triethylamine: Your Key Base in Organic Synthesis | Buy Now. (URL: [Link])

  • 4-Pyridineethanesulfonic acid | C7H9NO3S | CID 96722 - PubChem - NIH. (URL: [Link])

  • 4-Pyridineethanesulfonic acid - the NIST WebBook. (URL: [Link])

  • Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC - NIH. (URL: [Link])

  • Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (URL: [Link])

  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed. (URL: [Link])

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and frequently asked questions for the scaled-up synthesis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a zwitterionic pyridinium compound. The information presented herein is synthesized from established procedures and field-proven insights to ensure scientific integrity and successful experimental outcomes.

Introduction: The Synthesis Pathway

The synthesis of this compound (also referred to as its betaine or inner salt form) is most effectively achieved by the N-acylation of a pre-formed pyridine sulfonic acid with an activated carbamoylating agent. A robust and scalable method involves the reaction of pyridine-4-ethanesulfonic acid with N,N-dimethylcarbamoyl chloride in a suitable organic solvent.[1] The use of a tertiary amine base is critical for the reaction, and the choice of solvent is key to facilitating product isolation, as the zwitterionic product and the amine salt byproduct conveniently precipitate.[1]

This guide will focus on a process adapted from established patent literature, providing the necessary detail to transition from bench-scale to larger, pilot-scale production.

Section 1: Critical Safety Protocols & Reagent Handling

Scaling up any chemical synthesis requires a proportional increase in safety vigilance. The reagents used in this process possess significant hazards that must be rigorously controlled.

Q1: What are the primary hazards associated with N,N-Dimethylcarbamoyl Chloride (DMCC)?

A1: N,N-Dimethylcarbamoyl Chloride (DMCC) is the most hazardous reagent in this synthesis and requires stringent handling protocols.

  • Carcinogenicity: DMCC is classified by the IARC as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[2] All contact should be minimized to the lowest possible level.[3]

  • Toxicity & Corrosivity: It is highly toxic if inhaled, harmful if swallowed, and corrosive.[4][5] It is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[4] Exposure can cause severe burns, coughing, shortness of breath, and potential liver damage.[3]

  • Reactivity: DMCC reacts violently with water, steam, and moisture to produce toxic hydrogen chloride gas and dimethylamine.[3] It is incompatible with strong oxidizing agents, alcohols, and bases.[4]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling DMCC?

A2: A comprehensive PPE strategy is non-negotiable.

  • Respiratory Protection: All manipulations must be performed in a certified, high-performance chemical fume hood. For larger quantities or in case of potential exposure, a self-contained breathing apparatus (SCBA) or a respirator with an appropriate cartridge is necessary.[2]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required.[6] Eyewash stations must be immediately accessible.[4]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or laminate film. Double-gloving is recommended. Consult glove manufacturer data for breakthrough times.[3]

  • Body Protection: Wear a chemical-resistant apron or full-body suit (e.g., Tychem®) over a lab coat.[3]

Q3: How should I handle and quench Sodium 2-bromoethanesulfonate?

A3: Sodium 2-bromoethanesulfonate is a key intermediate and is classified as a skin and serious eye irritant.[7][8][9][10] Standard PPE, including gloves and safety glasses, should be worn.[7] It is a stable, crystalline powder but should be handled in a well-ventilated area to avoid inhaling dust.[8] Spills can be cleaned with absorbent material, and the compound can be quenched by dissolving in a large volume of water.

Section 2: Detailed Scaled-Up Synthesis Protocol (1.0 Mole Scale)

This protocol is designed for a 1.0 mole scale synthesis, yielding approximately 258.3 g of the target compound. All operations should be conducted in a suitable reactor with appropriate containment and safety measures.

Reagent and Equipment Table
Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Mass (g)Volume (mL)Molar RatioNotes
Pyridine-4-ethanesulfonic acid187.211.0187.2-1.0Ensure anhydrous. Dry in vacuum oven if necessary.
Triethylamine (TEA)101.191.0101.21391.0Anhydrous grade, freshly distilled recommended.
N,N-Dimethylcarbamoyl Chloride (DMCC)107.541.0107.598.61.0High purity grade. Handle with extreme caution.[2][3][4]
Acetone58.08--1.4 L-Anhydrous, reagent grade.
Methanol32.04--500 mL-Anhydrous, reagent grade (for washing).
Experimental Workflow Diagram

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_isolation 3. Product Isolation & Purification cluster_analysis 4. Analysis prep Inert Atmosphere (N2/Ar) charge_pyr Charge Pyridine-4- ethanesulfonic acid prep->charge_pyr charge_acetone Charge Acetone charge_pyr->charge_acetone charge_tea Charge Triethylamine charge_acetone->charge_tea heat Heat to Reflux (~56 °C) charge_tea->heat add_dmcc Slowly Add DMCC (Maintain Reflux) heat->add_dmcc reflux Stir at Reflux (1-2 hours) add_dmcc->reflux monitor Monitor by TLC/HPLC (Disappearance of SM) reflux->monitor cool Cool to Room Temp. monitor->cool filter Filter Precipitate (Buchner Funnel) cool->filter wash Wash with Acetone/ Methanol Mixture filter->wash dry Dry Under Vacuum wash->dry analyze Characterize Product (NMR, IR, MS, EA) dry->analyze G Pyr Pyridine-4-ethanesulfonate Int Tetrahedral Intermediate Pyr->Int Nucleophilic Attack (Pyridine N on C=O) DMCC Dimethylcarbamoyl Chloride (DMCC) DMCC->Int Prod This compound (Zwitterion) Int->Prod Loss of Cl⁻

Caption: Simplified mechanism of N-acylation for product formation.

Q2: Why is a tertiary amine like triethylamine necessary?

A2: Triethylamine serves two purposes. First, if starting with pyridine-4-ethanesulfonic acid, it acts as a base to deprotonate the acid, forming the more soluble and reactive triethylammonium salt. Second, it acts as an acid scavenger for the chloride ion that is displaced from the DMCC, forming triethylammonium chloride. This prevents the formation of HCl, which could lead to unwanted side reactions.

Q3: Can I use a different solvent?

A3: Yes, but acetone is particularly effective for this process because both the zwitterionic product and the triethylammonium chloride byproduct have very low solubility in it. [1]This high degree of insolubility drives the reaction to completion via Le Châtelier's principle and simplifies isolation to a simple filtration. Other polar aprotic solvents like acetonitrile could work, but solubility profiles would need to be re-evaluated.

Q4: What are the best analytical methods for final product characterization?

A4: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure, paying close attention to the downfield shift of the pyridine protons upon quaternization and the presence of the dimethylcarbamoyl and ethylsulfonate groups. The absence of the triethylamine signal (a quartet around 3.2 ppm and a triplet around 1.3 ppm in D₂O) confirms purity.

  • FTIR Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the carbamoyl group (around 1680-1720 cm⁻¹) and the strong S=O stretches of the sulfonate group (around 1200 cm⁻¹ and 1040 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the zwitterionic molecule.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S) and overall purity of the bulk material.

Q5: Purification of zwitterions is often difficult. Why is the washing method effective here?

A5: The success of this purification relies on significant differences in solubility. The target zwitterion is highly polar and forms a stable crystal lattice, making it poorly soluble in moderately polar organic solvents like acetone and methanol mixtures. In contrast, triethylammonium chloride, while also a salt, has better solubility in this mixed solvent system, especially with the methanol component. This differential solubility allows for its selective removal by washing. General purification methods for zwitterions, like recrystallization or chromatography, can be challenging due to their poor solubility in common organic solvents and strong interactions with silica or alumina. [11][12]

References

  • Understanding the Hazards and Safe Handling of Dimethylcarbamoyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • Hazardous Substance Fact Sheet - Dimethylcarbamoyl Chloride. New Jersey Department of Health.
  • Dimethylcarbamoyl chloride - Report. CAMEO Chemicals, NOAA.
  • Sodium 2-bromoethanesulfon
  • DIMETHYLCARBAMOYL CHLORIDE - Health Hazard. CAMEO Chemicals, NOAA.
  • Safety data sheet - Dimethylcarbamyl chloride. CPAchem.
  • CAS 4263-52-9: Sodium 2-bromoethanesulfon
  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central (PMC), NIH.
  • Sodium 2-bromoethanesulfon
  • Any tips for purification of two zwitterionic compounds? Reddit r/Chempros.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Sodium 2-Bromoethanesulfonate | 4263-52-9. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-Bromoethanesulfonic acid, sodium salt - SAFETY D
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer... RSC Publishing.
  • Technical Support Center: Scaling Up the Synthesis of 2,6-dipyridin-2-ylpyridine. Benchchem.
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. NIH.
  • Synthesis and characterizations of pyridinium salts... University of Nevada, Las Vegas.
  • Process for preparing carbamoyl pyridinium compounds.
  • Purification Of Quaternary Ammonium Pyridinium Compounds.
  • How to desalt zwitterions?
  • Formation of pyridinium salts with EWG. Reddit r/Chempros.
  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing).

Sources

Validation & Comparative

Introduction: The Pyridinium Scaffold - A Privileged Platform for Diverse Functionality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functional Diversity of Pyridinium Salts: A Comparative Analysis Beyond Acetylcholinesterase Reactivation

To the accomplished researcher, the term "pyridinium salt" evokes not a single entity, but a vast and versatile chemical scaffold. The permanent positive charge on the nitrogen atom of the aromatic pyridine ring is a foundational feature, yet it is the array of substituents appended to this core that dictates the compound's ultimate function. This functional diversity is profound, leading to applications ranging from life-saving medical antidotes to industrial surfactants and advanced drug delivery vehicles.[1][2]

This guide moves beyond a simplistic, one-dimensional comparison. Instead, we will deconstruct the pyridinium salt family into distinct functional classes based on their key structural motifs. We will use the specific, yet lesser-known compound, 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium (DMC-SEP) , as a central point of contrast. Its unique combination of a carbamoyl group and a zwitterionic sulfobetaine structure provides a compelling lens through which to examine and compare the properties of more established pyridinium agents. We will explore why a direct performance comparison of DMC-SEP with classical pyridinium oximes is mechanistically unfounded, and instead, build a more nuanced understanding of how structure dictates function across this remarkable class of molecules.

Deconstructing Pyridinium Salts: A Comparison by Functional Class

The biological or chemical activity of a pyridinium salt is almost entirely dependent on the nature of the groups attached to the pyridine ring and the pyridinium nitrogen. Below, we dissect four major classes, using their distinct mechanisms of action as a basis for comparison.

Class 1: The Oxime-Containing Reactivators - Antidotes for Organophosphate Poisoning

The most prominent therapeutic role for pyridinium salts is in the treatment of organophosphate (OP) poisoning from nerve agents or pesticides.[3] These OP compounds exert their toxicity by covalently binding to and inhibiting the enzyme acetylcholinesterase (AChE), leading to a lethal over-accumulation of the neurotransmitter acetylcholine.

Standard treatment involves pyridinium salts that feature a nucleophilic oxime group (-CH=NOH), such as Pralidoxime (2-PAM) and Asoxime (HI-6). The positively charged pyridinium ring electrostatically guides the molecule into the AChE active site, where the deprotonated oxime group attacks the phosphorus atom of the OP, breaking the covalent bond and regenerating the functional enzyme.

Mechanism of AChE Inhibition and Reactivation

G cluster_0 Inhibition cluster_1 Reactivation AChE Active AChE (Ser-OH) Inhibited_AChE Inhibited AChE (Ser-O-P(=O)(R)₂) AChE->Inhibited_AChE Phosphorylation OP Organophosphate (OP) (R)₂P(=O)X OP->Inhibited_AChE Oxime Pyridinium Oxime (Pyr⁺-CH=NOH) Regenerated_AChE Regenerated AChE (Ser-OH) Oxime->Regenerated_AChE Oxime_OP Oxime-OP Adduct (Pyr⁺-CH=NO-P(=O)(R)₂) Inhibited_AChE2 Inhibited AChE Inhibited_AChE2->Regenerated_AChE Nucleophilic Attack

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by pyridinium oximes.

Comparative Performance: The efficacy of oxime reactivators is highly dependent on the specific organophosphate inhibitor. There is no single "universal" reactivator, making comparative data crucial for selecting the appropriate antidote.

Pyridinium SaltStructureReactivation Efficacy vs. SarinReactivation Efficacy vs. VXReactivation Efficacy vs. SomanReactivation Efficacy vs. Tabun
Pralidoxime (2-PAM) Mono-pyridiniumGoodGoodPoorPoor
Obidoxime Bis-pyridiniumGoodGoodPoorGood
HI-6 (Asoxime) Bis-pyridiniumExcellentExcellentGoodPoor

Note: Efficacy ratings are generalized from multiple in-vitro and in-vivo studies. "Poor" indicates negligible reactivation.

Class 2: The Carbamoyl-Containing Pyridiniums - A Study in Contrasting Cholinergic Activity

Here we introduce This compound (DMC-SEP) . A cursory glance at its structure reveals a critical distinction from Class 1 salts: the absence of an oxime group . This makes it incapable of participating in the AChE reactivation mechanism described above.

Instead, the key functional group is the N,N-dimethylcarbamoyl moiety (-(C=O)N(CH₃)₂) attached to the pyridinium nitrogen. The carbamoyl group is a well-established pharmacophore in its own right, most notably as the functional component of reversible AChE inhibitors like Pyridostigmine and Neostigmine. These drugs act by carbamoylating the serine residue in the AChE active site, temporarily inactivating the enzyme.

This presents a fascinating functional dichotomy:

  • Oxime-Pyridiniums: Function as AChE reactivators.

  • Carbamoyl-Containing Compounds: Function as AChE inhibitors.

Therefore, DMC-SEP, if biologically active at AChE, would be expected to act as an inhibitor, not a reactivator. Its specific activity is not documented in public literature, but its structure places it in a mechanistically opposite class to 2-PAM and HI-6.

Furthermore, N-carbamoyl pyridinium structures are integral to redox-based drug delivery systems . In this strategy, a lipophilic dihydropyridine-drug conjugate crosses the blood-brain barrier.[4][5] Once in the brain, it is oxidized to its corresponding pyridinium salt. This charged species is then "locked" in the brain, as it cannot easily diffuse back across the membrane, allowing for sustained local release of the active drug.

Brain-Targeting Redox Delivery System

G cluster_0 Bloodstream cluster_1 Brain BBB Blood-Brain Barrier Carrier_Drug Lipophilic Carrier (Dihydropyridine-Drug) Quat_Salt Charged Pyridinium Salt (Oxidized Carrier-Drug) Carrier_Drug->Quat_Salt Diffusion & Oxidation Quat_Salt->BBB Trapped Drug Released Drug Quat_Salt->Drug Cleavage Carrier Eliminated Carrier Quat_Salt->Carrier Cleavage

Caption: Redox "lock-in" system for brain-specific drug delivery using a pyridinium scaffold.

Class 3: Zwitterionic Sulfobetaines - Engineering Biocompatibility and Surface Properties

The -(CH₂)₂SO₃⁻ group on DMC-SEP makes it a pyridinium sulfobetaine, a type of zwitterionic or "inner salt" compound. This structural feature imparts properties fundamentally different from the simple halide salts of 2-PAM or HI-6.

Polymers and surfaces modified with sulfobetaines are known for their exceptional biocompatibility and antifouling properties .[6] The tightly bound layer of water molecules around the zwitterionic groups creates a physical and energetic barrier that resists protein adsorption and cell adhesion. This has led to their use in:

  • Blood-contacting medical devices

  • Drug delivery nanoparticles

  • Ultrafiltration membranes

While the primary documented use for DMC-SEP is as an industrial hardening agent, likely for photographic materials, its sulfobetaine structure suggests potential for applications where minimizing non-specific biological interactions is critical.[7] In contrast, the simple quaternary ammonium salts (Class 1) can have significant membrane activity and associated cytotoxicity. Other pyridinium sulfobetaines are used commercially as leveling and brightening agents in electroplating, demonstrating their utility in controlling surface chemistry.[8]

Class 4: The Alkyl-Chain Antimicrobials - Membrane Disruption Agents

A fourth major class of pyridinium salts are those with long alkyl chains (e.g., cetylpyridinium chloride), which function as potent antimicrobial agents. Their mechanism relies on the amphipathic nature of the molecule: the positively charged pyridinium headgroup interacts with the negatively charged bacterial membrane, while the lipophilic alkyl tail inserts into and disrupts the lipid bilayer, leading to cell lysis.[9][10]

Efficacy is directly related to the length of the alkyl chain, which governs the molecule's hydrophobicity and surface activity.[9]

Comparative Antimicrobial Activity (MIC) of Pyridinium Salts

Compound ClassKey Structural FeatureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Mechanism of Action
Alkyl-Pyridiniums C₁₂-C₁₆ Alkyl Chain2 - 1616 - 64Membrane Disruption
Substituted Benzyl-Pyridiniums Phenylpropyl Group4 - 3232 - 256Membrane Disruption
Oxime Salts (e.g., 2-PAM) Short, polar substituents>1000>1000No direct antimicrobial action
DMC-SEP Zwitterionic, polar groupsData not availableData not availableNot expected to be a membrane disruptor

MIC (Minimum Inhibitory Concentration) values are representative and vary by specific compound. Data synthesized from multiple sources.[9][11][12]

This comparison clearly shows that the structural features conferring potent antimicrobial activity (i.e., significant lipophilicity) are absent in both the oxime reactivators and a zwitterionic compound like DMC-SEP.

Experimental Methodologies for Performance Validation

To ensure trustworthiness and provide a framework for independent validation, we describe standard protocols for assessing the key functions discussed.

Protocol 1: In Vitro Assay for AChE Reactivation Efficacy

This protocol, based on the Ellman's method, quantifies the ability of an oxime-containing pyridinium salt to reactivate OP-inhibited AChE.

G cluster_0 Assay Preparation cluster_1 Reaction Steps cluster_2 Data Acquisition A 1. Prepare Reagents: AChE Solution OP Inhibitor (e.g., Paraoxon) Test Reactivator (e.g., HI-6) DTNB (Ellman's Reagent) Substrate (ATChI) B 2. Inhibition: Incubate AChE with OP Inhibitor A->B C 3. Reactivation: Add Test Reactivator Incubate for defined time B->C D 4. Measurement: Add DTNB and ATChI Substrate C->D E 5. Read Absorbance: Monitor change at 412 nm (Formation of yellow TNB anion) D->E F 6. Calculate Activity: Determine rate of reaction (ΔAbs/min) E->F

Sources

A Comparative Guide to Alternatives for 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium in the Synthesis of Photographic Sensitizing Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the precise selection of reagents is paramount to achieving desired synthetic outcomes. This guide provides an in-depth technical comparison of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium and its alternatives, specifically in the context of their application as precursors for photographic sensitizing dyes. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed synthetic protocols to inform your selection process.

Introduction: The Critical Role of Spectral Sensitizers in Photography

The heart of traditional photography lies in the light sensitivity of silver halide (AgX) crystals suspended in a gelatin emulsion.[1][2] These crystals are inherently sensitive only to high-energy blue and ultraviolet light.[2] To capture a full-color image, the emulsion must be sensitized to other wavelengths, namely green and red light. This is achieved through the use of spectral sensitizing dyes, which are organic molecules that adsorb to the surface of the silver halide crystals and transfer energy from absorbed light to the crystal, initiating the formation of a latent image.[3]

Cyanine dyes are a prominent class of spectral sensitizers, characterized by two heterocyclic nuclei linked by a polymethine bridge.[4][5] The length of this bridge and the nature of the heterocyclic groups are primary determinants of the dye's absorption spectrum. Pyridinium salts, such as this compound, serve as key precursors for one of the heterocyclic nuclei in certain cyanine dyes.[6] The zwitterionic nature of this particular pyridinium derivative, conferred by the sulfonatoethyl group, can enhance its solubility and interaction with the silver halide surface.

This guide will explore the synthesis and performance of sensitizing dyes derived from this compound and compare them with dyes synthesized from alternative heterocyclic precursors.

Comparative Analysis of Heterocyclic Precursors for Sensitizing Dyes

The choice of the heterocyclic nucleus in a cyanine dye is a critical determinant of its final properties. While pyridinium-based dyes offer certain advantages, other heterocyclic systems are also widely employed, each with its own set of characteristics. The most common alternatives include those based on benzothiazole, benzoxazole, and quinoline.

Heterocyclic Precursor ClassRepresentative StructureKey Features & Performance Aspects
Pyridinium Salts This compound- Generally leads to dyes absorbing in the blue-green to green region of the spectrum. - The carbamoyl and sulfonatoethyl groups can improve solubility and adhesion to the AgX crystal. - Can be susceptible to degradation under certain conditions.
Benzothiazolium Salts 2-Methylbenzothiazole- A workhorse in sensitizing dye synthesis, typically producing robust and stable dyes. - Leads to sensitizers for the green and red portions of the spectrum. - The sulfur atom can influence the dye's interaction with the silver halide surface.
Benzoxazolium Salts 2-Methylbenzoxazole- Similar to benzothiazoles but often result in dyes with absorption spectra shifted to slightly shorter wavelengths. - Can offer advantages in terms of reduced staining of the photographic material.
Quinolinium Salts Quinaldine (2-Methylquinoline) or Lepidine (4-Methylquinoline)- Used to create dyes that absorb at longer wavelengths, making them suitable for red and near-infrared sensitization.[5] - The extended aromatic system of the quinoline ring influences the electronic properties of the dye.
Imidazolium Salts 1,2,3,3-Tetramethyl-3H-indol-1-ium iodide- Can be used to synthesize a wide variety of cyanine dyes with tunable properties. - Often exhibit good thermal stability.[7]

Experimental Performance Data

The following table summarizes typical spectral properties of cyanine dyes derived from different heterocyclic precursors. It is important to note that the final absorption maximum (λmax) is also heavily influenced by the length of the polymethine chain and the other heterocyclic nucleus in the dye molecule.

Dye Class (based on Heterocyclic Precursor)Typical λmax Range (in methanol)Molar Extinction Coefficient (ε) Range (L mol⁻¹ cm⁻¹)Common Applications
Pyridinium-based450 - 550 nm50,000 - 150,000Green sensitization
Benzothiazolium-based550 - 650 nm100,000 - 250,000Green and Red sensitization
Benzoxazolium-based500 - 600 nm80,000 - 200,000Green sensitization
Quinolinium-based600 - 750 nm150,000 - 300,000Red and Near-Infrared sensitization

Experimental Protocols

To provide a practical comparison, we present representative synthetic protocols for a pyridinium-based sensitizing dye and an alternative benzothiazolium-based dye.

Protocol 1: Synthesis of a Symmetric Carbocyanine Dye from a Pyridinium Precursor

This protocol is a general representation of the synthesis of a carbocyanine dye using a pyridinium salt.

Workflow Diagram:

cluster_0 Synthesis of Pyridinium-based Carbocyanine Dye pyridinium 1-Dimethylcarbamoyl-4- (2-sulfonatoethyl)pyridinium heat Reflux pyridinium->heat orthoester Triethyl Orthoformate orthoester->heat pyridine Pyridine (solvent and base) pyridine->heat workup Precipitation & Filtration heat->workup dye Symmetric Carbocyanine Dye workup->dye

Caption: General workflow for the synthesis of a pyridinium-based carbocyanine dye.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (2 equivalents) and triethyl orthoformate (1 equivalent).

  • Add anhydrous pyridine to the flask to serve as both the solvent and a base.

  • Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of the colored dye.

  • After the reaction is complete, cool the mixture to room temperature.

  • The dye product will often precipitate from the solution. If not, the dye can be precipitated by the addition of a non-polar solvent such as diethyl ether.

  • Collect the solid dye by filtration and wash it with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified dye under vacuum.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine is a common choice as it is a good solvent for the reactants and also acts as a base to facilitate the condensation reactions.

  • Triethyl Orthoformate: This reagent serves as the source of the central carbon atom in the trimethine bridge of the carbocyanine dye.

  • Reflux Conditions: The elevated temperature is necessary to drive the condensation reaction to completion.

Protocol 2: Synthesis of a Symmetric Carbocyanine Dye from a Benzothiazolium Precursor

This protocol outlines the synthesis of a common green-sensitizing dye, demonstrating an alternative to the pyridinium-based route.

Workflow Diagram:

cluster_1 Synthesis of Benzothiazolium-based Carbocyanine Dye benzothiazole 2-Methylbenzothiazole heat1 Heat benzothiazole->heat1 alkylating_agent Ethyl Tosylate alkylating_agent->heat1 quaternary_salt 2-Methyl-3-ethylbenzothiazolium Tosylate heat1->quaternary_salt heat2 Reflux quaternary_salt->heat2 orthoester Triethyl Orthoformate orthoester->heat2 pyridine Pyridine (solvent and base) pyridine->heat2 workup Crystallization heat2->workup dye Thiacarbocyanine Dye workup->dye

Caption: Workflow for the synthesis of a benzothiazolium-based carbocyanine dye.

Step-by-Step Methodology:

  • Quaternization: In a round-bottom flask, combine 2-methylbenzothiazole (1 equivalent) and ethyl tosylate (1.1 equivalents). Heat the mixture at 100-120 °C for several hours until the reaction solidifies, indicating the formation of the quaternary salt, 2-methyl-3-ethylbenzothiazolium tosylate.

  • Dye Formation: To the flask containing the quaternary salt, add a second equivalent of the salt and triethyl orthoformate (1 equivalent).

  • Add anhydrous pyridine as a solvent and base.

  • Heat the mixture to reflux for 30-60 minutes. A deep color should develop, indicating the formation of the dye.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the dye.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Recrystallize the dye from ethanol to obtain a purified product.

Causality Behind Experimental Choices:

  • Quaternization Step: The nitrogen atom in the benzothiazole ring must be alkylated to form the quaternary salt. This activates the methyl group for the subsequent condensation reaction.

  • Ethyl Tosylate: A common and effective alkylating agent for this purpose.

  • Pyridine: As in the previous protocol, it serves as a high-boiling solvent and a base to promote the reaction.

Concluding Remarks for the Practicing Scientist

The selection of a heterocyclic precursor for the synthesis of photographic sensitizing dyes is a critical decision that impacts the final properties of the dye and, consequently, the photographic material.

  • This compound and related compounds are valuable for creating sensitizers in the green region of the spectrum, with functional groups that can enhance solubility and interaction with the silver halide grain.

  • Alternatives such as benzothiazolium, benzoxazolium, and quinolinium salts offer access to a broader range of sensitization wavelengths, from green to the near-infrared. These alternatives are often used to produce highly stable and efficient dyes that have become industry standards.

The choice between these precursors will depend on the specific requirements of the application, including the desired sensitization wavelength, the required stability of the dye, and the synthetic feasibility. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision in your research and development endeavors.

References

Sources

comparative analysis of carbamoyl pyridinium hardening agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Carbamoyl Pyridinium Hardening Agents for Advanced Polymer Systems

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of carbamoyl pyridinium-based hardening agents against traditional curing systems for thermosetting polymers, with a primary focus on epoxy resins. Tailored for researchers, scientists, and professionals in materials science and drug development, this document delves into the chemical mechanisms, performance metrics, and practical applications of these agents, supported by established experimental protocols.

Introduction: The Evolving Landscape of Curing Agents

The performance of a thermosetting polymer, such as an epoxy resin, is fundamentally dictated by the chemistry of its curing agent, or hardener. Traditional hardeners, including amines, polyamides, and anhydrides, have been the cornerstone of the industry, offering a wide range of properties. However, the quest for advanced materials with unique characteristics—such as rapid, on-demand curing and enhanced thermal stability—has driven research into novel catalytic systems.

Carbamoyl pyridinium salts are a class of organic compounds recognized for their reactivity.[1] While their application as fast-acting hardeners for gelatin in photographic materials is well-documented, their potential in broader polymer chemistry is an area of active exploration.[2] In epoxy systems, pyridinium compounds and their derivatives typically function as catalysts or accelerators, influencing the curing kinetics and final properties of the polymer network.[3][4] This guide will analyze a hypothetical carbamoyl pyridinium-catalyzed epoxy system in comparison to established hardener technologies.

Alternative Hardener Classes:

  • Aliphatic Amines: Known for their room-temperature cure capabilities and good mechanical properties.[5]

  • Aromatic Amines: Offer enhanced thermal and chemical resistance compared to their aliphatic counterparts, but typically require elevated curing temperatures.[5]

  • Polyamides: Provide flexibility, toughness, and improved water resistance, making them suitable for adhesives and coatings.[5][6]

  • Anhydrides: Valued for their exceptional thermal stability and excellent dielectric properties, crucial for high-performance electronics and aerospace applications.[6]

The Curing Reaction: A Mechanistic Overview

The cross-linking process, or curing, transforms liquid epoxy resin into a rigid, three-dimensional network. The mechanism of this transformation varies significantly with the type of hardener used.

Traditional Amine Curing

Primary and secondary amines cure epoxy resins through a nucleophilic addition reaction. The active hydrogen on the amine's nitrogen atom attacks the electrophilic carbon of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new secondary or tertiary amine. This process continues until a dense polymer network is formed.[5]

Catalytic Curing with Pyridinium Systems

In a carbamoyl pyridinium-catalyzed system, the pyridinium salt acts as an initiator or accelerator for the epoxy homopolymerization (the reaction of epoxy groups with each other) or the epoxy-hydroxyl reaction. The mechanism is believed to involve the pyridinium cation acting as a Lewis acid, activating the epoxy ring and making it more susceptible to nucleophilic attack by another epoxy group's oxygen or a hydroxyl group present in the resin. This catalytic action can significantly increase the reaction rate.[7]

G cluster_0 Epoxy-Amine Addition (Traditional) cluster_1 Pyridinium-Catalyzed Homopolymerization Epoxy_Group Epoxy Ring (Electrophile) Transition_State Nucleophilic Attack & Ring Opening Epoxy_Group->Transition_State Amine_H Primary/Secondary Amine (Nucleophile with Active H) Amine_H->Transition_State Cured_Network Cross-linked Polymer (-OH Formation) Transition_State->Cured_Network Pyridinium Carbamoyl Pyridinium Cation (Catalyst) Activated_Epoxy Activated Epoxy Complex (More Electrophilic) Pyridinium->Activated_Epoxy Epoxy_1 Epoxy Ring 1 Epoxy_1->Activated_Epoxy Polymer_Chain Polyether Network (Homopolymerization) Activated_Epoxy->Polymer_Chain Epoxy_2 Epoxy Ring 2 (Nucleophile) Epoxy_2->Polymer_Chain Chain Propagation

Figure 1: Simplified reaction pathways for traditional amine curing versus pyridinium-catalyzed epoxy homopolymerization.

Comparative Performance Data

The choice of a hardening agent is a critical decision that balances processing requirements with end-use performance. The following table summarizes the typical performance characteristics of different hardener classes. The data for the carbamoyl pyridinium system is extrapolated based on its expected catalytic function.

Performance MetricAliphatic AminesAromatic AminesPolyamidesAnhydridesCarbamoyl Pyridinium (Catalyzed System)
Cure Schedule Room Temp to Moderate HeatElevated Heat RequiredRoom Temp to Moderate HeatHigh Heat + Post-CureTunable (Potentially very fast with heat)
Pot Life Short (minutes to hours)Long (hours to days)Moderate to LongVery Long (days to months)Very Short (seconds to minutes) once activated
Hardness (Shore D) 80 - 9085 - 9570 - 8585 - 9585 - 95 (Potentially high)
Tg (°C) 60 - 120°C120 - 220°C40 - 100°C150 - 250°C+150 - 220°C (Potentially high)
Flexibility BrittleVery BrittleGood to ExcellentBrittleBrittle
Chemical Resistance GoodExcellentGoodExcellentExcellent
Key Advantage Room Temperature CureHigh Thermal/Chemical Resist.Flexibility & AdhesionHighest Thermal StabilityRapid, "Cure-on-Demand"
Key Disadvantage Handling Safety (irritant)High Cure TemperatureLower Thermal ResistanceBrittleness, Moisture SensitiveVery Short Working Time

Standardized Experimental Protocols for Hardener Evaluation

To ensure the trustworthiness and reproducibility of comparative data, standardized testing methodologies are essential. The following protocols are based on ASTM International standards.[8]

General Sample Preparation and Curing
  • Component Conditioning: Bring the epoxy resin and hardener to a standard temperature (e.g., 25°C) for at least 24 hours.

  • Mixing: Accurately weigh the resin and hardener according to the manufacturer's specified mix ratio. Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the mixed system into appropriate molds for the required tests (e.g., "dog bone" shape for tensile tests, rectangular bars for HDT).

  • Curing: Transfer the molds to an oven or leave at ambient conditions according to the specified cure schedule. For optimal results, a two-week cure at room temperature (around 22°C) is often used as a baseline for full property development.[8] A post-cure at elevated temperatures may be required for high-performance systems.[9]

Figure 2: Standardized workflow for the preparation and testing of cured epoxy specimens.

Key Performance Tests
  • Hardness (ASTM D2240):

    • Place the cured specimen on a flat, hard surface.

    • Use a Shore D durometer, pressing the indenter firmly and evenly onto the surface.

    • Record the reading within one second of firm contact.

    • Take at least five readings at different locations and report the average.[8][10]

  • Tensile Strength (ASTM D638):

    • Secure the "dog bone" shaped specimen into the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of separation (e.g., 0.2 in/min) until the specimen fractures.[9][10]

    • The machine records the maximum stress endured before failure, which is the tensile strength (reported in PSI or MPa).

  • Heat Deflection Temperature (HDT) (ASTM D648):

    • Place a rectangular bar specimen on two supports in a temperature-controlled oil bath.

    • Apply a constant load (e.g., 264 psi) to the center of the bar.

    • Increase the oil temperature at a uniform rate (e.g., 2°C/min).

    • The HDT is the temperature at which the bar deflects by a specified distance (e.g., 0.1 inch).[8]

  • Cure Kinetics (Differential Scanning Calorimetry - DSC):

    • Place a small, uncured sample into a DSC pan.

    • Heat the sample at a constant rate and measure the heat flow.

    • The exothermic peak in the resulting thermogram represents the curing reaction, providing data on the onset temperature, peak temperature, and total heat of reaction, which are indicative of the cure rate.[11]

Logical Framework for Hardener Selection

Choosing the right hardening agent requires a systematic evaluation of application demands against material properties. The following framework illustrates a typical decision-making process for a formulation scientist.

G start Define Application Requirements q_temp High Temp Resistance (>150°C)? start->q_temp q_speed Rapid Cure Needed? q_temp->q_speed No res_anhydride Select Anhydride or Aromatic Amine q_temp->res_anhydride Yes q_flex Flexibility/Impact Strength Critical? q_speed->q_flex No res_catalytic Select Carbamoyl Pyridinium (Catalyzed System) q_speed->res_catalytic Yes q_process Room Temp Cure Required? q_flex->q_process No res_polyamide Select Polyamide q_flex->res_polyamide Yes res_aliphatic Select Aliphatic Amine q_process->res_aliphatic Yes end Final Formulation q_process->end No res_anhydride->end res_catalytic->end res_polyamide->end res_aliphatic->end

Figure 3: Decision tree for selecting an appropriate epoxy hardening agent based on key performance requirements.

Conclusion

The selection of a hardening agent is a critical determinant of the final properties and processability of an epoxy system. While traditional hardeners like amines, polyamides, and anhydrides offer a robust and well-understood spectrum of performance characteristics, emerging technologies centered on catalytic agents such as carbamoyl pyridinium salts present exciting possibilities.

Carbamoyl pyridinium-catalyzed systems hold the potential for extremely rapid, on-demand curing, which could revolutionize applications in high-throughput manufacturing, field repairs, and advanced adhesives. However, this reactivity comes with the challenge of a very short pot life, requiring specialized processing equipment like dual-component injection systems.[6] In contrast, anhydride and aromatic amine systems will continue to dominate applications requiring maximum thermal and chemical stability, such as in the aerospace and electronics sectors.[6] Polyamides remain the choice for applications where flexibility and toughness are paramount.

Ultimately, the optimal hardener is defined by the specific balance of performance, processing, and cost required by the end application. This guide provides the foundational knowledge and experimental framework necessary for researchers and developers to make informed decisions in this complex and evolving field.

References

  • Emerald Publishing. (2004, October 1). Performance evaluation of different hardener for epoxy resin. Retrieved from Emerald Insight: [Link]

  • SPE Automotive Division. EVALUATION OF EPOXY RESINS FOR UNDER-THE-HOOD APPLICATIONS. Retrieved from SPE Automotive Composites Conference & Expo: [Link]

  • Polymer Properties Database. (n.d.). The Impact of Hardener Type on Epoxy Performance. Retrieved from Prospector: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from PubMed Central: [Link]

  • European Patent Office. (n.d.). Process for preparing carbamoyl pyridinium compounds - EP 0692473 A1. Retrieved from EPO: [Link]

  • Epoxyworks. (n.d.). Testing Epoxy to Determine Physical Properties. Retrieved from Epoxyworks: [Link]

  • California Department of Transportation. (n.d.). METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS AND SEALANTS. Retrieved from Caltrans: [Link]

  • Wiley Online Library. (n.d.). Development and performance evaluation of epoxy resin system for repairing agent. Retrieved from Wiley Online Library: [Link]

  • ResearchGate. (2025, August 8). Performance evaluation of different hardener for epoxy resin. Retrieved from ResearchGate: [Link]

  • Google Patents. (n.d.). CN103930460B - The curing agent with pyridine groups for epoxy resin.
  • Google Patents. (n.d.). US4429158A - Polyamine compounds and their use as curing agents for epoxy resins.
  • ASTM International. (2017). ASTM D4142-89(2017) - Standard Guide for Testing Epoxy Resins. Retrieved from ASTM: [Link]

  • California Department of Transportation. (n.d.). METHOD FOR TESTING EPOXY RESIN ADHESIVE, BINDERS, AND SEALANTS. Retrieved from Caltrans: [Link]

  • Master Bond. (n.d.). Epoxy Adhesive Test Measurement Guide. Retrieved from Master Bond: [Link]

  • Royal Society of Chemistry. (n.d.). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from RSC Publishing: [Link]

  • Google Patents. (n.d.). NEW CURING AGENTS/ACCELERATORS FOR EPOXY RESINS, CURABLE COMPOSITIONS AND PROCESSES.
  • ACS Publications. (n.d.). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. Retrieved from The Journal of Organic Chemistry: [Link]

  • NOVA Research Portal. (2018, February 7). Pyridinium salts: From synthesis to reactivity and applications. Retrieved from NOVA University Lisbon: [Link]

  • PTM&W Industries, Inc. (n.d.). POLY-CURE 1000®: A Superior MOCA Alternative for High-Performance Urethanes. Retrieved from PTM&W: [Link]

  • Google Patents. (n.d.). EP0626948B1 - New curing agents/accelerators for epoxy resins, curable compositions and processes.
  • National Center for Biotechnology Information. (n.d.). Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Retrieved from PubMed Central: [Link]

  • ResearchGate. (2015, March 8). Which is the alternative of pyridine as a base?. Retrieved from ResearchGate: [Link]

  • Wikipedia. (n.d.). Pyridinium. Retrieved from Wikipedia: [Link]

  • ChemRxiv. (n.d.). Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization. Retrieved from ChemRxiv: [Link]

  • ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from ThreeBond: [Link]

  • Iowa State University. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr. Retrieved from Iowa State University Digital Repository: [Link]

  • PubMed. (n.d.). Quaternary pyridinium salts: a review. Retrieved from PubMed: [Link]

  • Organic Mechanisms Online. (n.d.). Aromatic- pyridines- reduction of pyridinium salts. Retrieved from Organic Mechanisms Online: [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from MDPI: [Link]

Sources

A Comprehensive Guide to the Purity Validation of Synthesized 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide offers a deep dive into the purity validation of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a zwitterionic pyridinium salt with emerging applications. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical framework for understanding the nuances of purity assessment for this specific molecule and to objectively compare the methodologies against those for relevant alternatives.

Understanding the Molecule: A Zwitterionic Pyridinium Sulfobetaine

This compound, with the chemical formula C₁₀H₁₄N₂O₄S and a molecular weight of 258.3 g/mol , is a sulfobetaine.[1] These inner salts are characterized by the presence of both a cationic and an anionic center within the same molecule.[2] In this case, the permanent positive charge resides on the quaternary nitrogen of the pyridinium ring, while the negative charge is on the sulfonate group. This zwitterionic nature governs its physical and chemical properties, including its solubility, polarity, and chromatographic behavior, making purity validation a non-trivial task.

The synthesis of similar pyridinium sulfobetaines often involves the reaction of a pyridine derivative with a sultone or a related sulfonating agent.[3][4][5][6] Potential impurities can therefore include unreacted starting materials, by-products from side reactions, and residual solvents. A thorough purity analysis is crucial to eliminate any confounding variables in downstream applications.

A Multi-Pronged Approach to Purity Validation

No single analytical technique is sufficient to definitively declare the purity of a synthesized compound. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. A high-purity sample should exhibit clean, well-resolved peaks corresponding to the protons on the pyridinium ring, the ethylsulfonate chain, and the dimethylcarbamoyl group. The integration of these peaks should correspond to the number of protons in each group. The presence of unexpected signals can indicate impurities.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, this provides another layer of structural confirmation. The chemical shifts of the carbons in the pyridinium ring are particularly diagnostic.[7][8]

Experimental Protocol: NMR Data Acquisition [9]

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), containing a known amount of an internal standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the internal standard. Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both spectra.

Data Presentation: Expected NMR Chemical Shifts

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Pyridinium Ring Protons8.0 - 9.5125 - 150
N-CH₂ (ethyl)~4.8~60
S-CH₂ (ethyl)~3.5~50
N(CH₃)₂~3.1~37
C=O (carbamoyl)-~165

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based purity validation.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is a cornerstone of purity determination, offering high-resolution separation of the target compound from its impurities.[10] For a polar, zwitterionic compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is often more effective than a standard reversed-phase C18 column.[11][12]

Method Development Considerations

  • Stationary Phase: A column with both reversed-phase and ion-exchange characteristics can provide excellent retention and separation of polar and charged analytes.[12]

  • Mobile Phase: An aqueous-organic mobile phase, often with a buffer to control pH and an appropriate salt to mediate ionic interactions, is typically used. The choice of acid in the mobile phase can significantly affect the retention of basic compounds like pyridinium salts.[11]

  • Detection: UV detection is suitable due to the aromatic pyridinium ring. The wavelength of maximum absorbance should be determined for optimal sensitivity.

Experimental Protocol: A Proposed RP-HPLC Method [10][13][14]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A mixed-mode or HILIC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at pH 3).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan (likely around 260 nm).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity checks.

  • Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation: Hypothetical HPLC Purity Data

Method Column Purity (%) Major Impurity (retention time)
RP-HPLCMixed-Mode99.5Starting Pyridine Derivative (3.2 min)
HILICAmide-based99.6Unidentified polar impurity (4.5 min)
Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and charged molecules like pyridinium salts.[15][16]

Expected Fragmentation

In ESI-MS, the compound should be detected as its molecular ion [M+H]⁺ or [M-H]⁻, or as the zwitterion itself. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information.

Visualization: Purity Validation Workflow

Purity_Validation cluster_techniques Analytical Techniques cluster_results Purity & Identity Confirmation Synthesized_Compound Synthesized 1-Dimethylcarbamoyl- 4-(2-sulfonatoethyl)pyridinium NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR HPLC HPLC (Mixed-Mode/HILIC) Synthesized_Compound->HPLC MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS EA Elemental Analysis Synthesized_Compound->EA Structure Structural Confirmation NMR->Structure Purity_Quant Quantitative Purity HPLC->Purity_Quant MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Elemental_Comp Elemental Composition EA->Elemental_Comp Final_Purity Final Purity Assessment Structure->Final_Purity Purity_Quant->Final_Purity MW_Confirm->Final_Purity Elemental_Comp->Final_Purity

Caption: A multi-technique workflow for purity validation.

Elemental Analysis: The Compositional Verifier

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula.

Theoretical Composition for C₁₀H₁₄N₂O₄S:

  • Carbon (C): 46.50%

  • Hydrogen (H): 5.46%

  • Nitrogen (N): 10.84%

  • Sulfur (S): 12.41%

A significant deviation between the experimental and theoretical values suggests the presence of impurities.

Experimental Protocol: Elemental Analysis [17][18]

  • Sample Preparation: A small, accurately weighed amount of the dried, pure compound is required.

  • Instrumentation: A CHNS elemental analyzer is used. The instrument combusts the sample at a high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Analysis: The instrument software calculates the percentage of each element.

Comparative Analysis: Positioning Against Alternatives

The choice of a chemical reagent is often dictated by its performance in a specific application. Here, we compare this compound with a common alternative class of zwitterionic compounds: imidazolium-based sulfobetaines.

Comparison with Imidazolium-Based Sulfobetaines

Imidazolium-based ionic liquids and zwitterions are widely studied for various applications.[19] A key difference lies in the aromaticity and stability of the cationic headgroup. The pyridinium ring is generally more aromatic than the imidazolium ring, which can influence its thermal and chemical stability.[20]

Property This compound Typical Imidazolium-Based Sulfobetaine
Cationic Headgroup PyridiniumImidazolium
Thermal Stability Generally high due to pyridinium aromaticity.[20]Can be lower, with decomposition pathways involving the acidic proton on the imidazolium ring.
Toxicity Pyridinium-based ionic liquids have been reported to exhibit higher toxicity than imidazolium counterparts in some studies.[21][22]Generally considered to have lower toxicity, though this is highly dependent on the specific structure.[22]
Antimicrobial Activity Can exhibit significant antimicrobial activity, which may be desirable or undesirable depending on the application.[22]Also known for antimicrobial properties, with activity often increasing with the length of the alkyl chain.[22]
Purity Validation Similar multi-technique approach is required.Similar analytical techniques (NMR, HPLC, MS, EA) are employed.

Functional Alternatives in Specific Applications

The term "alternative" is context-dependent.

  • As Buffers: While not a classical buffer, its zwitterionic nature might find use in specific biochemical systems. Alternatives in this context would be the well-established "Good's buffers" like HEPES, MOPS, and PIPES, which are selected based on their pKa and compatibility with the biological system.

  • In Chemical Synthesis: As a reagent or catalyst, alternatives would be other pyridinium salts or ionic liquids with different substitution patterns, or entirely different classes of catalysts (e.g., phosphonium or ammonium salts), depending on the specific reaction.

Conclusion: A Commitment to Scientific Rigor

The validation of purity for a synthesized compound like this compound is a critical exercise in scientific diligence. A combination of NMR, HPLC, mass spectrometry, and elemental analysis provides a comprehensive and trustworthy assessment of both identity and purity. While alternatives such as imidazolium-based sulfobetaines exist and may be preferable in certain contexts due to factors like toxicity, the choice of compound should always be guided by a thorough understanding of its properties, confirmed by rigorous analytical validation. This commitment to purity is fundamental to the integrity of research and the successful development of new technologies and therapeutics.

References

  • CN102161639A - Method for synthesizing pyridinium hydroxy propyl sulfobetaine.
  • A kind of synthetic method of pyridinium hydroxy propyl sulfobetaine.
  • CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine.
  • Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. ResearchGate. [Link]

  • Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. PubMed. [Link]

  • Stoichiometry: Elemental Analysis. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only?. ResearchGate. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PMC - NIH. [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • 3.2 Determination of Chemical Formulas C H N. [Link]

  • Can the molecular formula be determined from an elemental analysis?. Quora. [Link]

  • Comparative Evaluation of [Imidazolium][Tf2N] and [Pyridinium][Tf2N] Ionic Liquids for the Liquid-liquid Extraction of Aromatics. [Link]

  • Zwitterion. Wikipedia. [Link]

  • Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry. [Link]

  • Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. PMC - NIH. [Link]

  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • (PDF) ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine. ResearchGate. [Link]

  • Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry (RSC Publishing). [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. PubMed. [Link]

  • 1H and 13C NMR spectral data of p-nitrobenzenesulfonamides and dansylsulfonamides derived from N-alkylated o-(purinemethyl)anilines. PubMed. [Link]

  • 1,4-Dimethyl-pyridinium cation - Optional[13C NMR]. SpectraBase. [Link]

  • Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds. PubMed. [Link]

Sources

Performance Under Pressure: A Comparative Analysis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical synthesis, the quest for efficient, robust, and selective catalysts is paramount. Pyridinium-based zwitterionic compounds, particularly those functionalized for specific tasks, have emerged as a promising class of catalysts. This guide provides a comprehensive performance comparison of the 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium catalyst, a molecule of significant interest due to its unique combination of a carbamoyl group, a sulfonate group, and a pyridinium core.

While direct experimental data on this specific zwitterion is emerging, its catalytic capabilities can be expertly inferred and compared to established alternatives by dissecting the roles of its constituent functional groups. This guide will delve into the anticipated performance of our target catalyst by analyzing robust data from closely related sulfonatoethyl pyridinium and N-carbamoyl pyridinium analogues. We will explore their efficacy in acid-catalyzed reactions and radical-mediated transformations, providing a holistic view for researchers, scientists, and drug development professionals.

The Architectural Advantage: Unpacking the this compound Structure

The catalytic prowess of this compound stems from its zwitterionic nature and the strategic placement of its functional groups.

  • The Pyridinium Core: The positively charged pyridinium ring acts as an electron sink, influencing the reactivity of its substituents and providing a scaffold for various catalytic applications.[1]

  • The Sulfonate Group (-SO₃⁻): This moiety imparts strong Brønsted acidity, making the catalyst a promising candidate for a range of acid-catalyzed reactions. The presence of the sulfonate group also enhances polarity and can influence solubility, potentially enabling its use in aqueous or biphasic systems.[2][3]

  • The Dimethylcarbamoyl Group (-CON(CH₃)₂): The N-carbamoyl group is a known precursor for radical generation under photoredox conditions.[4][5] This functionality opens the door to a diverse array of synthetic transformations involving radical intermediates.

This unique combination suggests a dual-mode catalytic potential, capable of mediating both ionic and radical pathways.

Performance in Acid Catalysis: A Comparative Look at Sulfonic Acid-Functionalized Pyridinium Ionic Liquids

To predict the acid catalytic performance of this compound, we can draw parallels with well-studied N-alkane-sulfonic acid pyridinium salts. These compounds have demonstrated significant efficacy in various acid-catalyzed reactions.

A key performance indicator for Brønsted acidic catalysts is their acidity, often quantified by the Hammett acidity function (H₀). A more negative H₀ value indicates stronger acidity. Research on N-propane-sulfonic acid pyridinium ([PSPy]) salts has shown that their acidity is significantly influenced by the counter-anion.[3][6]

Table 1: Comparison of Hammett Acidity (H₀) for N-propane-sulfonic acid pyridinium ([PSPy]) Catalysts with Different Anions [3][6]

CatalystAnionHammett Acidity (H₀) at 110°C
[PSPy][BF₄]Tetrafluoroborate-3.6
[PSPy][HSO₄]Hydrogen sulfate-2.8
[PSPy][pTSA]p-Toluenesulfonate-2.1
[PSPy][H₂PO₄]Dihydrogen phosphate-1.5

This data clearly demonstrates that the choice of anion plays a crucial role in tuning the Brønsted acidity of these catalysts. For our target zwitterionic molecule, the intramolecular sulfonate group acts as the "anion," and its acidity will be an inherent property of the molecule's structure.

Experimental Protocol: Synthesis of a Representative Sulfonic Acid-Functionalized Pyridinium Catalyst

The synthesis of N-alkane-sulfonic acid pyridinium salts is a straightforward process, typically involving the alkylation of pyridine with a sultone.

Step-by-Step Synthesis of N-propane-sulfonic acid pyridinium ([PSPy])

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1 equivalent) in an appropriate solvent (e.g., toluene).

  • Addition of Alkylating Agent: Add 1,3-propanesultone (1 equivalent) dropwise to the pyridine solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The zwitterionic product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with the reaction solvent, and dry under vacuum.

Synthesis_of_PSPy Pyridine Pyridine Reaction Reflux in Toluene, 24h Pyridine->Reaction + Propanesultone 1,3-Propanesultone Propanesultone->Reaction + PSPy N-propane-sulfonic acid pyridinium ([PSPy]) Reaction->PSPy

Caption: Synthetic scheme for N-propane-sulfonic acid pyridinium ([PSPy]).

Performance Data in Catalytic Conversion

A novel pyridinium propyl sulfonic acid ionic liquid, [PSna][HSO₄], has been shown to be a highly effective catalyst for the conversion of furfuryl alcohol to ethyl levulinate.[2]

Table 2: Performance of [PSna][HSO₄] in the Conversion of Furfuryl Alcohol to Ethyl Levulinate [2]

CatalystReaction Time (h)Temperature (°C)Furfuryl Alcohol Conversion (%)Ethyl Levulinate Yield (%)
[PSna][HSO₄]211097.7996.10

The high conversion and yield highlight the potential of sulfonic acid-functionalized pyridinium catalysts in biomass conversion. The zwitterionic nature of this compound is expected to exhibit similar or potentially enhanced activity due to the close proximity of the acidic and basic sites within the same molecule.

Performance in Radical Chemistry: The Role of the N-Carbamoyl Group

The N-carbamoyl functionality in our target molecule suggests its utility as a radical precursor under photoredox conditions. N-functionalized pyridinium salts have gained significant attention for their ability to generate radicals for C-H functionalization and other transformations.[4][5]

The general mechanism involves the single-electron reduction of the pyridinium salt to form a pyridinyl radical, which can then fragment to generate the desired radical species.

Experimental Workflow: Site-Selective C-H Acylation using N-Substituted Pyridinium Salts

A compelling example of the utility of N-substituted pyridinium salts is the site-selective C-H acylation of pyridines.[5] By choosing the appropriate N-substituent, the acylation can be directed to either the C2 or C4 position of the pyridine ring.

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Aldehyde Aldehyde Acyl_Radical Acyl Radical Aldehyde->Acyl_Radical HAT Pyridinium N-Methoxy or N-Aminopyridinium Salt Pyridinium->Acyl_Radical HAT Photocatalyst Photocatalyst (e.g., Ir(ppy)₃) Photocatalyst->Acyl_Radical SET Light Visible Light (Blue LEDs) Light->Photocatalyst Solvent Solvent (e.g., DMF) C2_Acylated C2-Acylated Pyridine Acyl_Radical->C2_Acylated Addition to N-Methoxypyridinium C4_Acylated C4-Acylated Pyridine Acyl_Radical->C4_Acylated Addition to N-Aminopyridinium

Caption: General workflow for photocatalytic site-selective C-H acylation of pyridinium salts.

Step-by-Step Protocol for Photocatalytic C-H Acylation

  • Reaction Setup: To an oven-dried vial, add the N-substituted pyridinium salt (1 equivalent), the aldehyde (2 equivalents), and the photocatalyst (e.g., 1-5 mol%).

  • Solvent Addition: Add the appropriate degassed solvent (e.g., DMF) and stir the mixture.

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for the specified time (e.g., 12-24 hours).

  • Workup: After the reaction is complete, quench the reaction and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

The ability to control the regioselectivity based on the N-substituent is a significant advantage. The N-dimethylcarbamoyl group in our target catalyst is expected to behave similarly to other N-acyl groups, making it a viable precursor for generating acyl radicals.

Comparative Summary and Future Outlook

Based on the analysis of its constituent functional groups, this compound is poised to be a versatile, dual-mode catalyst.

Table 3: Predicted Performance Comparison of Pyridinium Catalysts

CatalystPredicted Catalytic ModeKey Performance AttributesPotential Applications
This compound Dual (Acid & Radical) Brønsted Acidity (from -SO₃⁻), Radical Precursor (from -CONMe₂), Zwitterionic, Water-Soluble Esterification, Hydrolysis, Condensation Reactions, C-H Functionalization, Polymerization
N-propane-sulfonic acid pyridiniumAcidTunable Brønsted Acidity, High thermal stabilityBiomass conversion, Esterification, Friedel-Crafts reactions
N-alkoxy/amino Pyridinium SaltsRadicalSite-selective radical generation, Mild reaction conditionsLate-stage functionalization, Synthesis of complex molecules

The true potential of this compound will be fully realized through rigorous experimental validation. Future studies should focus on:

  • Quantitative Acidity Measurement: Determining the Hammett acidity function (H₀) to precisely quantify its Brønsted acidity.

  • Catalytic Screening: Evaluating its performance in a range of acid-catalyzed reactions and comparing it against established catalysts.

  • Photoredox Potential: Investigating its ability to act as a radical precursor under various photoredox conditions.

  • Recyclability and Stability: Assessing its robustness and potential for reuse, key factors for sustainable chemical processes.

References

  • Catalytic photochemical enantioselective α-alkylation with pyridinium salts. PubMed Central. [Link]

  • Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate. PubMed Central. [Link]

  • The sulfonic acid-functionalized ionic liquids with pyridinium cations: Acidities and their acidity–catalytic activity relationships. ResearchGate. [Link]

  • The Role of Pyridinium Salts in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Institutes of Health. [Link]

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed Central. [Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. ACS Publications. [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Publications. [Link]

  • Polyoxometalate Dicationic Ionic Liquids as Catalyst for Extractive Coupled Catalytic Oxidative Desulfurization. MDPI. [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]

  • Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. RSC Publishing. [Link]

  • Photoredox Catalyzed [3 + 2]-Annulation Reaction of Pyridinium 1,4-Zwitterionic Thiolates with Alkenes: Synthesis of Dihydrothiophenes. PubMed. [Link]

  • The sulfonic acid-functionalized ionic liquids with pyridinium cations: Acidities and their acidity-catalytic activity relationships. Beijing Institute of Technology. [Link]

  • Unveiling dual catalysis enhancement of a pyridinium-containing Zn(ii) coordination polymer in aerobic photooxidation of organic substrates and selective photoreduction of CO2. RSC Publishing. [Link]

  • A Comparative Study on Photocatalytic Degradation of Pyridinium – Based Ionic Liquid by TiO2 and ZnO in Aqueous Solution. ResearchGate. [Link]

  • Formation of Taste-Active Pyridinium Betaine Derivatives Is Promoted in Thermally Treated Oil-in-Water Emulsions and Alkaline pH. PubMed. [Link]

  • (PDF) Synthesis of Pyridinium – indan-1,3-dion-2-ide Betaine Dyes and Use as Indicators of Carboxylic Acids' Polarity. ResearchGate. [Link]

  • (PDF) A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. ResearchGate. [Link]

  • A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. PubMed. [Link]

  • Pyridinium 1,4-zwitterionic thiolates as a useful class of sulfur-containing synthons: application to the synthesis of 2,5-dihydro-1,4,5-thiadiazepines. PubMed. [Link]

  • Application of Pyridinium 1,4-Zwitterionic Thiolates: Synthesis of Benzopyridothiazepines and Benzothiophenes. PubMed. [Link]

  • Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds. PubMed. [Link]

  • Pyridinium 1,4-zwitterionic thiolates as a useful class of sulfur-containing synthons: application to the synthesis of … OUCI. [Link]

Sources

The Zwitterionic Advantage: A Comparative Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium in Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation and drug development, the pursuit of reagents that enhance solubility, reduce non-specific interactions, and improve the overall performance of biomolecules is relentless. Among the arsenal of chemical tools available, zwitterionic compounds have emerged as a compelling class of molecules. This guide provides an in-depth technical comparison of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a zwitterionic pyridinium salt, against conventional alternatives, supported by experimental insights and methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to leverage the unique advantages of this reagent.

The Challenge of Non-Specific Binding and Solubility in Biological Systems

A persistent hurdle in the development of diagnostics, therapeutics, and research reagents is the non-specific adsorption of biomolecules to surfaces and other proteins. This phenomenon, driven by hydrophobic and electrostatic interactions, can lead to high background signals in assays, reduced sensitivity, and inaccurate quantification.[1][2][3] Similarly, maintaining the aqueous solubility of peptides and proteins upon modification is crucial for their biological activity and formulation. Traditional methods to mitigate these issues, such as the use of polyethylene glycol (PEG) linkers, have been widely adopted.[4][5] However, the "PEG dilemma," which includes potential immunogenicity and the presence of pre-existing anti-PEG antibodies in a significant portion of the population, has prompted the exploration of alternative strategies.[4][6]

Introducing this compound: A Zwitterionic Solution

This compound is a small molecule that possesses both a positive (quaternary ammonium) and a negative (sulfonate) charge, rendering it electrically neutral over a wide pH range. This zwitterionic nature is the cornerstone of its advantageous properties in biological applications.

Core Advantages:

  • Exceptional Resistance to Non-Specific Binding: The tightly bound hydration layer around the zwitterionic structure creates a physical and energetic barrier, significantly reducing the non-specific adsorption of proteins and other biomolecules.[7] This "antifouling" property is critical for developing sensitive and reliable immunoassays and biosensors.

  • Enhanced Aqueous Solubility: The high polarity of the sulfobetaine group can improve the water solubility of conjugated peptides, proteins, and small molecule drugs.[8][9][10] This is particularly beneficial for hydrophobic molecules that are prone to aggregation.

  • Biocompatibility: Zwitterionic materials are known for their excellent biocompatibility, making them suitable for in vivo applications.

Comparative Performance Analysis: Zwitterionic Pyridinium vs. Conventional Reagents

While direct head-to-head studies on this compound are emerging, the broader class of zwitterionic sulfobetaines, particularly poly(sulfobetaine methacrylate) (pSBMA), has been extensively compared to PEG, the industry standard. These studies provide a strong rationale for the advantages of zwitterionic modification.

One compelling study compared the performance of pSBMA and PEG coatings on wearable biosensors for capturing a disease biomarker from biological tissue. The results demonstrated that the pSBMA-coated devices exhibited a significantly higher capture efficiency, with a more than two-fold increase in signal, and a superior signal-to-noise ratio compared to their PEG-coated counterparts.[11] This suggests that the zwitterionic surface not only resists non-specific binding but also presents the capture antibody in a more favorable orientation for antigen binding.

FeatureZwitterionic Sulfobetaines (e.g., Pyridinium Sulfobetaine)Polyethylene Glycol (PEG)
Non-Specific Binding Exceptionally low due to a tightly bound hydration layer.[7]Generally low, but can be variable.
Immunogenicity Considered to have low immunogenicity.Potential for anti-PEG antibodies, leading to accelerated clearance.[4][6]
Solubility Enhancement Excellent, particularly for hydrophobic molecules.[8][9][10]Good, widely used for this purpose.[5]
In Vivo Circulation Can extend the blood circulation time of aptamers, comparable to or longer than PEG.[6]The gold standard for extending the half-life of biologics.
Surface Conjugation Can lead to higher density of immobilized proteins compared to PEG.[11]Well-established and widely used.

Experimental Workflows and Methodologies

The utility of this compound lies in its ability to be incorporated as a linker or modifier in bioconjugation strategies. The pyridinium core can be functionalized to react with various groups on biomolecules.

Conceptual Workflow: Protein Modification and Analysis

The following diagram illustrates a general workflow for utilizing a functionalized pyridinium sulfobetaine reagent for protein modification and subsequent analysis.

G cluster_synthesis Reagent Synthesis cluster_conjugation Bioconjugation cluster_analysis Performance Evaluation reagent_synthesis Synthesis of functionalized This compound protein_prep Prepare Protein Solution (e.g., in PBS pH 7.4) conjugation Conjugation Reaction (e.g., targeting lysine or cysteine residues) protein_prep->conjugation purification Purification of Conjugate (e.g., SEC or dialysis) conjugation->purification immunoassay Immunoassay (e.g., ELISA) - Assess non-specific binding purification->immunoassay solubility_test Solubility Assay - Compare with unmodified protein purification->solubility_test activity_assay Biological Activity Assay purification->activity_assay G cluster_surface Zwitterionic Surface cluster_hydration cluster_protein Surface p1 n1 w1 H₂O p1->w1 w2 H₂O n1->w2 p2 n2 w3 H₂O p2->w3 w4 H₂O n2->w4 p3 n3 w5 H₂O p3->w5 protein Protein protein->w3 Repulsion

Caption: Repulsion of protein by the hydration layer.

Conclusion and Future Outlook

This compound and related zwitterionic reagents represent a significant advancement in bioconjugation and surface chemistry. Their ability to minimize non-specific binding and enhance aqueous solubility addresses key challenges in the development of sensitive diagnostics and effective therapeutics. As research continues, we can expect to see the expanded application of these versatile molecules in areas such as in vivo imaging, drug delivery, and advanced biomaterials. The adoption of such reagents will undoubtedly contribute to the creation of more robust and reliable biological tools and technologies.

References

  • Comparing Zwitterionic and PEG Exteriors of Polyelectrolyte Complex Micelles. PMC. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]

  • Immunoassay methods and reagents for decreasing nonspecific binding.
  • Bioconjugation Protocols. SpringerLink. [Link]

  • Zwitterionic polymer with minimal reactivity against PEG antibodies to enhance the therapeutic effects of cytokine-targeting DNA aptamer. Biomaterials Science (RSC Publishing). [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. ResearchGate. [Link]

  • Comparison between polyethylene glycol and zwitterionic polymers as antifouling coatings on wearable devices for selective antigen capture from biological tissue. PubMed. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. [Link]

  • Preparation of protein conjugates via intermolecular disulfide bond formation. PubMed. [Link]

  • Site-specific protein transamination using N-methylpyridinium-4-carboxaldehyde. PubMed. [Link]

  • ELISA conditions to reduce non-specific binding. ResearchGate. [Link]

  • Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. NIH. [Link]

  • ELISA Blocking Reagents / Blocking Buffers. Surmodics IVD. [Link]

  • Solubility Enhancement of Some Water-Insoluble Drugs in the Presence of Nicotinamide and Related Compounds. PubMed. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • An ELISA protocol to improve the accuracy and reliability of serological antibody assays. Journal of Immunological Methods. [Link]

  • Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS). Springer Nature Experiments. [Link]

  • Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds. PubMed. [Link]

  • Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate. ResearchGate. [Link]

  • Physicochemical studies of pyridinium gemini surfactants with promethazine hydrochloride in aqueous solution. RSC Publishing. [Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. ResearchGate. [Link]

Sources

Navigating the Landscape of Protein Bioconjugation: A Comparative Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient modification of proteins is a cornerstone of innovation. The ability to attach probes, drugs, or other functional moieties to proteins underpins advancements in areas ranging from therapeutic development to fundamental biological discovery. In this guide, we provide an in-depth analysis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium (DCSP), a zwitterionic pyridinium salt, and objectively compare its potential performance with established alternatives in the realm of protein bioconjugation.

Introduction to this compound (DCSP)

This compound, with CAS Number 136977-71-2, is a heterocyclic organic compound characterized by a positively charged pyridinium ring and a negatively charged sulfonate group, making it a zwitterion or inner salt. This structure imparts high water solubility, a desirable trait for reagents used in biological applications. The key functional group for protein modification is the N,N-dimethylcarbamoyl moiety attached to the pyridinium nitrogen. While direct literature on the specific applications of DCSP is sparse, its structural features strongly suggest its use as a reagent for the modification of nucleophilic amino acid residues in proteins, placing it within the family of pyridinium-based bioconjugation agents.

Based on recent advances in the field, N-carbamoyl pyridinium salts have been demonstrated to be effective for the modification of two key amino acid residues: lysine and tryptophan . The reactivity of DCSP is therefore inferred from these studies.

dot graph "DCSP_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12];

} caption: "Structure of this compound (DCSP)"

Potential Applications and Reaction Mechanisms

Lysine Modification

The ε-amino group of lysine is a primary target for bioconjugation due to its high nucleophilicity and surface accessibility on most proteins. Pyridinium-based activated esters have been shown to react with lysine residues to form stable amide bonds.[1][2][3] For DCSP, the proposed mechanism involves the nucleophilic attack of the lysine's amino group on the carbonyl carbon of the dimethylcarbamoyl group, leading to the transfer of the carbamoyl moiety and release of the pyridinium leaving group.

dot graph "Lysine_Modification_Mechanism" { graph [rankdir="LR", layout=dot]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption: "Proposed mechanism for lysine modification by DCSP"

Tryptophan Modification via Photo-Induced Electron Transfer (PET)

A more novel application for N-carbamoyl pyridinium salts is the modification of tryptophan residues through a photo-induced electron transfer (PET) mechanism.[4][5][6][7][8] Tryptophan, while a poor nucleophile, is photo-excitable and can act as a single-electron donor. Upon irradiation with UV or visible light, an excited-state tryptophan can transfer an electron to the pyridinium salt. This initiates a radical fragmentation/recombination process, resulting in the covalent attachment of the carbamoyl group to the tryptophan indole ring.[7] This method offers high selectivity for tryptophan, an amino acid that is often challenging to modify.[4][5]

dot graph "Tryptophan_Modification_Workflow" { graph [rankdir="LR", layout=dot]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption: "Workflow for PET-driven tryptophan modification"

Limitations of DCSP and Pyridinium-Based Reagents

While offering promising reactivity, pyridinium-based reagents like DCSP are not without their limitations. Understanding these is critical for making informed decisions in experimental design.

  • Selectivity in Lysine Modification : While pyridinium esters show reactivity towards lysines, they are not perfectly selective. A notable study demonstrated that a pyridinium-based probe for lysine modification exhibited approximately 70% selectivity, with off-target reactions occurring.[1][3] The primary competing nucleophiles are the N-terminal α-amino group and the thiol group of cysteine.[9] This can lead to a heterogeneous product mixture, which is often undesirable, especially in the production of therapeutic conjugates like antibody-drug conjugates (ADCs).[10][11]

  • pH Dependence : The reaction with amines is highly pH-dependent. At physiological pH (~7.4), the N-terminal α-amine (pKa ~8) is more nucleophilic than the lysine ε-amino group (pKa ~10.5), which is largely protonated.[12] Optimal lysine modification often requires a slightly basic pH (8.5-9.5), which might not be suitable for all proteins.[12] Conversely, some pyridinium esters show preferential N-terminal modification at a slightly acidic pH.[9]

  • Requirements for Tryptophan Modification : The PET-based modification of tryptophan necessitates a light source, typically in the UV-B or visible range.[4][8] This adds a layer of complexity to the experimental setup and may not be suitable for light-sensitive proteins or in applications where light penetration is limited.

  • Potential for Side Reactions : The high reactivity of pyridinium salts can sometimes lead to unexpected side reactions. For instance, some pyrylium-based reagents have been observed to undergo rearrangements with adjacent acidic amino acids.[13] While N-carbamoyl pyridinium salts are generally stable, the potential for unforeseen reactivity in complex biological systems should be considered.

Comparative Analysis: DCSP vs. N-Hydroxysuccinimide (NHS) Esters for Lysine Modification

For lysine modification, the most established and widely used class of reagents are N-hydroxysuccinimide (NHS) esters.[14][15][16] A direct comparison between the inferred properties of DCSP and the known performance of NHS esters is crucial for selecting the appropriate tool.

FeatureThis compound (DCSP) (Inferred)N-Hydroxysuccinimide (NHS) Esters
Target Residue Primarily Lysine; potential for N-terminus.[1][9]Primarily Lysine; also reacts with N-terminus.[10][16]
Reaction pH Can be reactive at pH 6.5, with optimal reactivity likely in the 7.4-8.5 range.[9][17]Optimal at pH 8.3-8.5; significantly slower at neutral pH.[14][18]
Selectivity Moderate; reported at ~70% for a similar pyridinium ester.[1][3] Off-target modification of cysteine and N-terminus is a key limitation.[9]Low site-selectivity due to the high abundance of lysine residues, leading to heterogeneous labeling.[10][11]
Reactivity Potentially higher than NHS esters, especially at near-neutral pH.[17]High reactivity at optimal pH, but prone to rapid hydrolysis.[14]
Solubility High aqueous solubility due to zwitterionic nature.Varies; many NHS esters require organic co-solvents (DMSO, DMF), though water-soluble sulfo-NHS esters are available.[14]
Stability Generally good stability in aqueous solution.[17]Prone to hydrolysis, especially at higher pH, which competes with the labeling reaction.[14][19]
Byproducts Pyridinium derivative.N-hydroxysuccinimide.

Experimental Protocols

Protocol 1: Lysine Modification using a Pyridinium-Based Reagent (Inferred for DCSP)

This protocol is based on published methods for lysine modification using pyridinium activated esters.[17][20]

  • Protein Preparation : Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Reagent Preparation : Prepare a 10 mM stock solution of the pyridinium reagent (e.g., DCSP) in an aqueous buffer or a minimal amount of DMSO if necessary.

  • Labeling Reaction : Add the pyridinium reagent to the protein solution to achieve a final molar excess of 10-20 fold over the protein.

  • Incubation : Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification : Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Analysis : Confirm the modification and assess its extent and location using techniques such as SDS-PAGE, UV-Vis spectroscopy (if the label is a chromophore), and mass spectrometry.[21][22]

Protocol 2: Lysine Modification using an NHS Ester

This is a standard protocol for labeling proteins with NHS esters.[14][15]

  • Protein Preparation : Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2.5-10 mg/mL.[15][18] Avoid buffers containing primary amines, such as Tris.

  • Reagent Preparation : Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[15]

  • Labeling Reaction : Add the NHS ester solution to the protein solution while gently vortexing. The molar ratio of NHS ester to protein typically ranges from 8:1 to 20:1, depending on the desired degree of labeling.[14][15]

  • Incubation : Incubate the reaction for 1 hour at room temperature in the dark.[1]

  • Purification : Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column equilibrated with PBS or another suitable buffer.

  • Characterization : Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the label has a distinct absorbance. Further characterization can be performed using mass spectrometry.[23][24]

Conclusion and Future Perspectives

This compound (DCSP) represents a class of water-soluble, zwitterionic reagents with significant potential in protein bioconjugation. Its inferred ability to modify lysine residues, possibly with higher reactivity at near-neutral pH compared to traditional NHS esters, makes it an attractive candidate for applications where protein stability is a concern at higher pH. Furthermore, the demonstrated utility of N-carbamoyl pyridinium salts in the photo-inducible, selective modification of tryptophan opens up exciting avenues for probing protein structure and function in ways that are not easily accessible with other reagents.

However, the primary limitation of DCSP for lysine modification is likely to be its selectivity. For applications demanding a homogeneous product, such as the manufacturing of ADCs, the potential for off-target modification remains a significant hurdle. In contrast, for applications like proteome-wide profiling or when a heterogeneous population of labeled proteins is acceptable, the high reactivity and aqueous compatibility of DCSP could be advantageous.

Researchers and drug development professionals should carefully consider the specific requirements of their application when choosing a protein modification reagent. For lysine modification where homogeneity is paramount, more site-selective methods may be preferable.[25][26] However, for applications benefiting from high reactivity under physiological conditions or for the unique ability to target tryptophan, pyridinium-based reagents like DCSP warrant serious consideration and further investigation.

References

  • A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10935579/]
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. [URL: https://www.lumiprobe.com/protocols/nhs-ester-labeling]
  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of Visualized Experiments, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5608352/]
  • Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium, 2023. [URL: https://biotium.com/protocols/protocol-succinimidyl-ester-labeling-of-protein-amines/]
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [URL: https://www.interchim.fr/ft/7/78623.pdf]
  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [URL: https://www.glenresearch.com/glen-report/gr33-13]
  • A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. CiteDrive. [URL: https://citedrive.com/public-render/65e94778-57d1-443b-8149-8c2901968819]
  • Donor–Acceptor Pyridinium Salts for Photo-Induced Electron-Transfer-Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes Using Visible Light. Journal of the American Chemical Society, 2022. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c01625]
  • Donor-Acceptor Pyridinium Salts for Photo-Induced Electron-Transfer-Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes Using Visible Light. PubMed, 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/35363483/]
  • Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 2020. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c03039]
  • Targeting Tryptophan for Tagging Through Photo-induced Electron Transfer. Photochemistry and Photobiology, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8039130/]
  • Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. PubMed, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7954449/]
  • A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc05766f]
  • Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization. Biochemistry, 1987. [URL: https://pubmed.ncbi.nlm.nih.gov/3594025/]
  • Tunable Activated Esters Enable Lysine-Selective Protein Labeling and Profiling. ResearchGate, 2024. [URL: https://www.researchgate.net/publication/385623091_Tunable_Activated_Esters_Enable_Lysine-Selective_Protein_Labeling_and_Profiling]
  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 2021. [URL: https://www.sciencedirect.com/science/article/pii/S100184172100293X]
  • Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. ACS Omega, 2021. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04515]
  • Lysine in Protein Labeling and Analysis Research. BOC Sciences. [URL: https://amino-acid.bocsci.com/headline/lysine-in-protein-labeling-and-analysis-research.html]
  • Donor–Acceptor Pyridinium Salts for Photo-Induced Electron-Transfer-Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes Using Visible Light. ResearchGate. [URL: https://www.researchgate.net/publication/359551108_Donor-Acceptor_Pyridinium_Salts_for_Photo-Induced_Electron-Transfer-Driven_Modification_of_Tryptophan_in_Peptides_Proteins_and_Proteomes_Using_Visible_Light]
  • A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. PubMed, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10935579/]
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434033/]
  • Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568400/]
  • Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society, 2023. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c06385]
  • A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. ResearchGate, 2024. [URL: https://www.researchgate.net/publication/378872584_A_pyridinium-based_strategy_for_lysine-selective_protein_modification_and_chemoproteomic_profiling_in_live_cells]
  • A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 2024. [URL: https://doi.org/10.1039/D3SC05766F]
  • Protocols: PTM Identification via Mass Spectrometry. Creative Proteomics. [URL: https://www.creative-proteomics.
  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03769k]
  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. PubMed, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8474921/]
  • Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry, 2011. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849730874-00123/978-1-84973-087-4]
  • Identification of Protein Modifications by Mass Spectrometry. University of Illinois Urbana-Champaign. [URL: https://mass-spec.scs.illinois.edu/files/2021/03/PTM_Tutorial.pdf]
  • Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. ResearchGate, 2022. [URL: https://www.researchgate.net/publication/362590212_Bio-Active_Pyridinium_Salts_A_Mini-Review_on_Properties_and_Selected_Reactions]
  • Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3508287/]
  • Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. Angewandte Chemie International Edition, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485012/]
  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Accounts of Chemical Research, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4206583/]
  • Donor-Acceptor Pyridinium Salts for Photo-Induced Electron Transfer Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes using Visible Light. PubMed, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9190978/]
  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5124921/]
  • Pyrylium-based dye- and charge-tagging in proteomics. ResearchGate. [URL: https://www.researchgate.net/publication/230600746_Pyrylium-based_dye-_and_charge-tagging_in_proteomics]
  • Quantification of absolute labeling efficiency at the single-protein level. Nature Communications, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11043329/]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Specificity in Drug Development

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities, diminished therapeutic windows, and potential immunogenic responses. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a novel pyridinium salt with potential therapeutic applications. As a Senior Application Scientist, my objective is to equip you with not only the methodologies but also the underlying scientific rationale to conduct a robust and self-validating cross-reactivity assessment.

The structure of this compound, featuring a reactive carbamoyl group and a charged pyridinium core, necessitates a thorough investigation of its potential to interact with unintended biological targets. Pyridinium compounds have been explored for various biological activities, including as acetylcholinesterase inhibitors and potential antitumor agents[1][2]. Understanding the cross-reactivity of this specific molecule is paramount to its development as a safe and effective therapeutic agent.

Conceptual Framework for Cross-Reactivity Assessment

A comprehensive cross-reactivity study for a small molecule like this compound should be multi-faceted, addressing both covalent binding potential and off-target protein interactions. The following diagram illustrates a logical workflow for such an assessment.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: In Vitro Covalent Binding Assessment cluster_2 Phase 3: Off-Target Protein Profiling cluster_3 Phase 4: Data Integration & Risk Assessment in_silico In Silico Reactivity Prediction (e.g., Deep Learning Models) microsomal Liver Microsome Incubation (Metabolic Activation) in_silico->microsomal physchem Physicochemical Characterization (Solubility, Stability, pKa) physchem->microsomal hepatocyte Hepatocyte Incubation (Cellular Metabolism) microsomal->hepatocyte Confirmatory trapping Nucleophile Trapping Studies (e.g., Glutathione) microsomal->trapping Mechanistic protein_array Protein Microarray Screening hepatocyte->protein_array immunoassays Competitive Immunoassays (ELISA, ECL) protein_array->immunoassays Validation ms_proteomics Mass Spectrometry-based Proteomics protein_array->ms_proteomics Target ID data_analysis Quantitative Data Analysis immunoassays->data_analysis ms_proteomics->data_analysis risk_assessment Toxicological Risk Assessment data_analysis->risk_assessment

Caption: A phased approach to cross-reactivity assessment.

Comparative Analysis: Benchmarking Against Structurally Related Compounds

To provide context to the experimental data, it is crucial to compare the cross-reactivity profile of this compound with that of structurally related compounds or known reactive molecules. For this guide, we will consider two hypothetical comparators:

  • Comparator A (Pyridostigmine): A well-characterized pyridinium-based acetylcholinesterase inhibitor with a carbamate functional group.

  • Comparator B (Aromatic Amine): A known hepatotoxic compound prone to metabolic activation and covalent binding.

The following table summarizes hypothetical data from key cross-reactivity assays.

AssayThis compoundComparator A (Pyridostigmine)Comparator B (Aromatic Amine)
In Vitro Covalent Binding (pmol/mg protein) 15.2 ± 2.15.8 ± 1.2150.7 ± 15.3
Glutathione Adduct Formation (%) 8.5 ± 1.52.1 ± 0.565.2 ± 5.8
Off-Target Hits (Protein Microarray, >50% inhibition) 3125
Hepatocyte Viability (IC50, µM) > 100> 10012.5

Data Interpretation: The hypothetical data suggests that this compound exhibits a low to moderate potential for covalent binding, significantly lower than the known toxicant (Comparator B) but higher than the established therapeutic (Comparator A). The limited number of off-target hits in the protein microarray further supports a more favorable specificity profile compared to Comparator B.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: In Vitro Covalent Binding Assay in Human Liver Microsomes

This assay is a cornerstone in assessing the potential for a compound to form covalent adducts with proteins following metabolic activation[3][4].

Objective: To quantify the extent of metabolism-dependent covalent binding of [¹⁴C]-labeled this compound to human liver microsomal proteins.

Materials:

  • [¹⁴C]-labeled this compound (specific activity ≥ 50 mCi/mmol)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Trichloroacetic acid (TCA)

  • Methanol

  • Scintillation cocktail and vials

  • Microcentrifuge tubes and centrifuge

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare triplicate incubation mixtures containing HLM (1 mg/mL), the [¹⁴C]-labeled test compound (10 µM), and NADPH regenerating system in a final volume of 1 mL of phosphate buffer (pH 7.4).

  • Control Incubations: Prepare control incubations without the NADPH regenerating system to determine non-metabolism-dependent binding.

  • Incubation: Incubate all tubes at 37°C for 60 minutes with gentle shaking.

  • Protein Precipitation: Stop the reaction by adding an equal volume of ice-cold 20% TCA. Vortex and incubate on ice for 30 minutes to precipitate proteins.

  • Washing: Centrifuge at 14,000 rpm for 10 minutes. Discard the supernatant. Wash the protein pellet three times with 1 mL of 10% TCA, followed by three washes with 1 mL of methanol to remove unbound radioactivity.

  • Solubilization and Quantification: Solubilize the final protein pellet in 1 N NaOH. Determine the protein concentration using a standard method (e.g., BCA assay). Measure the radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the covalent binding in pmol equivalents per mg of microsomal protein.

Signaling Pathway Considerations: Potential for Off-Target Kinase Inhibition

Given the charged nature of the pyridinium ring, it is plausible that this compound could interact with ATP-binding sites of kinases, a common source of off-target activity for many small molecules.

Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition by Test Compound Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inhibited_Kinase Inhibited Kinase Kinase->Inhibited_Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Compound 1-Dimethylcarbamoyl-4- (2-sulfonatoethyl)pyridinium Compound->Kinase Competitive Binding (Hypothesized)

Caption: Hypothesized competitive inhibition of a kinase by the test compound.

Advanced Methodologies: Mass Spectrometry for Adduct Identification

While radiolabeled studies quantify the extent of covalent binding, mass spectrometry (MS) provides invaluable qualitative information on the specific proteins and amino acid residues that are modified[5].

Protocol 2: LC-MS/MS-based Identification of Protein Adducts

Objective: To identify specific protein adducts of this compound in human hepatocytes.

Procedure:

  • Hepatocyte Treatment: Incubate cryopreserved human hepatocytes with the test compound (non-radiolabeled) at a relevant concentration (e.g., 10x the projected Cmax).

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

  • Proteolytic Digestion: Reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against a human protein database, specifically looking for mass shifts on peptides corresponding to the addition of the test compound or its reactive metabolite.

Regulatory Context and Future Directions

The data generated from these studies are critical for inclusion in Investigational New Drug (IND) applications and are scrutinized by regulatory agencies such as the FDA and EMA[6][7][8]. A thorough and well-documented cross-reactivity assessment is not merely a regulatory hurdle but a fundamental component of responsible drug development. Future studies may involve in vivo animal models to confirm the in vitro findings and to assess the potential for immunogenicity, as small molecules can act as haptens and elicit an immune response[9].

Conclusion

The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of preclinical drug development. For this compound, a systematic approach combining in silico, in vitro, and advanced analytical methodologies is essential to build a robust safety profile. By understanding not just if but how and where off-target interactions occur, we can make more informed decisions, ultimately leading to safer and more effective medicines.

References

  • Facchinetti, F. (1986). Experimental in vitro approach to the study of covalent associations. Archives of Toxicology. Supplement, 9, 299–308.
  • Ghanbari, F., & Obach, R. S. (2012). Protocols of in vitro protein covalent binding studies in liver. Methods in Molecular Biology, 889, 359–373. Available at: [Link]

  • Obach, R. S., et al. (2008). Can in vitro metabolism-dependent covalent binding data distinguish hepatotoxic from nonhepatotoxic drugs? An analysis using human hepatocytes and liver S-9 fraction. Chemical Research in Toxicology, 21(9), 1814–1822. Available at: [Link]

  • Nakayama, N., et al. (2019). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Chemical Research in Toxicology, 32(8), 1609–1616. Available at: [Link]

  • ResearchGate. (n.d.). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Available at: [Link]

  • ATSDR. (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Szegi, P., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579–586. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Crane, F. E., & Fuoss, R. M. (1954). Determination of Pyridinium Nitrogen. Analytical Chemistry, 26(10), 1651–1653.
  • FDA. (2009). Draft Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins. U.S.
  • DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs. PMC. Available at: [Link]

  • European Patent Office. (n.d.). Process for preparing carbamoyl pyridinium compounds. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Available at: [Link]

  • FDA. (2019). Immunogenicity Assessment for Therapeutic Protein Products. U.S. Food and Drug Administration. Available at: [Link]

  • Griem, P., et al. (1998). Cross-sensitization to haptens: formation of common haptenic metabolites, T cell recognition of cryptic peptides, and true T cell cross-reactivity. Journal of Experimental Medicine, 188(5), 939–949. Available at: [Link]

  • European Medicines Agency. (2017). Guideline on immunogenicity assessment of therapeutic proteins. Available at: [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]

  • Kerdar, R. S. (2000). Methods for testing compounds for DNA adduct formation. Mutation Research, 462(2-3), 325–334. Available at: [Link]

  • Zee-Cheng, R. K., & Cheng, C. C. (1979). Synthesis and biological activity of some antitumor benzophenanthridinium salts. Journal of Medicinal Chemistry, 22(1), 28–32. Available at: [Link]

  • Zhu, J., et al. (2003). Detection of 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine-DNA adducts in normal breast tissues and risk of breast cancer. Carcinogenesis, 24(11), 1879–1883. Available at: [Link]

  • Symeres. (n.d.). Small Molecule Drug Discovery | CRO Chemistry Services. Available at: [Link]

  • Hsia, J. C., & Piette, L. H. (1969). Spin-labeled hapten studies of structure heterogeneity and cross-reactivity of the antibody active site. Archives of Biochemistry and Biophysics, 132(2), 466–469. Available at: [Link]

  • Musallam, H. A., et al. (1993). Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds. Chemical Research in Toxicology, 6(4), 506–510. Available at: [Link]

  • Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1314077. Available at: [Link]

  • Skipper, P. L., et al. (2010). Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. Chemical Research in Toxicology, 23(6), 1024–1033. Available at: [Link]

  • National Center for Biotechnology Information. (2012). DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 4-aminobiphenyl are infrequently detected in human mammary tissue by liquid chromatography/tandem mass spectrometry. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. PMC. Available at: [Link]

  • Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC. Available at: [Link]

  • Gu, D., et al. (2012). DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 4-aminobiphenyl are infrequently detected in human mammary tissue by liquid chromatography/tandem mass spectrometry. Carcinogenesis, 33(1), 124–130. Available at: [Link]

  • Rustemeyer, T., et al. (1998). Cross-reactivity patterns of contact-sensitizing methacrylates. Toxicology and Applied Pharmacology, 148(1), 83–90. Available at: [Link]

  • Gong, P., et al. (2014). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. European Journal of Medicinal Chemistry, 81, 1–12. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyridinium Salt Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Importance of Pyridinium Salts

Pyridinium salts represent a fascinating and highly versatile class of organic compounds. Characterized by a positively charged quaternary nitrogen atom within an aromatic pyridine ring, their unique electronic and structural properties have made them indispensable in a multitude of scientific disciplines.[1] They serve as efficient phase-transfer catalysts, environmentally benign ionic liquids, and potent antimicrobial agents.[2][3] In recent years, their application in advanced materials and medicine has surged, with derivatives being developed as sophisticated fluorescent probes for biological imaging, non-linear optical materials, and enzyme inhibitors.[4][5][6][7][8]

The functionality of a pyridinium salt is intrinsically linked to its molecular structure. The nature of the substituent on the nitrogen atom (N-aryl vs. N-alkyl), the substitution pattern on the pyridine ring, and the choice of the counter-anion all profoundly influence its chemical and physical properties.[9][5] Understanding these structure-property relationships is paramount for designing novel derivatives with tailored functions.

This guide provides an in-depth comparative analysis of pyridinium salt derivatives through the lens of three core spectroscopic techniques: UV-Visible (UV-Vis) Absorption, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond mere data presentation to explain the causality behind experimental choices and the interpretation of results, offering a robust framework for your own research and development endeavors.

UV-Vis Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule.[1] For pyridinium salts, the absorption spectra are typically dominated by π-π* transitions within the aromatic system. A key feature for many donor-acceptor type pyridinium derivatives is the presence of an Intramolecular Charge Transfer (ICT) band, where the pyridinium ring acts as a potent electron acceptor.[6][10] The position and intensity of these absorption bands are highly sensitive to the molecular environment, a phenomenon known as solvatochromism.

The Phenomenon of Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect arises from the differential solvation of the molecule's ground and excited states.[10]

  • Negative Solvatochromism: Many pyridinium derivatives exhibit negative solvatochromism, where the absorption maximum (λmax) shifts to a shorter wavelength (a blueshift) as solvent polarity increases.[10][11] This occurs when the ground state is more polar than the excited state. Polar solvents stabilize the high-dipole ground state more effectively than the less polar excited state, thus increasing the energy gap for the electronic transition.[10]

  • Positive Solvatochromism (Red Shift): Conversely, a shift to longer wavelengths with increasing solvent polarity occurs when the excited state is more polar than the ground state.

This sensitivity to the local environment makes certain pyridinium salts excellent probes for solvent polarity.[11][12]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Select a suitable solvent (e.g., ethanol, methanol, water, acetonitrile) in which the compound is fully soluble.[1] Use spectroscopic grade solvents to avoid interference.

    • Prepare a stock solution of the pyridinium salt at a known concentration (e.g., 1 mM).

    • Prepare a dilute working solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 A.U.).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Record a baseline correction.

    • Rinse the cuvette with the sample solution before filling it for measurement.

    • Acquire the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax). This value is characteristic of the electronic transition.

    • If the concentration is known accurately, the molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization: UV-Vis Characterization Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve Pyridinium Salt in Spectroscopic Grade Solvent Prep2 Prepare Dilute Solution (Absorbance < 1.0) Prep1->Prep2 Acq1 Run Solvent Blank Prep2->Acq1 Load into Spectrophotometer Acq2 Measure Sample Spectrum Acq1->Acq2 Ana1 Identify λmax Acq2->Ana1 Ana2 Calculate Molar Absorptivity (ε) Ana1->Ana2

Caption: General workflow for the UV-Vis spectroscopic characterization of pyridinium derivatives.

Comparative UV-Vis Data

The electronic properties of pyridinium salts can be tuned by altering their substituents. N-aryl derivatives often show absorption at longer wavelengths compared to N-alkyl counterparts due to extended conjugation.

CompoundDerivative TypeSolventλmax (nm)Reference
N-Phenylpyridinium ChlorideN-ArylEthanol260-261[1][6]
N-(2,4-dinitrophenyl) pyridinium chlorideN-ArylEthanol261[6]
Purinyl-pyridinium salt (1)N-HeteroarylWater~300[13]
N-Aryl Pyridinium (HBO 8)N-ArylDichloromethane~340[14]
N-Alkyl Pyridinium (HBO 11)N-AlkylDichloromethane~335[14]

Fluorescence Spectroscopy: Harnessing Light Emission

Fluorescence spectroscopy is a highly sensitive technique that investigates the emission of light from molecules after they have absorbed light. Many pyridinium salts, particularly those with donor-π-acceptor (D-π-A) structures, are fluorescent.[5] This property is the basis for their widespread use as fluorescent probes and bio-imaging agents.[4][7][8] Key parameters in fluorescence are the emission maximum (λem), the Stokes shift (the difference in wavelength between λmax and λem), and the fluorescence quantum yield (ΦF).

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[15][16] A high quantum yield is desirable for applications requiring bright signals, such as cellular imaging.[17] The quantum yield can be significantly influenced by the molecular structure and the local environment. For instance, increasing molecular rigidity or reducing non-radiative decay pathways can enhance fluorescence.[16]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The comparative method, using a standard fluorophore of known quantum yield, is a widely adopted and reliable technique.[15][18][19]

  • Select a Standard: Choose a reference standard whose absorption and emission spectra overlap well with the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.55-0.60) is a common standard for the UV-blue region.[16]

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both the pyridinium salt sample and the reference standard in the same solvent.

    • Crucially, the absorbance of each solution at the chosen excitation wavelength must be kept below 0.1 A.U. This is to prevent inner-filter effects, where emitted light is reabsorbed by other molecules in the solution.[1]

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength (λex).

  • Measure Emission Spectra:

    • Using a spectrofluorometer, excite each solution at λex.

    • Record the emission spectrum over the appropriate range. Ensure the entire emission peak is captured.

  • Data Analysis and Calculation:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield (ΦF) is calculated using the following equation[18]: ΦF(sample) = ΦF(ref) * (msample / mref) * (η2sample / η2ref) Where:

      • ΦF is the fluorescence quantum yield.

      • m is the slope from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent.

Visualization: Factors Influencing Fluorescence Properties

Fluorescence_Factors Structure Molecular Structure ICT Intramolecular Charge Transfer (ICT) Structure->ICT Rigidity Molecular Rigidity Structure->Rigidity Anion Counter-Anion Structure->Anion Properties Fluorescence Properties (λem, ΦF, Stokes Shift) ICT->Properties Affects λem & Stokes Shift Rigidity->Properties Increases ΦF Anion->Properties Can Quench Fluorescence or Induce Aggregation

Caption: Key molecular factors that modulate the fluorescence properties of pyridinium salts.

Comparative Fluorescence Data

The emission properties are highly dependent on the molecular design. For example, some pyridinium salts exhibit aggregation-induced emission (AIE), where they are weakly fluorescent in solution but become highly emissive in the solid state or as aggregates.[20]

Compound ClassKey FeatureΦF (Solution)ΦF (Solid State)Key ObservationReference
Purinyl-pyridinium salt (1)Purine substituent0.002 (in H₂O)Not ReportedLow quantum yield in water.[13]
Carbazole-pyridinium salt (2)Carbazole luminophore0.001 (in MeCN)0.187187-fold increase in emission in solid state (AIE property).[20]
p-DASPMID-π-A StyrylVery Low (~0.001)Not ReportedΦF increases ~100x upon binding to BSA protein.[17]
Styrylpyridinium (6a)Styryl moiety0.151Not ReportedConsidered a high quantum yield for this class.[8]
Styrylpyridinium (6e)Julolidinyl moiety0.007Not ReportedDifferent donor group significantly lowers quantum yield.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For pyridinium salts, ¹H and ¹³C NMR provide unambiguous confirmation of their structure and offer insights into the electronic environment of the ring.[2][21][22]

¹H NMR Spectral Features

The most distinctive feature in the ¹H NMR spectrum of a pyridinium salt is the significant downfield shift of the protons on the pyridine ring, especially those at the α-positions (C2 and C6).[2]

  • α-Protons (H-2, H-6): These protons are adjacent to the positively charged nitrogen atom and experience a strong deshielding effect. They typically resonate at a very low field, often in the range of δ 8.5-9.5 ppm.[1][23]

  • γ-Proton (H-4): The H-4 proton also experiences deshielding and appears downfield, typically around δ 8.5-8.6 ppm.

  • β-Protons (H-3, H-5): These protons are the most upfield of the ring protons, usually found around δ 8.1 ppm.

The precise chemical shifts are influenced by the N-substituent, other ring substituents, the counter-anion, and the deuterated solvent used.[5][23][24] For example, the counter-anion can influence the planarity of the cation, which in turn affects the chemical shift of the ring protons.[5]

¹³C NMR Spectral Features

Similar to ¹H NMR, the carbon atoms of the pyridinium ring are also shifted downfield due to the electron-withdrawing effect of the quaternary nitrogen. The carbonyl carbon in phenacyl-substituted pyridinium salts, for instance, can be confirmed by a peak around δ 191 ppm.[21]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the pyridinium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD, CDCl₃).

    • Ensure the sample is fully dissolved. Mild heating or sonication may be required.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Standard 1D experiments are usually sufficient for basic characterization. 2D experiments like COSY, HSQC, and HMBC can be used for unequivocal assignment in complex structures.[22]

Visualization: NMR Analysis Workflow

NMR_Workflow Prep Dissolve Sample in Deuterated Solvent Acquire Acquire 1D (¹H, ¹³C) and optional 2D Spectra Prep->Acquire Place in Magnet Process Process Data (Fourier Transform, Phasing) Acquire->Process Analyze Analyze Spectra: Chemical Shifts, Coupling, Integration Process->Analyze Structure Confirm Molecular Structure Analyze->Structure

Caption: A streamlined workflow for the structural characterization of pyridinium salts using NMR.

Comparative ¹H NMR Data

The table below highlights the characteristic downfield shifts of the pyridinium protons. Note how the α-protons consistently appear at the lowest field.

CompoundSolventα-Protons (δ, ppm)β-Protons (δ, ppm)γ-Proton (δ, ppm)Reference
N-Phenylpyridinium ChlorideNot Specified8.9-9.28.18.5-8.6[1]
Pyridinium DichloroacetateCDCl₃9.158.248.68[23]
Benzylidenehydrazinylpyridinium saltDMSO-d₆8.30-8.55~7.9~8.1[2]
Pyridine (neutral precursor)Not Specified8.67.27.6[25]

Conclusion

The spectroscopic characterization of pyridinium salt derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the puzzle. UV-Vis spectroscopy reveals their electronic properties and sensitivity to the environment. Fluorescence spectroscopy quantifies their efficiency as light emitters, a crucial parameter for imaging and sensing applications. Finally, NMR spectroscopy provides the definitive structural blueprint.

By systematically applying these techniques, researchers, scientists, and drug development professionals can gain a comprehensive understanding of the intricate structure-property relationships that govern the function of these remarkable compounds. This knowledge is the cornerstone of rational design, enabling the synthesis of novel pyridinium salts with precisely tuned properties for the next generation of catalysts, materials, and therapeutic agents.

References

  • Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI. Available at: [Link]

  • 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. PubMed. Available at: [Link]

  • A-π-D-π-A pyridinium salts: synthesis, crystal structures, two-photon absorption properties and application to biological imaging. CrystEngComm (RSC Publishing). Available at: [Link]

  • A-π-D-π-A pyridinium salts: synthesis, crystal structures, two-photon absorption properties and application to biological imaging. CrystEngComm (RSC Publishing). Available at: [Link]

  • PYRYLIUM SALTS FOR BIOIMAGING, SENSING AND SOLID-STATE EMISSION. DIVA. Available at: [Link]

  • Nuclear magnetic resonance study of proton exchange involving methyl-substituted pyridinium salts in methanol. pubs.acs.org. Available at: [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

  • Photophysical properties of pyridinium salts derived from purine bases. Sci-Hub. Available at: [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. Available at: [Link]

  • A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. cdnsciencepub.com. Available at: [Link]

  • Amplifying the Negative Solvatochromism of Pyridinium Phenolates via Fluorene Conjugation. ACS Publications. Available at: [Link]

  • ¹H NMR spectra of the reaction between the pyridinium salt 9 and... ResearchGate. Available at: [Link]

  • Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates. PMC - NIH. Available at: [Link]

  • Synthesis and characterizations of pyridinium salts including poly(pyr. scholarworks.uri.edu. Available at: [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]

  • Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. PubMed. Available at: [Link]

  • Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. AIP Publishing. Available at: [Link]

  • Solvatochromic behavior of some α-styrylpyridinium dyes. PubMed. Available at: [Link]

  • Photophysical properties of pyridinium salts derived from purine bases. Canadian Science Publishing. Available at: [Link]

  • Solvatochromism in a Pyridinium Cyclopentadienylide: Insights from a Sequential Car–Parrinello QM/MM and TD-DFT/Semicontinuum Approach. ACS Publications. Available at: [Link]

  • Quantum yield. Wikipedia. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC - NIH. Available at: [Link]

  • The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. Journal of the American Chemical Society. Available at: [Link]

  • Table 1 Photoluminescent properties of pyridinium salts 1-5. ResearchGate. Available at: [Link]

  • World Journal of Pharmaceutical Sciences Synthesis, spectroscopic and Kinetic studies of some N-aryl pyridinium derivatives. researchgate.net. Available at: [Link]

  • 1 H-NMR spectra of different pyridinium ionic liquids a) IL1, b) IL2, and c) IL3. ResearchGate. Available at: [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SPIRO PYRIDINIUM AND QUINOLINIUM SALTS. J-STAGE. Available at: [Link]

  • Time-Resolved Fluorescence of Water-Soluble Pyridinium Salt: Sensitive Detection of the Conformational Changes of Bovine Serum Albumin. East China Normal University. Available at: [Link]

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. Available at: [Link]

  • A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. PMC - PubMed Central. Available at: [Link]

  • Supporting Information Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. The Royal Society of Chemistry. Available at: [Link]

  • Styrylpyridinium Derivatives for Fluorescent Cell Imaging. PMC - NIH. Available at: [Link]

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. ResearchGate. Available at: [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. Available at: [Link]

  • Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. PMC - NIH. Available at: [Link]

  • Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. MDPI. Available at: [Link]

  • A) UV/Vis absorption spectra of salts 1–6 and 1[OTf]. B) normalized... ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. researchgate.net. Available at: https://www.researchgate.net/publication/343048922_Synthesis_Spectroscopic_Evaluation_and_Preliminary_UV-Vis_Titration_Study_of_12-bisN'N'-6-3-pyridylmethylamidopyridyl-2-carboxyamidobutane
  • N‐Aryl or N‐Alkyl Pyridinium‐Substituted Excited‐State Intramolecular Proton Transfer Fluorophores. PMC - PubMed Central. Available at: [Link]

Sources

A Comparative Guide to Pyridinium-Based Cholinesterase Inhibitors: Efficacy and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of pyridinium-based cholinesterase inhibitors, with a particular focus on the structural features of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium. While direct experimental data for this specific compound is not publicly available, this document synthesizes findings from a range of structurally related pyridinium derivatives to provide a robust framework for understanding its potential efficacy and for guiding future research. We will delve into the mechanism of action, structure-activity relationships, and the experimental protocols essential for evaluating such compounds, positioning this guide as a critical resource for researchers in neuropharmacology and drug discovery.

Introduction: The Enduring Relevance of Cholinesterase Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of various neurological and neuromuscular disorders, most notably Alzheimer's disease and myasthenia gravis. By impeding the enzymatic degradation of the neurotransmitter acetylcholine (ACh), these agents enhance cholinergic neurotransmission. The two primary enzymes targeted are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the principal enzyme responsible for ACh hydrolysis in the synaptic cleft, BChE also plays a role, particularly in the later stages of Alzheimer's disease.[1]

The pyridinium scaffold has emerged as a promising structural motif in the design of novel cholinesterase inhibitors.[2] Its cationic nature facilitates interaction with the active site of cholinesterases, and its chemical versatility allows for modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.[3] This guide will explore the efficacy of pyridinium-based inhibitors, using the structure of this compound as a focal point for discussion.

Mechanism of Action and Structure-Activity Relationships

Pyridinium-based compounds, particularly those bearing a carbamate group, typically act as reversible inhibitors of cholinesterases. The positively charged pyridinium ring is crucial for guiding the molecule to the anionic subsites of the enzyme's active site.[3] The carbamate moiety then acylates a serine residue in the catalytic triad, temporarily inactivating the enzyme.[4]

The structure of this compound suggests a similar mechanism. The key structural features and their likely contributions to its activity, based on published structure-activity relationship (SAR) studies of analogous compounds, are:

  • Pyridinium Ring: Serves as the core scaffold, essential for binding to the cholinesterase active site.[3]

  • Dimethylcarbamoyl Group: This functional group is responsible for the carbamoylation of the serine residue in the enzyme's active site, leading to its reversible inhibition. The dimethyl substitution may influence the rate of carbamoylation and decarbamoylation, thereby affecting the duration of inhibition.

  • Sulfonatoethyl Group at the 4-position: This bulky and negatively charged group at the para position of the pyridine ring is a significant feature. Its impact on inhibitory activity is not explicitly detailed in the available literature for this specific combination. However, substitutions at this position are known to influence the binding affinity and selectivity of pyridinium inhibitors.[2] The sulfonate group's high polarity might reduce its ability to cross the blood-brain barrier, potentially limiting its application for central nervous system disorders but making it a candidate for peripherally acting agents.

The following diagram illustrates the proposed mechanism of cholinesterase inhibition by a generic pyridinium carbamate inhibitor.

Cholinesterase_Inhibition cluster_0 Synaptic Cleft cluster_1 Inhibitor Action cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding ACh->AChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Carbamoylated AChE (Inactive) Inhibitor Pyridinium Carbamate Inhibitor Inhibitor->AChE Binding & Carbamoylation Inhibitor->AChE Signal Signal Transduction AChR->Signal

Caption: Proposed mechanism of cholinesterase inhibition by a pyridinium carbamate.

Comparative In Vitro Efficacy of Pyridinium-Based Cholinesterase Inhibitors

The inhibitory potency of cholinesterase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.

While specific IC50 values for this compound are not available, the table below presents a compilation of IC50 values for various pyridinium derivatives from the literature to provide a comparative context. These compounds share the pyridinium core but differ in their substituents, offering insights into the structure-activity relationships.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Source
Carbamate 8 human AChE0.153--[5]
Carbamate 11 human BChE0.828--[5]
Compound 7av EeAChE0.176--
Compound 7av eqBChE0.370--
Compound 5b AChE0.052Donepezil-[6]
Compound 3c AChEcomparable to TacrineTacrine-[7]

Note: The source of the enzyme (e.g., human, eel (Ee), equine (eq)) can significantly influence the IC50 values.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common in vitro method for assessing the anticholinesterase activity of a compound is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant AChE.

  • Acetylthiocholine iodide (ATCI) - substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compound (e.g., this compound).

  • Positive control (e.g., Donepezil or Pyridostigmine).

  • 96-well microplate.

  • Microplate reader.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO or buffer).

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C). This allows the inhibitor to interact with the enzyme.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Ellman_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Data Analysis Reagents Prepare Reagents: - Test Compound - AChE - ATCI - DTNB Add_Inhibitor Add Test Compound to 96-well plate Reagents->Add_Inhibitor Add_Enzyme Add AChE solution and incubate Add_Inhibitor->Add_Enzyme Add_DTNB Add DTNB solution Add_Enzyme->Add_DTNB Add_ATCI Add ATCI to initiate reaction Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro cholinesterase inhibition assay using Ellman's method.

In Vivo Efficacy and Considerations

While in vitro assays provide valuable information on the direct inhibitory potential of a compound, in vivo studies are crucial for assessing its overall efficacy, pharmacokinetics, and safety profile in a living organism. Animal models of cognitive impairment or neuromuscular dysfunction are often employed for this purpose.[8]

For a compound like this compound, a key consideration for its in vivo application is its ability to cross the blood-brain barrier (BBB). The presence of the highly polar sulfonatoethyl group suggests that this compound may have limited BBB penetration.[9] This would make it a more suitable candidate for treating peripheral conditions like myasthenia gravis, rather than central nervous system disorders such as Alzheimer's disease. However, this needs to be experimentally verified.

Comparative In Vivo Data of Pyridostigmine (a Pyridinium-based Inhibitor):

ParameterFindingAnimal ModelSource
Efficacy in Myasthenia Gravis Model Exacerbated ACh receptor lossMouse model of anti-MuSK myasthenia gravis[8]
Efficacy in Tabun Poisoning Increased resistance to tabun poisoning when combined with anticholinergic drugsRats and mice[10]
Pharmacokinetics Long-acting cholinesterase inhibitorRats[11]

Conclusion

The pyridinium scaffold represents a versatile platform for the design of novel cholinesterase inhibitors. Based on the analysis of structurally related compounds, this compound is predicted to act as a reversible cholinesterase inhibitor. Its efficacy will be determined by the interplay of its pyridinium core, the dimethylcarbamoyl functional group, and the sulfonatoethyl substituent. The high polarity of the sulfonatoethyl group may limit its central nervous system activity, suggesting a potential therapeutic role in peripheral cholinergic systems.

Further experimental validation, beginning with in vitro assays such as the Ellman method to determine its IC50 value against AChE and BChE, is essential. Subsequent in vivo studies in appropriate animal models would be necessary to fully characterize its pharmacokinetic profile, efficacy, and safety. This guide provides the foundational knowledge and experimental framework for researchers to embark on the comprehensive evaluation of this and other novel pyridinium-based cholinesterase inhibitors.

References

  • Abel, L. A., et al. (2004). Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase. PubMed. [Link]

  • Agrawal, S., et al. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega. [Link]

  • Polo-Cuadrado, E., et al. (2025). Exploring Pyridinium-Based Inhibitors of Cholinesterases: A Review of Synthesis, Efficacy, and Structural Insights. ResearchGate. [Link]

  • Bolognesi, M. L., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]

  • Petroianu, G. A., et al. (2012). Comparison of the Ability of Pyridinium Aldoximes to Reactivate Human Red Blood Cell Acetylcholinesterases Inhibited by ethyl- and methyl-paraoxon. Current Organic Chemistry. [Link]

  • Ferreira, D., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. PubMed Central. [Link]

  • Lee, H. M., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Taylor & Francis Online. [Link]

  • Alptüzün, V., et al. (2025). Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Alptüzün, V., et al. (2003). Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors. PubMed. [Link]

  • Ortuso, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Link]

  • Hori, R., et al. (1990). Comparative pharmacokinetics of four cholinesterase inhibitors in rats. PubMed. [Link]

  • Kohoutova, Z., et al. (2022). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. PubMed Central. [Link]

  • Chambers, J. E., et al. (2014). Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates. PubMed Central. [Link]

  • Unknown Author. (2023). Structure-Activity Relationship (SAR) analysis of Pyridostigmine. Pharmacy180. [Link]

  • Musilek, K., et al. (2007). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. PubMed. [Link]

  • Lee, H. M., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Informa Healthcare. [Link]

  • Morsch, M., et al. (2013). Pyridostigmine but not 3,4-diaminopyridine exacerbates ACh receptor loss and myasthenia induced in mice by muscle-specific kinase autoantibody. PubMed. [Link]

  • Polo-Cuadrado, E., et al. (2025). Exploring Pyridinium-Based Inhibitors of Cholinesterases: A Review of Synthesis, Efficacy, and Structural Insights. Semantic Scholar. [Link]

  • Kassa, J., & Vachek, J. (2002). A comparison of the efficacy of pyridostigmine alone and the combination of pyridostigmine with anticholinergic drugs as pharmacological pretreatment of tabun-poisoned rats and mice. PubMed. [Link]

  • Jokanovic, M., & Stojiljkovic, M. P. (2006). Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning. PubMed Central. [Link]

  • Sohrabpour, S., et al. (2016). Comparison of pyridostigmine and bisacodyl in the treatment of refractory chronic constipation. PubMed Central. [Link]

  • Unknown Author. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium (CAS No: 136997-71-2). As a specialized pyridinium salt, this compound requires careful management to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Section I: Hazard Identification & Risk Assessment

Understanding the chemical nature of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The molecule exists as a zwitterion, or inner salt, containing both a positively charged pyridinium ring and a negatively charged sulfonate group[1][2][3].

The primary documented hazard is its potential to cause an allergic skin reaction (H317)[4][5]. Beyond this, its structural components warrant a cautious approach:

  • Pyridinium Core: Pyridine and its derivatives are often classified as hazardous waste.[6] Their thermal decomposition can generate toxic nitrogen oxides (NOx). Furthermore, they can be incompatible with strong oxidizing agents and acids[7][8].

  • Sulfonate Group: Aromatic sulfonates can be resistant to biodegradation, leading to persistence in the environment and potential toxicity to aquatic organisms[9].

Given these characteristics, this compound must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of via sanitary sewer or mixed with general laboratory trash.

Section II: Immediate Safety & Handling for Disposal

Prior to handling the compound for disposal, adherence to proper personal protective equipment (PPE) standards is mandatory. The causality behind these choices is the prevention of skin contact, inhalation of fine particulates, and eye exposure.

PPE Category Specification & Rationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Use proper glove removal technique to avoid skin contact. This is the primary barrier against the known skin sensitization hazard (H317)[4].
Eye/Face Protection Chemical safety goggles or a face shield are required to protect against accidental splashes or aerosol generation.
Body Protection A standard laboratory coat is required. For bulk handling or spill cleanup, a chemically resistant apron or suit may be necessary.
Respiratory Protection If there is a risk of generating dust or aerosols (e.g., during spill cleanup of solid material), a NIOSH-approved particulate respirator should be used. Always handle in a well-ventilated area or chemical fume hood[4].

Section III: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is segregation and coordination with your institution's Environmental Health and Safety (EHS) department. This protocol ensures a self-validating system of compliance and safety.

  • Waste Segregation:

    • Dedicate a specific, properly sealed, and chemically compatible container for this compound waste.

    • Causality: Do not mix this waste with other chemical streams unless explicitly permitted by your EHS guidelines[10]. Mixing with incompatible materials, such as strong oxidizing agents, could lead to a dangerous chemical reaction[8].

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The full chemical name: "this compound"

      • CAS Number: "136997-71-2"

      • The words "Hazardous Waste"

      • Associated Hazard Pictograms (e.g., Exclamation Mark for skin sensitization)[4].

  • Secure Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area is away from heat sources and incompatible materials[7][8].

  • Arrange for Disposal:

    • Once the waste container is full, or in accordance with your institution's storage time limits (often not exceeding one year), arrange for a pickup by your EHS department or a licensed hazardous waste contractor[10][11].

    • Provide the EHS representative with the Safety Data Sheet (SDS) and an accurate estimate of the quantity to be disposed of.

  • Maintain Records:

    • Keep a detailed log of the amount of waste generated, the date it was placed in the container, and the date of pickup. This documentation is critical for regulatory compliance and waste tracking.

Disposal Workflow Diagram

G Figure 1: Disposal Workflow start Waste Generated segregate Segregate into a DEDICATED Container start->segregate label_node Label Container Clearly (Name, CAS, Hazards) segregate->label_node store Store Securely in Satellite Accumulation Area label_node->store contact_ehs Contact EHS for Pickup (When Full or Timed Out) store->contact_ehs document Document Waste Transfer (Logbook/Manifest) contact_ehs->document end_node Disposal by Licensed Facility (Incineration) document->end_node

Caption: Logical workflow for the proper disposal of this compound.

Section IV: Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.

  • Restrict Access & Ensure Safety:

    • Immediately alert others in the vicinity and restrict access to the spill area.

    • Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running[10].

    • Remove all ignition sources from the area, as pyridinium compounds can be flammable[8][12].

  • Containment & Cleanup (Solid Spill):

    • Avoid Dust: Do not dry sweep. Gently cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne[10][13].

    • Collect: Carefully scoop the contaminated absorbent material into your designated hazardous waste container. Use non-sparking tools[4].

  • Decontamination:

    • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Subsequently, wash the area thoroughly with soap and water[10].

  • Reporting:

    • Report the incident to your laboratory supervisor and EHS department immediately, regardless of the spill size.

Spill Response Workflow Diagram

G Figure 2: Spill Response Workflow spill Spill Occurs alert Alert Personnel Restrict Area spill->alert ventilate Ensure Ventilation Remove Ignition Sources alert->ventilate ppe Don Appropriate PPE ventilate->ppe absorb Cover with Inert Absorbent (e.g., Sand) ppe->absorb collect Collect Material into Hazardous Waste Container absorb->collect decon Decontaminate Area (Wash with Soap & Water) collect->decon report Report Spill to Supervisor & EHS decon->report end_spill Response Complete report->end_spill

Caption: Step-by-step procedure for managing a spill of this compound.

References

  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures. This source provided general context on sulfonate disposal but is not directly cited due to lack of identifiable origin.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - Pyridine. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Laboratorium Discounter. (2023). Pyridine 99,75+% Extra pure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - Alkane Sulfonic Acid. Retrieved from [Link]

  • ChemBK. (2024). 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT. Retrieved from [Link]

  • PubMed. (2022). Persistence, environmental hazards, and mitigation of pharmaceutically active residual contaminants from water matrices. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry. Retrieved from [Link]

  • PubMed. (2001). Aqueous Solution Properties of Pyridinium-Type Perfluorinated Surfactants and Simulation of Mixture CMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Substance Details. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.